molecular formula C16H15N8O19P3-2 B10775053 TNP-ATP (triethylammonium salt)

TNP-ATP (triethylammonium salt)

Número de catálogo: B10775053
Peso molecular: 716.3 g/mol
Clave InChI: LQZBDVDATBCNNN-UHEGPQQHSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TNP-ATP (triethylammonium salt) is a useful research compound. Its molecular formula is C16H15N8O19P3-2 and its molecular weight is 716.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality TNP-ATP (triethylammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TNP-ATP (triethylammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C16H15N8O19P3-2

Peso molecular

716.3 g/mol

Nombre IUPAC

[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono phosphate

InChI

InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-1/t7-,11-,12-,15-/m1/s1

Clave InChI

LQZBDVDATBCNNN-UHEGPQQHSA-M

SMILES isomérico

C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-]

SMILES canónico

C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-]

Origen del producto

United States

Foundational & Exploratory

Unveiling the Spectroscopic Landscape of TNP-ATP Triethylammonium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), as its triethylammonium (B8662869) salt, is a highly valuable fluorescent analog of adenosine triphosphate (ATP). Its intrinsic spectral properties, which are exquisitely sensitive to the local microenvironment, make it a powerful tool for investigating the structure, function, and inhibition of ATP-binding proteins, including kinases, ATPases, and motor proteins. This technical guide provides a comprehensive overview of the spectral characteristics of TNP-ATP, detailed experimental protocols for its use, and visual representations of its application in studying molecular interactions.

Core Spectral Properties of TNP-ATP

TNP-ATP possesses distinct absorption and fluorescence characteristics that are fundamental to its utility as a molecular probe. In aqueous solutions, TNP-ATP exhibits a low fluorescence quantum yield. However, upon binding to the typically more hydrophobic environment of a protein's ATP-binding pocket, a significant enhancement in fluorescence intensity and a blue shift in the emission maximum are observed.[1][2] This phenomenon is the basis for a wide range of assays designed to study protein-ATP interactions.[2]

Quantitative Spectral Data

The following table summarizes the key quantitative spectral properties of TNP-ATP triethylammonium salt in various environments.

PropertyValueConditions
Absorption Maxima (λmax) 259 nm, 408 nm, 470 nmTris-HCl buffer, pH 7.5[3]
408 nm, 470 nmAqueous solution[1][2]
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹ at 259 nmTris-HCl buffer, pH 7.5[3]
26,400 M⁻¹cm⁻¹ at 408 nmTris-HCl buffer, pH 7.5[3]
18,500 M⁻¹cm⁻¹ at 470 nmTris-HCl buffer, pH 7.5[3]
Excitation Maxima (λex) 403 nm, 408 nm, 410 nm, 470 nmDependent on instrumentation and experimental setup[1][2][3][4][5]
Emission Maximum (λem) 561 nmWater[1][2]
552 nmTris-HCl buffer, pH 7.5[3]
547 nmBound to Insulin-Degrading Enzyme[5]
533 nmN,N-dimethylformamide[1]
Blue-shifted upon protein bindingGeneral observation[2][4]
Isosbestic Point 339 nmVaries with pH[1]
pKa 5.1Relates to the ionization of the trinitrophenyl group[1]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the spectral properties of TNP-ATP.

Determination of Protein-TNP-ATP Binding Affinity

This protocol outlines the use of fluorescence titration to determine the dissociation constant (Kd) of TNP-ATP for an ATP-binding protein.

Materials:

  • TNP-ATP triethylammonium salt stock solution (e.g., 10 mM in water)

  • Purified ATP-binding protein of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5)

  • Spectrofluorometer with temperature control and magnetic stirring

  • Quartz cuvette

Procedure:

  • Instrument Setup: Set the spectrofluorometer excitation wavelength to 410 nm and the emission scan range from 500 nm to 600 nm.[4] Set the temperature to the desired experimental value (e.g., 25°C).

  • Blank Measurement: Record the fluorescence spectrum of the assay buffer alone to establish the background signal.

  • TNP-ATP Spectrum: Add TNP-ATP to the cuvette to a final concentration of 1-5 µM.[4] Record the fluorescence emission spectrum. The peak should be observed around 561 nm in an aqueous buffer.[1][2]

  • Protein Titration: Add increasing concentrations of the purified protein to the cuvette containing TNP-ATP. After each addition, allow the system to equilibrate (typically 1-2 minutes with gentle stirring) and record the fluorescence emission spectrum.

  • Data Analysis:

    • For each protein concentration, determine the fluorescence intensity at the emission maximum.

    • Correct the fluorescence intensity for dilution effects if the added protein volume is significant.

    • Plot the change in fluorescence intensity (ΔF) against the protein concentration.

    • Fit the resulting saturation curve to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Competitive Binding Assay for Non-fluorescent Ligands

This protocol allows for the determination of the binding affinity of a non-fluorescent competitor (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace TNP-ATP from a protein.

Materials:

  • All materials from the previous protocol.

  • Stock solution of the non-fluorescent competitor ligand.

Procedure:

  • Complex Formation: Prepare a solution containing the ATP-binding protein and TNP-ATP at concentrations that result in a significant portion of the TNP-ATP being bound (typically, protein concentration > Kd and TNP-ATP at a fixed concentration, e.g., 1 µM).

  • Initial Spectrum: Record the fluorescence emission spectrum of the protein-TNP-ATP complex. This will serve as the starting point (maximum fluorescence).

  • Competitor Titration: Add increasing concentrations of the competitor ligand to the cuvette. After each addition, allow the system to equilibrate and record the fluorescence emission spectrum. A decrease in fluorescence intensity will be observed as the competitor displaces the bound TNP-ATP.[1]

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the bound TNP-ATP).

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the Kd of TNP-ATP.

Visualizing Workflows and Pathways

Experimental Workflow for TNP-ATP Binding Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup_spectro Setup Spectrofluorometer (λex=410nm, λem=500-600nm) prep_buffer->setup_spectro prep_tnp_atp Prepare TNP-ATP Stock add_tnp_atp Add TNP-ATP to Cuvette prep_tnp_atp->add_tnp_atp prep_protein Prepare Protein Sample titrate_protein Titrate with Protein prep_protein->titrate_protein setup_spectro->add_tnp_atp measure_free Measure Fluorescence of Free TNP-ATP add_tnp_atp->measure_free measure_free->titrate_protein measure_bound Measure Fluorescence at Each Titration Point titrate_protein->measure_bound Repeat plot_data Plot ΔFluorescence vs. [Protein] measure_bound->plot_data fit_curve Fit to Binding Isotherm plot_data->fit_curve calc_kd Calculate Dissociation Constant (Kd) fit_curve->calc_kd

Caption: Workflow for determining protein-TNP-ATP binding affinity.

Probing a Protein Kinase Signaling Event with TNP-ATP

G cluster_pathway Generic Kinase Signaling cluster_probe Probing with TNP-ATP Kinase Protein Kinase (ATP-binding pocket) Phospho_Substrate Phosphorylated Substrate (Cellular Response) Kinase->Phospho_Substrate Phosphorylation TNP_ATP_bound Kinase-bound TNP-ATP (High Fluorescence) Substrate Substrate Protein Substrate->Phospho_Substrate TNP_ATP_free Free TNP-ATP (Low Fluorescence) TNP_ATP_free->TNP_ATP_bound Binding to Kinase TNP_ATP_bound->TNP_ATP_free Displacement by Inhibitor Inhibitor Potential Inhibitor Inhibitor->TNP_ATP_bound

Caption: Using TNP-ATP to study kinase-ligand interactions.

Conclusion

TNP-ATP triethylammonium salt is an indispensable tool in the study of ATP-binding proteins. Its environment-sensitive fluorescence provides a robust and versatile platform for determining binding affinities, exploring enzyme kinetics, and screening for inhibitors. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments that leverage the unique spectral properties of this powerful fluorescent nucleotide analog. Careful consideration of experimental conditions, particularly buffer composition and pH, is crucial for obtaining accurate and reproducible data.[2]

References

Unveiling Molecular Interactions: A Technical Guide to the Fluorescence of TNP-ATP Triethylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Fluorescence Modulation Upon Binding

The triethylammonium (B8662869) salt of 2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool in biochemical and pharmacological research. Its utility lies in a significant change in its fluorescent properties upon binding to ATP-binding proteins. In an aqueous solution, TNP-ATP exhibits weak fluorescence. However, when it binds to the often more hydrophobic environment of a protein's nucleotide-binding pocket, its fluorescence intensity increases dramatically, accompanied by a blue shift in its emission maximum.[1][2] This phenomenon provides a sensitive method for studying protein-ATP interactions, determining binding affinities, and screening for potential inhibitors.

The core mechanism of this fluorescence change is attributed to the altered microenvironment of the trinitrophenyl moiety.[1] When free in a polar aqueous solution, the excited state of the TNP group is quenched by the solvent molecules. Upon binding to a protein, the TNP group is shielded from the solvent and enters a more nonpolar environment within the ATP-binding site. This protection from solvent quenching and the altered polarity of the local environment lead to a significant enhancement of the fluorescence quantum yield and a shift of the emission to a shorter wavelength (blue shift).[1][2]

Quantitative Analysis of TNP-ATP Interactions

The fluorescence change of TNP-ATP upon protein binding can be quantified to determine key binding parameters such as the dissociation constant (Kd). This is typically achieved through fluorescence titration experiments where the fluorescence intensity is measured as a function of protein or TNP-ATP concentration. The resulting saturation curve can be fitted to a binding model to calculate the Kd.

Below is a summary of reported dissociation constants (Kd) for TNP-ATP with various proteins, illustrating the wide range of affinities observed.

Protein FamilyProtein NameOrganismKd of TNP-ATP (µM)Reference
Kinases CheA (high-affinity site)Escherichia coli0.0016[1]
CheA (low-affinity site)Escherichia coli~16[1]
CASKHomo sapiens0.563[3]
STRADαHomo sapiens1.1[3]
ATPases Selenophosphate SynthetaseEscherichia coli(See notes in[1])[1]
TrwBBacteria(See notes in[1])[1]
Other Proteins Nbp35-Cfd1 complexHomo sapiens(See notes in[1])[1]

Note: The Kd values can vary depending on experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocols

Fluorescence Titration Assay for Determining Binding Affinity

This protocol describes a standard method for determining the dissociation constant (Kd) of a protein for TNP-ATP.

Materials:

  • Spectrofluorometer with temperature control

  • Quartz cuvette

  • TNP-ATP triethylammonium salt stock solution (concentration determined by absorbance at 408 nm)

  • Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)

  • Buffer solution used for protein purification

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 410 nm.

    • Set the emission wavelength scan range from 480 nm to 650 nm.[3]

    • Alternatively, for single-point measurements, set the emission wavelength to the expected maximum of the bound form (typically around 540-550 nm).[4]

    • Equilibrate the spectrofluorometer to the desired experimental temperature.

  • Titration:

    • Method A: Titrating Protein into TNP-ATP:

      • Add a known concentration of TNP-ATP (typically in the low micromolar range) to the cuvette containing buffer.

      • Record the initial fluorescence spectrum or intensity.

      • Make successive additions of the concentrated protein solution to the cuvette.

      • After each addition, allow the system to equilibrate (usually a few minutes) and record the fluorescence.

      • Correct for dilution by subtracting the fluorescence of a blank titration (protein added to buffer alone).

    • Method B: Titrating TNP-ATP into Protein:

      • Add a known concentration of the protein to the cuvette.

      • Record the initial fluorescence.

      • Make successive additions of the TNP-ATP stock solution.

      • Record the fluorescence after each addition and equilibration.

      • Correct for the inner filter effect, especially at higher TNP-ATP concentrations.[2]

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the protein or TNP-ATP concentration.

    • Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) using non-linear regression software to determine the Kd.[4]

Förster Resonance Energy Transfer (FRET) Assay

TNP-ATP can act as an excellent FRET acceptor due to its broad absorption spectrum in the visible range, which overlaps with the emission spectra of many common donor fluorophores (e.g., tryptophan residues in proteins, or fluorescent labels like fluorescein).[2][5] This allows for the measurement of distances between the ATP-binding site and other sites on the protein.

General Protocol Outline:

  • Select a suitable donor fluorophore: This could be an intrinsic tryptophan residue of the protein or an extrinsically attached fluorescent label. The emission spectrum of the donor must overlap with the absorption spectrum of TNP-ATP.[6]

  • Prepare the protein sample: If using an extrinsic donor, label the protein according to the manufacturer's protocol.

  • Measure donor fluorescence: In the absence of TNP-ATP, measure the fluorescence emission spectrum and lifetime of the donor.

  • Add TNP-ATP: Titrate TNP-ATP into the protein solution and monitor the quenching of the donor fluorescence.

  • Calculate FRET efficiency: The efficiency of energy transfer (E) can be calculated from the decrease in donor fluorescence intensity or lifetime.

  • Determine the distance: The distance (r) between the donor and acceptor can be calculated using the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶), where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.

Visualizing the Mechanism and Applications

Mechanism of Fluorescence Change

The following diagram illustrates the fundamental principle of TNP-ATP's fluorescence change upon binding to a protein.

cluster_0 Free in Aqueous Solution cluster_1 Bound to Protein Free TNP-ATP Free TNP-ATP Weak Fluorescence Weak Fluorescence Free TNP-ATP->Weak Fluorescence Excitation (410 nm) Bound TNP-ATP Bound TNP-ATP Free TNP-ATP->Bound TNP-ATP Protein Binding (Hydrophobic Pocket) Strong Fluorescence\n(Blue Shift) Strong Fluorescence (Blue Shift) Bound TNP-ATP->Strong Fluorescence\n(Blue Shift) Excitation (410 nm)

Caption: TNP-ATP fluorescence is weak in solution and strong when bound to a protein.

Experimental Workflow for Binding Affinity Determination

This workflow outlines the key steps in a typical fluorescence titration experiment.

A Prepare Reagents (Protein, TNP-ATP, Buffer) B Set up Spectrofluorometer (Excitation = 410 nm) A->B C Titrate Protein into TNP-ATP (or vice versa) B->C D Record Fluorescence Intensity C->D E Correct for Dilution/Inner Filter Effect D->E F Plot Fluorescence vs. Concentration E->F G Non-linear Regression Analysis F->G H Determine Kd G->H

Caption: Workflow for determining Kd using TNP-ATP fluorescence titration.

Role in P2X Receptor Signaling Pathway Analysis

TNP-ATP is a potent competitive antagonist of P2X receptors, a family of ATP-gated ion channels.[7][8] This property makes it a valuable tool for dissecting the role of P2X receptors in various signaling pathways. The diagram below shows how TNP-ATP can be used to block P2X receptor-mediated signaling.

ATP ATP P2X_Receptor P2X Receptor ATP->P2X_Receptor Binds and Activates Channel_Opening Ion Channel Opening P2X_Receptor->Channel_Opening TNP_ATP TNP_ATP TNP_ATP->Block Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Downstream_Signaling Downstream Signaling Events Ca_Influx->Downstream_Signaling Block->P2X_Receptor Competitively Inhibits

Caption: TNP-ATP competitively inhibits ATP binding to P2X receptors, blocking downstream signaling.

References

An In-depth Technical Guide to TNP-ATP Triethylammonium Salt: Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and key applications of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) triethylammonium (B8662869) salt. It is designed to be a valuable resource for researchers in biochemistry, pharmacology, and drug discovery who utilize this fluorescent ATP analog in their studies of ATP-binding proteins and purinergic signaling.

Core Structure and Chemical Properties

TNP-ATP is a fluorescent derivative of adenosine (B11128) triphosphate (ATP) where a trinitrophenyl (TNP) group is attached to the ribose moiety. This modification confers fluorescent properties to the molecule while largely preserving its ability to bind to ATP-binding sites in many proteins.[1] The triethylammonium salt form enhances its solubility in aqueous solutions.

The core structure consists of an adenine (B156593) base, a ribose sugar, a triphosphate chain, and the attached 2,4,6-trinitrophenyl group. The triethylammonium ions act as counterions to the negatively charged phosphate (B84403) groups.

Table 1: Physicochemical Properties of TNP-ATP Triethylammonium Salt
PropertyValueReference(s)
Molecular Formula C₁₆H₁₃N₈O₁₉P₃ · 4C₆H₁₆N[2]
Molecular Weight 1123.04 g/mol [2]
Purity ≥95% (typically by HPLC)
Appearance Orange solution in water[3]
Solubility Soluble in water
Storage Conditions Store at -20°C, protected from light.
Table 2: Spectroscopic Properties of TNP-ATP
ParameterValueConditionsReference(s)
Absorption Maxima (λmax) 259 nm, 408 nm, 470 nmTris-HCl, pH 7.5[3]
Molar Extinction Coefficient (ε) 25,000 L·mol⁻¹·cm⁻¹ (at 259 nm)26,400 L·mol⁻¹·cm⁻¹ (at 408 nm)18,500 L·mol⁻¹·cm⁻¹ (at 470 nm)Tris-HCl, pH 7.5[3]
Excitation Maximum (λexc) 403 nm - 410 nmAqueous solution[2][4]
Emission Maximum (λem) ~561 nm (free in aqueous solution)~538-547 nm (protein-bound)Aqueous solution[2][5]

Biological Activity as a P2X Receptor Antagonist

TNP-ATP is a potent and selective antagonist of certain subtypes of the P2X receptor family, which are ligand-gated ion channels activated by extracellular ATP.[1] This antagonistic activity makes it a valuable tool for studying the physiological and pathological roles of these receptors.

Table 3: Antagonistic Activity (IC₅₀) of TNP-ATP at P2X Receptors
Receptor SubtypeIC₅₀ (nM)Reference(s)
P2X₁ 6[2]
P2X₃ 0.9[2]
P2X₂/₃ 7[2]
P2X₂ 2,000[2]
P2X₄ 15,200[2]
P2X₇ >30,000[2]

The high affinity and selectivity of TNP-ATP for P2X₁, P2X₃, and P2X₂/₃ receptors allow for the pharmacological dissection of purinergic signaling pathways in various tissues and disease models.

Experimental Protocols

TNP-ATP is widely used in fluorescence-based assays to study protein-nucleotide interactions. The fluorescence of TNP-ATP is significantly enhanced, and the emission maximum undergoes a blue shift upon binding to the hydrophobic environment of an ATP-binding pocket.[4]

Direct Titration Fluorescence Assay for Protein Binding

This protocol is used to determine the binding affinity (dissociation constant, Kd) of a protein for TNP-ATP.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • TNP-ATP triethylammonium salt stock solution (e.g., 1 mM in water)

  • Spectrofluorometer

  • Cuvette or microplate

Procedure:

  • Set the spectrofluorometer to an excitation wavelength of 410 nm and record the emission spectrum from 500 nm to 600 nm.

  • To a cuvette containing the protein solution at a known concentration (e.g., 1 µM), make sequential additions of small aliquots of the TNP-ATP stock solution.

  • After each addition, mix thoroughly and record the fluorescence intensity at the emission maximum (typically around 540 nm when bound).

  • Correct for dilution and inner filter effects if necessary.

  • Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.

  • Fit the resulting saturation curve to a suitable binding equation (e.g., one-site binding) to calculate the Kd.

Competition Binding Assay

This protocol is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by measuring its ability to displace TNP-ATP from a protein.

Materials:

  • Purified protein of interest

  • TNP-ATP triethylammonium salt

  • Non-fluorescent competitor ligand (e.g., ATP)

  • Spectrofluorometer

Procedure:

  • Prepare a solution containing the protein and a concentration of TNP-ATP that gives a significant fluorescence signal (typically near its Kd).

  • Record the initial fluorescence intensity.

  • Add increasing concentrations of the competitor ligand to the protein-TNP-ATP complex.

  • After each addition, incubate to reach equilibrium and record the fluorescence intensity.

  • The decrease in fluorescence corresponds to the displacement of TNP-ATP by the competitor.

  • Plot the fluorescence intensity as a function of the competitor concentration and fit the data to a competitive binding equation to determine the inhibitor constant (Ki) of the competitor.[5]

Visualizations

P2X Receptor Antagonism by TNP-ATP

P2X_Antagonism cluster_pathway P2X Receptor Signaling Pathway ATP Extracellular ATP P2X_R P2X Receptor (e.g., P2X1, P2X3) ATP->P2X_R Binds to allosteric site TNP_ATP TNP-ATP TNP_ATP->P2X_R Competitively Binds Channel_Open Ion Channel Opening P2X_R->Channel_Open Activates No_Activation Channel Remains Closed P2X_R->No_Activation Inhibits Cation_Influx Cation Influx (Na+, Ca2+) Channel_Open->Cation_Influx Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Cation_Influx->Cellular_Response

Caption: Competitive antagonism of a P2X receptor by TNP-ATP, blocking ATP-mediated ion channel activation.

Experimental Workflow for Determining Protein-Ligand Binding Affinity

Binding_Assay_Workflow cluster_workflow Fluorescence-Based Binding Assay Workflow start Start prep_reagents Prepare Protein, TNP-ATP, and Competitor Solutions start->prep_reagents direct_titration Direct Titration: Add increasing [TNP-ATP] to protein prep_reagents->direct_titration competition_assay Competition Assay: Add increasing [Competitor] to Protein-TNP-ATP complex prep_reagents->competition_assay measure_fluorescence Measure Fluorescence (Excitation: ~410 nm, Emission: ~540 nm) direct_titration->measure_fluorescence competition_assay->measure_fluorescence plot_data Plot Fluorescence Change vs. Ligand Concentration measure_fluorescence->plot_data calculate_affinity Calculate Binding Affinity (Kd or Ki) plot_data->calculate_affinity end End calculate_affinity->end

Caption: Workflow for determining protein-ligand binding affinities using TNP-ATP fluorescence assays.

References

The Impact of Protein Binding on TNP-ATP Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an invaluable tool for studying the interactions between ATP and various proteins.[1][2][3] Its utility stems from the environmentally sensitive nature of its fluorescence. In aqueous solutions, TNP-ATP exhibits weak fluorescence. However, upon binding to the typically more hydrophobic environment of a protein's ATP-binding pocket, its fluorescence properties undergo a dramatic change, providing a robust signal for monitoring binding events.[1][2] This technical guide delves into the core principles of how TNP-ATP binding to a protein affects its fluorescence, presents quantitative data for various protein interactions, and provides detailed experimental protocols for its use.

Core Principle: Environmentally Sensitive Fluorescence

The fluorescence of the trinitrophenyl (TNP) moiety is highly dependent on the polarity and viscosity of its surrounding environment.[2][4] In a polar aqueous solution, the excited state of TNP-ATP is efficiently quenched by water molecules, resulting in low fluorescence quantum yield.[2][5] When TNP-ATP binds to a protein, it is transferred from this polar environment to the often nonpolar, hydrophobic confines of the ATP-binding site.[4][5] This sequestration from water and the altered dielectric constant of the binding pocket reduce the non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity.[1][4][5]

Concurrently, this environmental shift typically causes a hypsochromic shift, or "blue shift," in the emission maximum.[2][4] This shift to shorter wavelengths is also a consequence of the change in polarity of the solvent environment.[4] The magnitude of the fluorescence enhancement and the extent of the blue shift can provide insights into the nature of the binding pocket.[4]

Quantitative Analysis of TNP-ATP-Protein Interactions

The binding of TNP-ATP to proteins can be quantified by monitoring the changes in its fluorescence. The dissociation constant (Kd), a measure of binding affinity, can be determined through fluorescence titration experiments.[2] The following table summarizes the fluorescence changes and binding affinities for TNP-ATP with a selection of proteins.

ProteinProtein ClassKd of TNP-ATP (µM)Kd of ATP (µM)Fluorescence Enhancement (Fold Increase)Emission Max (λem) Free (nm)Emission Max (λem) Bound (nm)Blue Shift (nm)Reference
CheAHistidine Kinase<0.01 - 1~1000Several-fold561Not explicitly statedYes[2][4]
CASKPseudokinase~1Not specified3- to 5-fold56154021[1]
Insulysin (IDE)Metalloprotease1.151300>4-foldNot specifiedNot specifiedNot specified[3]
MyosinMotor ProteinNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]
TrwBATPaseNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedSignificant[4]
PhoQcatHistidine KinaseNot specified412Not specified~550~540~10[6]

Note: The exact values for fluorescence enhancement and blue shift can vary depending on experimental conditions such as buffer composition, pH, and temperature.[4]

Experimental Protocols

The following are detailed methodologies for performing TNP-ATP binding assays in both cuvette-based and microplate-based formats.[1]

Standard Cuvette-Based Binding Assay

This protocol is suitable for detailed characterization of TNP-ATP binding to a purified protein.

Materials:

  • Purified protein of interest (1-4 µM final concentration)

  • TNP-ATP stock solution (e.g., 6.4 mM in water, pH 7.0)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.0-7.5)

  • Spectrofluorometer with a temperature-controlled cuvette holder

  • Standard fluorescence cuvettes

  • Magnetic stir bar and stirrer

Procedure:

  • Prepare the TNP-ATP solution: Add 2 mL of assay buffer to a clean cuvette containing a magnetic stir bar. Add the appropriate volume of TNP-ATP stock solution to achieve the desired final concentration (e.g., 1.6 µL of a 6.4 mM stock for a final concentration of 5 µM).

  • Measure the baseline fluorescence: Place the cuvette in the spectrofluorometer and turn on the magnetic stirring. Excite the sample at 410 nm and record the emission spectrum from 500 nm to 600 nm. The peak fluorescence for free TNP-ATP should be around 561 nm.[1][2]

  • Prepare the protein sample: In a separate cuvette, add your protein of interest to the assay buffer to a final volume of 2 mL.

  • Initiate the binding reaction: Add the same amount of TNP-ATP stock solution as in step 1 to the cuvette containing the protein.

  • Measure the bound fluorescence: Immediately place the cuvette in the spectrofluorometer with stirring. Excite the sample at 410 nm and record the emission spectrum from 500 nm to 600 nm. Observe the increase in fluorescence intensity and any blue shift in the emission maximum (typically to around 540-550 nm).[1]

  • (Optional) Competition Assay: To confirm the specificity of the interaction, add a large excess of unlabeled ATP (e.g., 500 µM final concentration) to the cuvette. A decrease in the fluorescence signal indicates displacement of TNP-ATP from the binding site.[1]

  • (Optional) Control for non-specific binding: Repeat the experiment using a non-ATP binding protein (e.g., lysozyme) at the same concentration as your protein of interest to account for any background fluorescence changes.[1]

Microplate-Based Binding Assay

This protocol is ideal for higher-throughput screening of compounds that may inhibit ATP binding.

Materials:

  • Purified protein of interest (1-4 µM final concentration)

  • TNP-ATP stock solution (e.g., 0.64 mM in water, pH 7.0)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.0-7.5)

  • 96-well, black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities

  • Control non-binding protein (e.g., lysozyme)

Procedure:

  • Prepare control wells: In triplicate, pipette 200 µL of assay buffer into three wells (buffer control). In another three wells, pipette 200 µL of a control protein solution (e.g., 4 µM lysozyme).

  • Prepare experimental wells: In triplicate, pipette 200 µL of your protein of interest solution (1-4 µM) into three wells.

  • Add TNP-ATP: Add the appropriate volume of TNP-ATP stock solution to all wells to achieve the desired final concentration (e.g., 1.6 µL of a 0.64 mM stock for a final concentration of 5 µM).

  • Incubate: Gently shake the plate for a few minutes at room temperature to ensure mixing.

  • Measure fluorescence: Place the microplate in the reader. Set the excitation wavelength to 410 nm and the emission wavelength to the expected peak for the bound state (e.g., 540 nm), or perform an emission scan from 500 nm to 600 nm.[1]

  • Data Analysis: Subtract the average fluorescence of the buffer and/or lysozyme (B549824) control wells from the experimental wells to correct for background fluorescence.

Visualizing the Process and Concepts

To better illustrate the principles and workflows described, the following diagrams have been generated using the DOT language.

cluster_0 TNP-ATP in Aqueous Solution cluster_1 TNP-ATP Bound to Protein TNP_ATP_free TNP-ATP (Low Fluorescence) H2O Water Molecules (Polar Environment) TNP_ATP_free->H2O Quenching TNP_ATP_bound TNP-ATP (High Fluorescence) TNP_ATP_free->TNP_ATP_bound Protein Binding Protein Protein (Hydrophobic Pocket) TNP_ATP_bound->Protein Binding

Caption: Mechanism of TNP-ATP Fluorescence Enhancement.

Start Start: Prepare Reagents Measure_Free Measure Fluorescence of Free TNP-ATP (Baseline) Start->Measure_Free Add_Protein Add Protein to TNP-ATP Solution Measure_Free->Add_Protein Measure_Bound Measure Fluorescence of Protein-Bound TNP-ATP Add_Protein->Measure_Bound Competition Add Excess Unlabeled ATP (Competition Assay) Measure_Bound->Competition Analyze Analyze Data: Calculate Kd, Fold Change Measure_Bound->Analyze Measure_Displacement Measure Fluorescence (Signal Decrease) Competition->Measure_Displacement Measure_Displacement->Analyze

Caption: Experimental Workflow for TNP-ATP Binding Assay.

Binding_Event TNP-ATP Binds to Protein Environment_Change Transition from Polar (Aqueous) to Nonpolar (Hydrophobic Pocket) Binding_Event->Environment_Change Fluorescence_Increase Increased Fluorescence Intensity (Reduced Quenching) Environment_Change->Fluorescence_Increase Blue_Shift Blue Shift in Emission Maximum (Change in Polarity) Environment_Change->Blue_Shift Data_Output Quantifiable Signal for Binding Affinity (Kd) Determination Fluorescence_Increase->Data_Output Blue_Shift->Data_Output

Caption: Logical Relationship of Fluorescence Change.

Conclusion

TNP-ATP serves as a powerful and convenient fluorescent probe for characterizing protein-ATP interactions. The significant increase in fluorescence intensity and the accompanying blue shift upon binding provide a clear and quantifiable signal that can be leveraged to determine binding affinities, study enzyme kinetics, and screen for inhibitors of ATP-binding proteins. While it is important to be aware of the potential for the TNP moiety to influence binding affinity compared to native ATP, the ease of use and the wealth of information that can be obtained make TNP-ATP an essential tool in the arsenal (B13267) of researchers in basic science and drug discovery.[3][4]

References

The Fluorescent Probe TNP-ATP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine (B11128) 5'-Triphosphate (TNP-ATP) as a Fluorescent Analog of Adenosine Triphosphate for Researchers, Scientists, and Drug Development Professionals.

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and pharmacology.[1][2] For over five decades, researchers have utilized TNP-ATP to investigate the interactions between ATP and a vast array of proteins, including kinases, ATPases, and ion channels.[1][2] Its utility stems from the environmentally sensitive fluorescence of the trinitrophenyl (TNP) moiety, which is attached to the ribose sugar of ATP.[1] This guide provides a comprehensive overview of the properties of TNP-ATP, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug discovery.

When TNP-ATP is in an aqueous solution, its fluorescence is relatively weak.[2] However, upon binding to the ATP-binding pocket of a protein, the fluorescence intensity of TNP-ATP often increases significantly, and the emission maximum undergoes a blue shift to shorter wavelengths.[1][3] These spectral changes provide a robust signal for monitoring ATP binding and can be used to determine binding affinities, study enzyme kinetics, and screen for inhibitors.[1][4]

Core Properties of TNP-ATP

The TNP fluorophore is derived from picric acid and is conjugated to the ribose moiety of ATP.[1][2] This modification allows the molecule to retain its ability to interact with ATP-binding sites, and in many cases, it can still be hydrolyzed by ATPases.[1] The key characteristics of TNP-ATP are summarized below.

Photophysical Properties

The fluorescence of TNP-ATP is highly sensitive to the polarity and viscosity of its local environment.[1][5] In aqueous solution at neutral pH, TNP-ATP exhibits two absorption maxima at approximately 408 nm and 470 nm, with a fluorescence emission maximum around 561 nm.[1][2] Upon binding to a protein, the environment of the TNP group becomes more hydrophobic, leading to an increase in fluorescence quantum yield and a blue shift in the emission wavelength, typically to the 530-560 nm range.[2][4]

PropertyValue (in aqueous solution)Value (protein-bound)Reference
Excitation Maxima (λex) 408 nm, 470 nm~403-410 nm[1][2][6]
Emission Maximum (λem) ~561 nm~538-547 nm (blue-shifted)[1][2][6]
Fluorescence Intensity Low3 to 5-fold increase[3]
Chemical and Binding Properties

TNP-ATP is a competitive antagonist for certain receptors, notably the P2X receptor family, where it can exhibit high affinity.[7][8] It is important to note that the TNP moiety can sometimes enhance the binding affinity of the analog for a protein compared to ATP itself.[1] This characteristic should be considered when interpreting quantitative binding data. The absorbance of TNP-ATP is also pH-sensitive, with absorbance increasing with higher pH.[1]

Key Applications and Experimental Protocols

TNP-ATP is a versatile tool with a broad range of applications in studying ATP-binding proteins. The following sections provide detailed protocols for some of the most common experimental uses.

Determination of Binding Affinity (Kd)

A primary application of TNP-ATP is to determine the dissociation constant (Kd) of its interaction with a protein. This is typically achieved by titrating a fixed concentration of the protein with increasing concentrations of TNP-ATP and monitoring the change in fluorescence.

Experimental Protocol: Cuvette-Based Titration

  • Preparation of Reagents:

    • Prepare a stock solution of TNP-ATP (e.g., 6.4 mM) in double-distilled water and adjust the pH to 7.0.[3][4]

    • Prepare a buffered solution for the assay (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl).[4]

    • Prepare a stock solution of the protein of interest at a known concentration.

  • Instrumentation Setup:

    • Use a spectrofluorometer equipped with a magnetic stirrer.[3]

    • Set the excitation wavelength to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.[3][9]

  • Measurement:

    • To a cuvette, add 2 mL of the assay buffer and a magnetic stir bar.[3]

    • Add the protein of interest to the cuvette to a final concentration in the low micromolar range (e.g., 1-4 µM).[3]

    • Sequentially add small aliquots of the TNP-ATP stock solution to the cuvette.

    • After each addition, allow the system to equilibrate with gentle stirring and record the fluorescence emission spectrum.[3]

    • As a control, perform a parallel titration of TNP-ATP into the buffer without the protein to correct for background fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from the experimental values.

    • Plot the change in fluorescence intensity at the emission maximum (e.g., 540 nm) as a function of the TNP-ATP concentration.

    • Fit the resulting saturation curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.

G

High-Throughput Screening (HTS) for Inhibitors

TNP-ATP is well-suited for high-throughput screening of compound libraries to identify inhibitors of ATP-binding proteins. This is typically performed in a microplate format.

Experimental Protocol: Microplate-Based Displacement Assay

  • Preparation of Reagents:

    • Prepare assay buffer, TNP-ATP stock solution, and protein stock solution as described above.

    • Dissolve library compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a microplate, add the protein and TNP-ATP to achieve a pre-equilibrated complex that gives a high fluorescence signal.

    • Add library compounds to the wells. Include controls with a known inhibitor (e.g., unlabeled ATP) and a vehicle control (e.g., DMSO).[4]

  • Measurement:

    • Use a microplate reader with fluorescence capabilities.

    • Set the excitation filter to ~400 nm and the emission filter to ~540 nm.[4]

    • Incubate the plate with gentle shaking before reading the fluorescence.[4]

  • Data Analysis:

    • A decrease in fluorescence intensity indicates that the compound has displaced TNP-ATP from the protein's binding site.

    • Calculate the percent inhibition for each compound relative to the controls.

    • Promising "hits" can be further characterized by determining their IC50 or Ki values.

Investigating P2X Receptor Antagonism

TNP-ATP is a potent antagonist of several P2X receptor subtypes and can be used to study their pharmacology.[7][8]

Experimental Protocol: Electrophysiology or Calcium Imaging

  • Cell Preparation:

    • Use cells expressing the P2X receptor of interest (e.g., recombinant cell lines or primary neurons).

  • Measurement:

    • For electrophysiology, use techniques like whole-cell patch-clamp to measure ion channel currents evoked by a P2X receptor agonist (e.g., α,β-methylene ATP).[8]

    • For calcium imaging, load cells with a calcium-sensitive dye and measure changes in intracellular calcium in response to agonist application.

    • Apply the P2X agonist in the presence and absence of varying concentrations of TNP-ATP.

  • Data Analysis:

    • Determine the inhibitory effect of TNP-ATP on the agonist-evoked response.

    • Calculate the IC50 value for TNP-ATP antagonism.

    • Schild analysis can be used to determine if the antagonism is competitive.[8]

G

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of TNP-ATP with various proteins.

Dissociation Constants (Kd) of TNP-ATP for Various Proteins
ProteinKd (µM)CommentsReference
Selenophosphate Synthetase (SPS) See Table 1 in[1]Binds with high affinity.[1]
Pyruvate Carboxylase (PC) See Table 1 in[1][1]
CASK (pseudokinase) 563Weak affinity.[9]
STRADα (pseudokinase) 1.1Binds with higher affinity than ATP.[9]
PhoQ catalytic domain (PhoQcat) ~150Titration of PhoQcat into TNP-ATP.[4]
Inhibition Constants (IC50) of TNP-ATP for P2X Receptors
P2X Receptor SubtypeIC50 (nM)CommentsReference
P2X1 6Potent antagonist.[6]
P2X3 0.9Potent antagonist.[6]
P2X2/3 3-7Potent antagonist.[6][8]
P2X2 2000Lower potency.[6]
P2X4 15200Lower potency.[6]
P2X7 >30000Very low potency.[6]

FRET Applications

TNP-ATP can also serve as an acceptor molecule in Förster Resonance Energy Transfer (FRET) experiments.[1][2] When paired with a suitable donor fluorophore, such as Mant-ATP, FRET can be used to measure distances and conformational changes within proteins.[10] For instance, FRET studies have been used to determine the distance between the active site and other specific sites on the myosin head.[10]

Limitations and Considerations

While TNP-ATP is a powerful tool, it is essential to be aware of its limitations. The presence of the bulky TNP group means that the binding affinity and kinetics of TNP-ATP may differ from those of native ATP.[3] In some cases, the TNP moiety itself can interact with the protein, leading to enhanced binding affinity that may not reflect the true affinity for ATP.[1] Therefore, it is often advisable to confirm key findings using complementary methods, such as competition assays with unlabeled ATP.[1] Additionally, the fluorescence of TNP-ATP is sensitive to pH and salt concentrations, which should be carefully controlled in experiments.[1][11]

Conclusion

TNP-ATP remains a cornerstone fluorescent probe for studying ATP-protein interactions. Its environmentally sensitive fluorescence provides a versatile and robust readout for a wide range of applications, from fundamental enzymology to high-throughput drug screening. By understanding its properties and employing the detailed protocols outlined in this guide, researchers can effectively leverage TNP-ATP to gain valuable insights into the roles of ATP in biological systems.

References

An In-Depth Technical Guide to the Absorbance Spectra of TNP-ATP Triethylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine (B11128) 5'-Triphosphate (TNP-ATP) triethylammonium (B8662869) salt. It is designed to be a valuable resource for researchers utilizing this fluorescent ATP analog in studies of protein-ATP interactions, particularly in the context of drug discovery and development.

Introduction

TNP-ATP is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for investigating the interactions between ATP and various proteins, including kinases, ATPases, and purinergic receptors.[1] Its utility stems from the sensitivity of its absorbance and fluorescence spectra to the surrounding environment.[1][2] When TNP-ATP binds to a protein, changes in the polarity and viscosity of its local environment often lead to significant alterations in its spectral properties, providing a measurable signal for binding events.[1][2] The triethylammonium salt form of TNP-ATP is commonly used, particularly in studies involving P2X receptors, where it acts as a potent antagonist.

Spectroscopic Properties of TNP-ATP

The absorbance spectrum of TNP-ATP is characterized by contributions from both the adenine (B156593) base and the trinitrophenyl (TNP) moiety. The adenine component exhibits a typical absorption maximum around 259-260 nm.[3][4] The TNP group, which is responsible for the visible color and fluorescence of the molecule, displays two prominent absorption bands in the visible region.[1][3][4]

The spectral properties of TNP-ATP are highly dependent on the pH of the solution. The absorbance of the TNP moiety increases with increasing pH.[1][4] This is attributed to the ionization of the chromophore.[5]

Table 1: Quantitative Spectroscopic Data for TNP-ATP

PropertyValueConditionsReference(s)
Absorption Maxima (λmax)259 nm, 408 nm, 470 nmTris-HCl buffer, pH 7.5[3]
Molar Extinction Coefficient (ε) at 408 nm26,400 L·mol⁻¹·cm⁻¹Tris-HCl buffer, pH 7.5[3]
Molar Extinction Coefficient (ε) at 470 nm18,500 L·mol⁻¹·cm⁻¹Tris-HCl buffer, pH 7.5[3]
Isosbestic Point339 nmVarying pH[5]
Excitation Maximum (λex)403 nm, 408 nmAqueous solution[6]
Emission Maximum (λem)547 nm, 561 nmAqueous solution[6]

Note: The spectroscopic properties of TNP-ATP in a buffered aqueous solution are primarily determined by the TNP-ATP molecule itself. The triethylammonium counter-ion is not expected to significantly influence the absorbance spectrum in a dilute solution.

Experimental Protocol: Measurement of TNP-ATP Absorbance Spectrum

This protocol outlines the steps for preparing a sample of TNP-ATP triethylammonium salt and measuring its absorbance spectrum using a UV-Vis spectrophotometer.

Materials:

  • TNP-ATP triethylammonium salt

  • Appropriate buffer solution (e.g., 10 mM Tris-HCl, pH 7.5)

  • UV-transparent cuvettes (e.g., quartz)

  • Calibrated UV-Vis spectrophotometer

  • Micropipettes and sterile, nuclease-free tips

Procedure:

  • Preparation of TNP-ATP Stock Solution:

    • Allow the vial of TNP-ATP triethylammonium salt to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of known concentration (e.g., 1 mM) by dissolving the appropriate amount of TNP-ATP in the chosen buffer. Mix thoroughly by vortexing.

    • Note: TNP-ATP solutions are light-sensitive and should be protected from light as much as possible.

  • Preparation of Working Solution:

    • Dilute the stock solution with the same buffer to a final concentration suitable for absorbance measurement. A typical concentration for spectral scanning is in the low micromolar range (e.g., 10-50 µM), aiming for a maximum absorbance between 0.5 and 1.5 AU.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 230 nm to 600 nm).

    • Set the slit width to an appropriate value (e.g., 1-2 nm).

  • Blank Measurement:

    • Fill a clean, UV-transparent cuvette with the buffer solution used to prepare the TNP-ATP working solution.

    • Place the cuvette in the spectrophotometer and record a baseline or "zero" spectrum. This will subtract the absorbance of the buffer and the cuvette itself from the subsequent sample measurement.

  • Sample Measurement:

    • Empty the cuvette, rinse it with a small amount of the TNP-ATP working solution, and then fill it with the working solution.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the path length of the cuvette and the concentration of the solution are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Absorbance Measurement

experimental_workflow cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of TNP-ATP prep_work Prepare Working Solution prep_stock->prep_work Dilute setup Spectrophotometer Setup prep_work->setup blank Measure Blank (Buffer) setup->blank sample Measure Sample (TNP-ATP) blank->sample analyze Identify λmax and Calculate ε sample->analyze

Fig. 1: Workflow for measuring the absorbance spectrum of TNP-ATP.
P2X Receptor Signaling Pathway and Antagonism by TNP-ATP

TNP-ATP is a potent and selective antagonist of several P2X receptor subtypes, which are ligand-gated ion channels activated by extracellular ATP.[7] Upon binding of ATP, P2X receptors open a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux results in membrane depolarization and the initiation of various downstream signaling cascades.[8][9] TNP-ATP competitively binds to the ATP binding site on the P2X receptor, preventing its activation by ATP and thereby inhibiting the downstream signaling events.[10][11]

p2x_pathway cluster_receptor P2X Receptor Signaling cluster_antagonist Antagonistic Action atp Extracellular ATP p2x P2X Receptor atp->p2x Binds and Activates channel_opening Cation Channel Opening p2x->channel_opening inhibition Inhibition of Channel Opening ion_flux Na⁺/Ca²⁺ Influx K⁺ Efflux channel_opening->ion_flux depolarization Membrane Depolarization ion_flux->depolarization downstream Downstream Signaling (e.g., Ca²⁺ signaling, gene expression) depolarization->downstream tnp_atp TNP-ATP tnp_atp->p2x

Fig. 2: P2X receptor signaling and its inhibition by TNP-ATP.

Conclusion

This technical guide provides essential information on the absorbance spectra of TNP-ATP triethylammonium salt for researchers in drug development and related scientific fields. The provided data tables, detailed experimental protocol, and visual diagrams of the experimental workflow and the relevant signaling pathway are intended to facilitate the effective use of this important research tool. Understanding the spectroscopic properties of TNP-ATP and its mechanism of action is crucial for the design and interpretation of experiments aimed at characterizing ATP-binding proteins and developing novel therapeutics targeting these interactions.

References

The Versatile Probe: A Technical Guide to TNP-ATP Triethylammonium Salt in Nucleotide-Binding Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), supplied as a triethylammonium (B8662869) salt, is a highly valuable chromophoric and fluorescent analog of adenosine 5'-triphosphate (ATP). Its ability to substitute for ATP in interactions with a wide array of nucleotide-binding proteins, coupled with its environment-sensitive fluorescence, has established it as a cornerstone tool in biochemistry and pharmacology.[1][2] This technical guide provides an in-depth overview of TNP-ATP's properties, applications, and detailed methodologies for its use in studying nucleotide-binding proteins, aimed at facilitating its effective implementation in research and drug discovery.

When unbound in aqueous solutions, TNP-ATP exhibits weak fluorescence.[3] However, upon binding to the hydrophobic environment of a protein's nucleotide-binding pocket, its fluorescence intensity can increase dramatically, often accompanied by a blue shift in its emission maximum.[2][4] This property is the foundation of its utility in various assays to determine binding affinities, study enzyme kinetics, and screen for inhibitors.[5][6] Furthermore, TNP-ATP is a potent antagonist of P2X receptors, making it a critical pharmacological tool for dissecting purinergic signaling pathways.[7]

Core Properties and Data Presentation

The utility of TNP-ATP as a research tool is defined by its distinct spectral and binding characteristics. These quantitative parameters are crucial for experimental design and data interpretation.

Fluorescent and Spectroscopic Properties

TNP-ATP's fluorescence is highly sensitive to the polarity of its environment, a characteristic that is exploited in binding assays.[8] In an aqueous buffer, it has an emission maximum at approximately 561 nm.[3] Upon binding to a protein, this peak can shift to shorter wavelengths (blue shift), for instance, to around 540 nm.[2]

PropertyValue (in aqueous buffer)Value (Bound to Protein)Reference(s)
Excitation Wavelength (λex)408 nm, 470 nm~410 nm[3][4]
Emission Wavelength (λem)~561 nm~530-550 nm (blue-shifted)[2][3]
Molar Extinction Coefficient (ε) at pH 7.526,400 M⁻¹cm⁻¹ at 408 nm; 18,500 M⁻¹cm⁻¹ at 470 nmNot applicable[1]
Binding Affinities (Kd) for Various Proteins

TNP-ATP often exhibits a significantly higher binding affinity (lower Kd value) for nucleotide-binding proteins compared to ATP itself. This enhanced affinity can be advantageous in competition assays.[4]

Protein/EnzymeKd for TNP-ATPKd for ATPReference(s)
CASK (mutant)1.1 µM30-100 fold higher[2][8]
Insulin-Degrading Enzyme (IDE)1.15 µM1.3 mM (Ki)[9]
CheA (high-affinity site)1.6 µMNot specified[10]
Selenophosphate Synthetase (SPS)Catalytically active site Kd reportedNot specified[10]
Myosin ATPaseBinding investigatedNot specified[4]
Antagonist Activity at P2X Receptors (IC50)

TNP-ATP is a potent and selective antagonist for several P2X receptor subtypes, making it a valuable tool for their characterization.

P2X Receptor SubtypeIC50 of TNP-ATPReference(s)
P2X16 nM[11]
P2X30.9 nM[11]
P2X2/3 (heteromeric)3-7 nM[7]
P2X2>1000 nM
P2X4>1000 nM
P2X7>1000 nM

Key Experimental Protocols

The following are detailed methodologies for common experiments utilizing TNP-ATP.

Protocol 1: Determination of Protein-TNP-ATP Binding Affinity (Direct Titration)

This protocol determines the dissociation constant (Kd) of TNP-ATP for a target protein by measuring the increase in fluorescence upon binding.

Materials:

  • TNP-ATP triethylammonium salt stock solution (e.g., 6.4 mM)

  • Purified nucleotide-binding protein of interest (1-4 µM final concentration)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2[2]

  • Spectrofluorometer (cuvette-based or microplate reader)

  • Magnetic stir bar and stirrer (for cuvette-based assays)

  • Low-volume fluorescence cuvette or black 96-well microplate

Procedure (Cuvette-based):

  • Place a magnetic stir bar in the cuvette and add 2 mL of Assay Buffer.

  • Add a small volume of the TNP-ATP stock solution to achieve a final concentration of approximately 5 µM (e.g., 1.6 µL of a 6.4 mM stock).[2]

  • Place the cuvette in the spectrofluorometer and start stirring.

  • Set the excitation wavelength to 410 nm and scan the emission from 500 nm to 600 nm. Record the fluorescence spectrum of free TNP-ATP. The peak should be at approximately 561 nm.[2]

  • To a fresh cuvette, add 2 mL of the protein solution (e.g., 1-4 µM in Assay Buffer).

  • Add the same amount of TNP-ATP as in step 2 (to a final concentration of 5 µM).

  • Immediately place the cuvette in the spectrofluorometer and record the emission spectrum under the same conditions.

  • Observe the increase in fluorescence intensity and the blue shift of the emission maximum (e.g., to ~540 nm), which indicates binding.[2]

  • For Kd determination, perform a saturation binding experiment by titrating a fixed concentration of the protein with increasing concentrations of TNP-ATP.

  • Plot the change in fluorescence intensity against the TNP-ATP concentration and fit the data to a one-site binding equation using appropriate software (e.g., GraphPad Prism) to calculate the Kd.[2]

Protocol 2: Competitive Binding (Displacement) Assay

This assay is used to determine the binding affinity (Ki) of a non-fluorescent ligand (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace bound TNP-ATP.

Materials:

  • All materials from Protocol 1

  • Unlabeled competitor ligand (e.g., ATP, ADP, or a test inhibitor) stock solution

Procedure:

  • Prepare a solution containing the protein of interest (e.g., 1 µM) and TNP-ATP at a concentration near its Kd (determined in Protocol 1) in Assay Buffer. Allow the mixture to equilibrate.

  • Measure the initial fluorescence of the protein-TNP-ATP complex as described in Protocol 1 (excitation at 410 nm, emission at the peak wavelength of the bound form, e.g., 540 nm).

  • Add increasing concentrations of the competitor ligand to the solution.

  • After each addition, allow the system to reach equilibrium and measure the fluorescence intensity.

  • The displacement of TNP-ATP by the competitor will result in a decrease in fluorescence.[3]

  • Plot the fluorescence intensity against the logarithm of the competitor concentration.

  • Fit the resulting dose-response curve using a suitable competition binding equation (e.g., Cheng-Prusoff equation) to determine the IC50 of the competitor.[12] The Ki can then be calculated from the IC50 and the Kd of TNP-ATP.

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding the complex interactions and experimental procedures involving TNP-ATP.

P2X Receptor Signaling Pathway

Extracellular ATP is a key signaling molecule that activates P2X receptors, which are ligand-gated ion channels.[13] This activation leads to an influx of cations (Na⁺ and Ca²⁺) and subsequent downstream signaling cascades.[14] TNP-ATP acts as a competitive antagonist, blocking these effects.

P2X_Signaling cluster_membrane Cell Membrane P2X P2X Receptor Ion_Influx Na⁺ / Ca²⁺ Influx P2X->Ion_Influx Opens Channel ATP Extracellular ATP ATP->P2X Activates TNP_ATP TNP-ATP (Antagonist) TNP_ATP->P2X Blocks Downstream Downstream Signaling (e.g., ERK, NF-κB activation) Ion_Influx->Downstream Initiates Binding_Assay_Workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Buffer Prepare Assay Buffer Mix Incubate Protein with TNP-ATP Buffer->Mix Protein Prepare Protein Solution Protein->Mix TNP_ATP Prepare TNP-ATP Solution Measure_Free Measure Fluorescence of Free TNP-ATP (Exc: 410nm, Em: 500-600nm) TNP_ATP->Measure_Free TNP_ATP->Mix Plot Plot ΔFluorescence vs. [TNP-ATP] Measure_Free->Plot Measure_Bound Measure Fluorescence of Protein-Bound TNP-ATP Mix->Measure_Bound Measure_Bound->Plot Calculate Calculate Kd (Non-linear Regression) Plot->Calculate Displacement_Assay_Workflow cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis Complex Form Protein-TNP-ATP Complex Measure_Initial Measure Initial Fluorescence Complex->Measure_Initial Competitor Prepare Competitor (e.g., ATP, Inhibitor) Add_Competitor Add Increasing [Competitor] Competitor->Add_Competitor Measure_Initial->Add_Competitor Measure_Decrease Measure Decrease in Fluorescence Add_Competitor->Measure_Decrease Titrate Measure_Decrease->Add_Competitor Plot Plot Fluorescence vs. log[Competitor] Measure_Decrease->Plot Calculate Calculate IC50 / Ki Plot->Calculate

References

Unveiling Molecular Interactions: A Technical Guide to the Key Differences Between TNP-ATP and ATP in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is a cornerstone of cellular bioenergetics and signaling. To dissect its multifaceted roles, researchers often turn to molecular mimics. Among these, 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) has emerged as a powerful fluorescent analog. This technical guide provides an in-depth exploration of the core differences between TNP-ATP and its native counterpart, ATP, in the context of biological assays. We delve into their structural and spectral properties, compare their binding affinities and enzymatic kinetics, and provide detailed protocols for key experimental applications. This guide aims to equip researchers with the knowledge to effectively leverage TNP-ATP as a tool to investigate ATP-dependent processes and to facilitate drug discovery efforts targeting ATP-binding proteins.

Introduction: The Need for an ATP Analog

ATP is the universal energy currency of the cell and a critical signaling molecule involved in a vast array of physiological processes.[1][2] Studying the intricate interactions of ATP with proteins such as kinases, ATPases, and receptors is fundamental to understanding cellular function and disease. However, the inherent lack of fluorescence in ATP presents a significant challenge for its direct observation in many experimental settings. This limitation has spurred the development of fluorescent ATP analogs, with TNP-ATP being a prominent and widely utilized tool.[3][4]

TNP-ATP is a derivative of ATP where a trinitrophenyl (TNP) group is attached to the ribose moiety.[4] This modification endows the molecule with intrinsic fluorescence, a property absent in ATP, allowing for real-time monitoring of its binding to proteins and its role in enzymatic reactions.[5][6] This guide will elucidate the key distinctions between TNP-ATP and ATP, providing a comprehensive resource for researchers employing this valuable molecular probe.

Structural and Spectral Differences

The primary distinction between ATP and TNP-ATP lies in the presence of the bulky, chromophoric trinitrophenyl group on the 2' and 3' positions of the ribose sugar in TNP-ATP. This structural modification is the source of its unique spectral properties.

PropertyATPTNP-ATP
Structure Adenosine 5'-triphosphate2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate
Key Structural Difference Unmodified ribose sugarTrinitrophenyl group attached to the ribose moiety
Fluorescence Non-fluorescentFluorescent
Excitation Wavelength (λex) N/A~408 nm and ~470 nm[4]
Emission Wavelength (λem) N/A~561 nm in aqueous solution[4]

The fluorescence of TNP-ATP is highly sensitive to its local environment. In an aqueous solution, its fluorescence is relatively weak. However, upon binding to the often hydrophobic ATP-binding pocket of a protein, a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in the emission maximum are typically observed.[4][5] This phenomenon is the basis for many of its applications in studying protein-ligand interactions.

Comparative Quantitative Data

The addition of the TNP group can influence the binding affinity and kinetics of the molecule compared to native ATP. It is crucial for researchers to be aware of these differences when interpreting experimental data.

Binding Affinity (Dissociation Constant, Kd)

TNP-ATP often exhibits a higher binding affinity (lower Kd) for many proteins compared to ATP. This enhanced affinity is thought to be due to additional interactions between the TNP moiety and the protein's binding pocket.[3][4]

ProteinKd for ATP (µM)Kd for TNP-ATP (µM)Fold Difference (ATP/TNP-ATP)Reference
CheA (E. coli)~500~1.0~500[5]
CASK (Human)~1000~0.563~1776[5][7]
P2X2/3 Receptor (Rat)-0.003 - 0.006 (IC50)-[6]

Note: The table presents a selection of reported values and the actual differences can vary depending on the specific protein and experimental conditions.

Enzyme Kinetics (Km and Vmax)

While TNP-ATP can act as a substrate for some enzymes, its kinetic parameters often differ from those of ATP. In many cases, TNP-ATP acts as a competitive or non-competitive inhibitor of ATP-dependent enzymes.[5][8]

EnzymeSubstrateKm (µM)Vmax (relative units)Reference
c-Abl KinaseATP142 - 1520.256 - 0.505 (nM/s)[9]
CD39/NTPDase1ATP--[10]
CD39/NTPDase1ADP--[10]

Comprehensive comparative data for Km and Vmax of TNP-ATP as a substrate is limited in the literature, as it is more commonly used as a fluorescent probe for binding studies or as an inhibitor.

Experimental Protocols and Applications

TNP-ATP is a versatile tool employed in a variety of biological assays to probe ATP-dependent processes.

Fluorescence Spectroscopy for Binding Affinity Determination

This is the most common application of TNP-ATP, leveraging the change in its fluorescence upon binding to a protein to determine the dissociation constant (Kd).

Detailed Methodology: [5]

  • Reagents and Equipment:

    • Purified protein of interest

    • TNP-ATP stock solution (e.g., 1 mM in water, pH 7.0)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

    • Fluorometer with excitation and emission monochromators

    • Quartz cuvette

  • Procedure:

    • Set the fluorometer to the excitation wavelength of TNP-ATP (e.g., 408 nm) and record the emission spectrum (e.g., from 500 to 600 nm).

    • To a cuvette containing assay buffer, add a known concentration of the protein of interest.

    • Titrate small aliquots of the TNP-ATP stock solution into the cuvette, allowing the system to equilibrate after each addition.

    • Record the fluorescence intensity at the emission maximum after each addition.

    • Correct the fluorescence data for dilution and inner filter effects if necessary.

    • Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.

TNP-ATP Displacement Assay for Screening Inhibitors

This assay is a powerful tool for high-throughput screening (HTS) of compounds that compete with ATP for binding to a target protein.[11]

Detailed Methodology: [11]

  • Reagents and Equipment:

    • Purified protein of interest

    • TNP-ATP

    • Compound library

    • Assay buffer

    • Multi-well plates (e.g., 384-well black plates)

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Determine the optimal concentrations of protein and TNP-ATP that give a robust fluorescence signal.

    • In a multi-well plate, add the protein and TNP-ATP to each well.

    • Add the test compounds from the library to the wells. Include appropriate controls (e.g., no compound, known inhibitor).

    • Incubate the plate to allow for binding equilibrium to be reached.

    • Measure the fluorescence intensity in each well using the plate reader.

    • A decrease in fluorescence intensity indicates that the test compound has displaced TNP-ATP from the protein's binding site.

    • Hits can be further characterized by determining their IC50 values.

Fluorescence Resonance Energy Transfer (FRET) Assays

TNP-ATP can serve as an excellent FRET acceptor due to its broad absorption spectrum that overlaps with the emission spectra of many common FRET donors (e.g., tryptophan residues in proteins, or fluorescently labeled proteins).[6][12] This allows for the measurement of distances and conformational changes within a protein or protein complex.

Detailed Methodology:

  • Reagents and Equipment:

    • A system with a FRET donor (e.g., a protein with intrinsic tryptophan fluorescence or a protein labeled with a donor fluorophore).

    • TNP-ATP (as the FRET acceptor).

    • Fluorometer capable of measuring FRET.

  • Procedure:

    • Excite the donor fluorophore at its specific excitation wavelength.

    • Measure the emission spectrum of the donor in the absence of TNP-ATP.

    • Add TNP-ATP to the system.

    • Measure the emission spectrum again. A decrease in the donor's fluorescence intensity and/or the appearance of sensitized emission from TNP-ATP (if it becomes fluorescent upon accepting energy) indicates that FRET is occurring.

    • The efficiency of FRET can be calculated and used to determine the distance between the donor and acceptor.

Signaling Pathway and Workflow Visualizations

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding and communication. The following diagrams are generated using the Graphviz DOT language.

P2X Receptor Signaling Pathway

P2X receptors are ATP-gated ion channels. TNP-ATP is a potent antagonist of several P2X receptor subtypes and is used to probe their function.[11][13][14]

P2X_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor ATP->P2X_Receptor Activates TNP_ATP TNP-ATP (Antagonist) TNP_ATP->P2X_Receptor Blocks Ion_Influx Na⁺/Ca²⁺ Influx P2X_Receptor->Ion_Influx Opens Channel Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) Ion_Influx->Cellular_Response Leads to

P2X Receptor signaling pathway with ATP as an agonist and TNP-ATP as an antagonist.
Generic Kinase Signaling Cascade

Kinases are a major class of ATP-dependent enzymes. TNP-ATP is widely used to study kinase-ATP interactions and to screen for kinase inhibitors.[5][15][16]

Kinase_Cascade cluster_atp ATP Hydrolysis Signal Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Substrate Substrate Protein Kinase3->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Phospho_Substrate->Cellular_Response ATP_ADP ATP -> ADP TNP_ATP_Inhibitor TNP-ATP or Kinase Inhibitor TNP_ATP_Inhibitor->Kinase1 Inhibits TNP_ATP_Inhibitor->Kinase2 Inhibits TNP_ATP_Inhibitor->Kinase3 Inhibits ATP_ADP1 ATP -> ADP ATP_ADP2 ATP -> ADP ATP_ADP3 ATP -> ADP

A generic kinase signaling cascade illustrating the role of ATP and inhibition by TNP-ATP.
Experimental Workflow: Binding Affinity Determination

The following diagram outlines the workflow for determining the binding affinity of a protein for TNP-ATP using fluorescence spectroscopy.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Protein, TNP-ATP, Buffer) start->prep_reagents setup_fluorometer Set up Fluorometer (Excitation/Emission λ) prep_reagents->setup_fluorometer titration Titrate TNP-ATP into Protein Solution setup_fluorometer->titration measure_fluorescence Measure Fluorescence Intensity titration->measure_fluorescence data_analysis Data Analysis (Correction & Curve Fitting) measure_fluorescence->data_analysis determine_kd Determine Kd data_analysis->determine_kd end End determine_kd->end

Workflow for determining binding affinity using fluorescence spectroscopy.

Limitations and Considerations

While TNP-ATP is an invaluable tool, it is essential to be aware of its limitations:

  • Altered Affinity and Kinetics: As highlighted in the data tables, the binding affinity and enzymatic kinetics of TNP-ATP can differ significantly from ATP.[3][4][7] Therefore, results obtained using TNP-ATP should be interpreted with caution and, where possible, validated with other methods.

  • Steric Hindrance: The bulky TNP group can cause steric hindrance, potentially altering the binding mode or preventing binding to some ATP-binding sites.

  • Photostability: Like all fluorophores, TNP-ATP is susceptible to photobleaching, which needs to be considered in long-duration imaging experiments.

  • Inner Filter Effect: At high concentrations, TNP-ATP can absorb the excitation and/or emitted light, leading to non-linear fluorescence responses.[6]

Conclusion

TNP-ATP serves as a powerful fluorescent analog of ATP, enabling researchers to investigate a wide range of ATP-dependent biological processes with high sensitivity. Its unique spectral properties, which change upon binding to proteins, make it an ideal probe for studying protein-ligand interactions, screening for inhibitors, and elucidating complex signaling pathways. However, the structural modification that confers fluorescence also leads to altered binding affinities and enzymatic kinetics compared to native ATP. A thorough understanding of these key differences, as detailed in this guide, is paramount for the robust design and accurate interpretation of experiments utilizing this versatile molecular tool. By carefully considering its properties and limitations, researchers can continue to leverage TNP-ATP to unravel the intricate roles of ATP in health and disease, ultimately advancing the frontiers of biological science and drug discovery.

References

A Technical Guide to the Molar Extinction Coefficient of TNP-ATP Triethylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), a crucial fluorescent analog of adenosine (B11128) triphosphate (ATP). TNP-ATP serves as a valuable tool in biochemical and pharmacological research, particularly for studying ATP-binding proteins and purinergic signaling. Its utility stems from the significant changes in its fluorescent properties upon binding to proteins, making it an excellent probe for investigating enzyme kinetics, protein-ligand interactions, and as an antagonist for certain receptors. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and visual representations of its application in experimental workflows and signaling pathways.

Quantitative Spectroscopic Data

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. For TNP-ATP, this value is highly dependent on the pH and buffer composition of the solution.[1][2] The data below has been compiled from various suppliers and literature sources.

Wavelength (λmax)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Buffer ConditionsSalt FormReference
259 nm25,000Tris-HCl, pH 7.5Not Specified[3]
408 nm26,400Tris-HCl, pH 7.5Not Specified[3]
470 nm18,500Tris-HCl, pH 7.5Not Specified[3]
408 nm26,400pH 8.0Sodium[4]

Note: The triethylammonium (B8662869) salt is expected to have spectroscopic properties very similar to the sodium salt or the free acid in a buffered solution.

Experimental Protocol: Determination of Molar Extinction Coefficient

The determination of the molar extinction coefficient is based on the Beer-Lambert Law, which states a linear relationship between absorbance and the concentration of an absorbing species.

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

  • c is the molar concentration of the substance (mol·L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

Materials:

  • TNP-ATP triethylammonium salt (high purity, ≥95%)[5]

  • Spectrophotometer capable of UV-Vis measurements

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Buffer of choice (e.g., Tris-HCl, HEPES, PBS at a specific pH)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of TNP-ATP triethylammonium salt.

    • Dissolve the weighed solid in a precise volume of the desired buffer in a volumetric flask to create a concentrated stock solution. The molecular weight for the triethylammonium salt form (C₁₆H₁₃N₈O₁₉P₃ • 4C₆H₁₆N) is 1123.04 g/mol .[5]

    • Calculate the exact molar concentration of this stock solution.

  • Preparation of a Dilution Series:

    • Perform a series of precise serial dilutions of the stock solution using the same buffer to obtain a range of concentrations. A series of 5-7 dilutions covering a range of absorbance values from approximately 0.1 to 1.0 is recommended.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the desired wavelength (e.g., 408 nm or 470 nm, the absorption maxima for the TNP moiety).[1]

    • Use the buffer as a blank to zero the spectrophotometer.

    • Measure the absorbance of each dilution in a 1 cm path length quartz cuvette. Ensure no air bubbles are present in the light path.

  • Data Analysis:

    • Plot the measured absorbance (A) on the y-axis against the known molar concentration (c) on the x-axis.

    • Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

    • The slope of this line is equal to the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹, as the path length (l) is 1 cm.[6][7]

Visualizing TNP-ATP in Research Applications

TNP-ATP's unique properties make it a versatile tool. The following diagrams, generated using Graphviz, illustrate its use in a typical experimental workflow and a biological signaling pathway.

G cluster_workflow Experimental Workflow: TNP-ATP Binding Assay start Prepare Protein Solution (e.g., ATPase, Kinase) titration Titrate Protein with TNP-ATP start->titration tnp_atp Prepare TNP-ATP Solution (Known Concentration) tnp_atp->titration measurement Measure Fluorescence Emission (λex=408nm, λem=~540nm) titration->measurement data_analysis Analyze Data: - Plot Fluorescence vs. [TNP-ATP] - Determine Kd measurement->data_analysis result Binding Affinity (Kd) and Stoichiometry data_analysis->result

Caption: Workflow for determining protein-ATP binding affinity using TNP-ATP.

TNP-ATP is a potent and selective antagonist for specific subtypes of P2X receptors, which are ATP-gated ion channels.[5] This makes it a valuable pharmacological tool for studying purinergic signaling.

G cluster_pathway Signaling Pathway: P2X Receptor Antagonism atp ATP (Agonist) receptor P2X Receptor (Ion Channel) atp->receptor Binds tnp_atp TNP-ATP (Antagonist) tnp_atp->receptor Competitively Binds channel_open Channel OPEN (Ion Influx, e.g., Ca²⁺) receptor->channel_open Activates channel_closed Channel BLOCKED (No Ion Influx) receptor->channel_closed Inhibits

Caption: TNP-ATP as a competitive antagonist at P2X purinergic receptors.

References

Unlocking Molecular Interactions: A Technical Guide to the Quantum Yield of TNP-ATP in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence quantum yield of 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP), a crucial fluorescent analog of ATP. Understanding the photophysical properties of TNP-ATP, particularly its quantum yield in different solvent environments, is fundamental for accurately interpreting fluorescence-based assays in enzymology and drug discovery. TNP-ATP's sensitivity to its local environment makes it an invaluable probe for investigating ATP-binding proteins, but this same sensitivity necessitates a thorough understanding of its behavior in various solvents.

The Photophysical Properties of TNP-ATP

TNP-ATP is a derivative of ATP where the 2,4,6-trinitrophenyl (TNP) group is attached to the ribose moiety of the adenosine. This modification renders the molecule a potent fluorescent probe. In aqueous solutions, TNP-ATP exhibits very weak fluorescence.[1] However, its fluorescence intensity increases dramatically when it is in a less polar or more viscous environment, or when it binds to the nucleotide-binding site of a protein.[1][2] This property is the cornerstone of its use in studying protein-ATP interactions.

The fluorescence of TNP-ATP is characterized by excitation maxima at approximately 408 nm and 470 nm, with an emission maximum that is highly dependent on the solvent polarity, typically ranging from 530 nm to 560 nm.[1][2] For instance, the emission maximum in water is around 561 nm, which shifts to 533 nm in the less polar solvent N,N-dimethylformamide.[1] This blue shift, coupled with the enhancement in fluorescence intensity, provides a robust signal for monitoring binding events.

Quantitative Analysis: Quantum Yield of TNP-ATP in Various Solvents

The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a critical parameter for quantifying the fluorescence efficiency of TNP-ATP. The quantum yield of TNP-ATP is markedly influenced by the polarity and viscosity of its surrounding environment. Below is a summary of the quantum yield of TNP-ATP in different solvents, as determined by Hiratsuka (1983).

SolventDielectric Constant (at 20°C)Viscosity (cP at 20°C)Emission Maximum (λem, nm)Quantum Yield (Φf)
H₂O80.11.0025530.0003
Methanol33.00.595380.0031
Ethanol24.51.205380.0058
Glycerol42.514905330.13
Bound to Myosin Subfragment 1 (S-1)--5380.23

Data sourced from Hiratsuka, T. (1983). Biochimica et Biophysica Acta, 742(3), 496-508.

Experimental Protocols

Determination of Fluorescence Quantum Yield

The quantum yield of a fluorescent molecule is typically determined using a comparative method, as described by Williams et al. (1983). This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • TNP-ATP

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Solvents of spectroscopic grade

Procedure:

  • Prepare a series of dilute solutions of both the TNP-ATP sample and the quantum yield standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum for each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

  • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the TNP-ATP sample (Φx) using the following equation:

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηx and ηst are the refractive indices of the sample and standard solutions, respectively.

TNP-ATP Binding Assay for Protein-Ligand Interactions

This protocol describes a standard cuvette-based assay to determine the binding affinity of a protein to ATP using TNP-ATP.

Materials:

  • Spectrofluorometer with a temperature-controlled cuvette holder and magnetic stirrer

  • Quartz cuvette with a micro-stir bar

  • Purified protein of interest in an appropriate buffer

  • TNP-ATP stock solution

  • ATP stock solution for competition assay

Procedure:

  • Set up the spectrofluorometer: Set the excitation wavelength to 410 nm and the emission scan range from 500 nm to 600 nm.

  • Establish a baseline: In a cuvette, add the assay buffer and a known concentration of TNP-ATP (typically 1-5 µM). Record the fluorescence spectrum. The peak emission should be around 561 nm in an aqueous buffer.

  • Titration with protein: Add small aliquots of the concentrated protein solution to the cuvette. After each addition, allow the system to equilibrate (with gentle stirring) and record the fluorescence spectrum.

  • Observe spectral changes: Upon protein binding, an increase in fluorescence intensity and a blue shift in the emission maximum (e.g., to around 540 nm) should be observed.

  • Data analysis: Plot the change in fluorescence intensity against the protein concentration. Fit the resulting saturation curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

  • Competition assay (optional): To confirm that TNP-ATP is binding to the ATP-binding site, perform a competition experiment. To a pre-formed complex of the protein and TNP-ATP, titrate in increasing concentrations of unlabeled ATP. A decrease in the TNP-ATP fluorescence signal indicates displacement by ATP, confirming binding to the same site.

Visualizing Experimental and Biological Processes

Diagrams created with Graphviz provide a clear visual representation of workflows and molecular mechanisms.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer setup_spectro Set up Spectrofluorometer (λex=410nm, λem=500-600nm) prep_buffer->setup_spectro prep_tnp Prepare TNP-ATP Solution baseline Record Baseline (Buffer + TNP-ATP) prep_tnp->baseline prep_protein Prepare Protein Solution titration Titrate with Protein prep_protein->titration setup_spectro->baseline baseline->titration record_spectra Record Spectra after each addition titration->record_spectra Equilibrate record_spectra->titration plot_data Plot ΔFluorescence vs. [Protein] record_spectra->plot_data fit_curve Fit Saturation Curve plot_data->fit_curve calc_kd Calculate Dissociation Constant (Kd) fit_curve->calc_kd

Caption: Experimental workflow for a TNP-ATP protein binding assay.

The interaction of TNP-ATP with enzymes can be used to probe complex catalytic cycles. For example, the Na+/K+-ATPase pump undergoes a series of conformational changes as it transports ions across the cell membrane, a process fueled by ATP hydrolysis. TNP-ATP can be used to study the nucleotide binding and conformational states of this pump.

NaK_ATPase_Cycle E1_ATP E1-ATP (3 Na+ bound) E1_P E1~P (3 Na+ occluded) E1_ATP->E1_P Phosphorylation E2_P E2-P (3 Na+ released) E1_P->E2_P Conformational Change E2_K E2 (2 K+ bound) E2_P->E2_K Dephosphorylation E1 E1 (2 K+ released) E2_K->E1 ATP/TNP-ATP binding E1->E1_ATP ATP/TNP-ATP binding

References

The Dual Role of TNP-ATP in ATPase Research: A Technical Guide to a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an indispensable tool in the study of ATP-binding proteins, particularly ATPases.[1] Its utility stems from the significant changes in its fluorescent properties upon binding to a protein, providing a sensitive method to probe the intricacies of ATP-protein interactions.[1] This technical guide delves into the core of TNP-ATP's interaction with ATPases, addressing the central question of its hydrolysis and providing a comprehensive overview of its application in research and drug discovery. We will explore the quantitative aspects of its binding and hydrolysis, detail key experimental protocols, and visualize the underlying processes and workflows.

The TNP-ATP molecule consists of an ATP molecule with a 2,4,6-trinitrophenol (TNP) group attached to the ribose moiety.[1] In an aqueous solution, TNP-ATP exhibits weak fluorescence.[1] However, upon binding to the ATP-binding pocket of a protein, its fluorescence intensity increases severalfold, and the emission maximum undergoes a characteristic blue shift (a shift to a shorter wavelength).[1] This phenomenon is the foundation of its use as a reporter molecule for ATP binding.

A critical aspect of using TNP-ATP is understanding its fate after binding: is it a substrate that is hydrolyzed, or does it act as an inhibitor? The answer is not universal and depends on the specific ATPase . This guide will illuminate this dual nature of TNP-ATP, providing researchers with the knowledge to effectively design and interpret experiments using this powerful fluorescent probe.

Quantitative Analysis of TNP-ATP Interaction with ATPases

The interaction of TNP-ATP with ATPases can be characterized by its binding affinity (dissociation constant, Kd), its ability to be hydrolyzed (Vmax, kcat), and its potential to inhibit the hydrolysis of ATP (inhibition constant, Ki). A consistent observation across numerous studies is that TNP-ATP generally binds to ATPases with a significantly higher affinity than ATP itself, often by a factor of 20 to 2000.[1] This enhanced affinity is attributed to additional interactions between the TNP moiety and the protein.

Table 1: Binding Affinity (Kd) of TNP-ATP and ATP for Various ATPases
ATPase TypeEnzyme/OrganismKd (TNP-ATP) (µM)Kd (ATP) (µM)Fold Higher Affinity for TNP-ATPReference
P-type ATPaseCa2+-ATPase (sarcoplasmic reticulum)0.1 - 0.24 - 10.1~50x[2]
P-type ATPaseNa+,K+-ATPase (H4-H5 loop)3.16200~2000x[1]
F-type ATPaseF1-ATPase (Escherichia coli)Site 1: <0.001, Site 2: 0.023, Site 3: 1.4--[3]
F-type ATPaseMitochondrial F1-ATPase~0.2~2000~10,000x[4]
OtherEpidermal Growth Factor Receptor (EGFR) Kinase--~100x[1]
Table 2: Hydrolysis and Inhibition Constants of TNP-ATP with Various ATPases
ATPase TypeEnzyme/OrganismTNP-ATP Hydrolysis?Vmax (TNP-ATP)Ki (TNP-ATP)NotesReference
F-type ATPaseF1-ATPase (Escherichia coli)Yes (with Mg2+)"bisite hydrolysis" is ~40% of Vmax with MgATP-Hydrolysis requires all three catalytic sites to be filled.[3]
F-type ATPaseMitochondrial F1-ATPaseYes--Low concentrations of TNP-ATP markedly inhibit hydrolysis of higher ATP concentrations.[4]
OtherEpidermal Growth Factor Receptor (EGFR) KinaseYes200 times slower than with ATP-Described as a "functional substrate".[1]
P-type ATPaseNa+,K+-ATPaseNoNot hydrolyzed-Acts as an inhibitor.[1]

Signaling Pathways and Logical Relationships

The interaction of TNP-ATP with an ATPase can lead to two primary outcomes: hydrolysis or inhibition. The following diagrams illustrate these pathways and the logical flow of common experimental procedures.

ATPase_TNP_ATP_Interaction cluster_binding Binding cluster_outcome Outcome ATPase ATPase Complex ATPase-TNP-ATP Complex (Fluorescence Increase) ATPase->Complex + TNP-ATP TNP_ATP TNP-ATP Hydrolysis Hydrolysis (TNP-ADP + Pi) Complex->Hydrolysis If Substrate Inhibition Inhibition (No ATP Hydrolysis) Complex->Inhibition If Inhibitor

Diagram 1: Generalized interaction of TNP-ATP with an ATPase.

Experimental Protocols

Determining the Binding Affinity (Kd) of TNP-ATP by Fluorescence Spectroscopy

This protocol describes a standard cuvette-based assay to determine the dissociation constant (Kd) of TNP-ATP for an ATPase.

Materials:

  • Purified ATPase

  • TNP-ATP stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)

  • Spectrofluorometer

  • Cuvette

Procedure:

  • Prepare the Assay Buffer: Ensure the buffer composition is optimal for the ATPase activity and stability.

  • Set up the Spectrofluorometer: Set the excitation wavelength to 408 nm and the emission wavelength to scan from 500 nm to 600 nm.

  • Measure Background Fluorescence: To a cuvette containing the assay buffer, add a known concentration of TNP-ATP (e.g., 1 µM). Record the fluorescence spectrum. The peak emission for free TNP-ATP in an aqueous solution is typically around 561 nm.[1]

  • Titration with ATPase: To the cuvette containing TNP-ATP, make sequential additions of the purified ATPase from a concentrated stock. After each addition, allow the system to equilibrate and record the fluorescence spectrum.

  • Data Analysis:

    • For each ATPase concentration, determine the change in fluorescence intensity (ΔF) at the emission maximum of the bound TNP-ATP (which will be blue-shifted, e.g., to around 540-550 nm).

    • Plot ΔF as a function of the total ATPase concentration.

    • Fit the data to a single-site binding isotherm equation to determine the Kd.

Kd_Determination_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, ATPase, and TNP-ATP Start->Prepare_Reagents Setup_Fluorometer Set up Spectrofluorometer (Ex: 408 nm, Em: 500-600 nm) Prepare_Reagents->Setup_Fluorometer Measure_Background Measure Fluorescence of Free TNP-ATP in Buffer Setup_Fluorometer->Measure_Background Titrate_ATPase Add Incremental Amounts of ATPase to TNP-ATP Solution Measure_Background->Titrate_ATPase Record_Spectra Record Fluorescence Spectrum After Each Addition Titrate_ATPase->Record_Spectra Record_Spectra->Titrate_ATPase Repeat for each concentration Analyze_Data Plot ΔF vs. [ATPase] Record_Spectra->Analyze_Data Fit_Curve Fit Data to Binding Isotherm Analyze_Data->Fit_Curve Determine_Kd Determine Kd Fit_Curve->Determine_Kd

Diagram 2: Experimental workflow for Kd determination.
Competitive Binding Assay to Determine Ki

This protocol is used to determine the inhibition constant (Ki) of a non-fluorescent competitor (e.g., ATP or a small molecule inhibitor) by measuring its ability to displace TNP-ATP from the ATPase.

Materials:

  • Purified ATPase

  • TNP-ATP stock solution

  • Competitor stock solution (e.g., ATP or inhibitor)

  • Assay buffer

  • Spectrofluorometer

Procedure:

  • Form the ATPase-TNP-ATP Complex: In a cuvette, mix the purified ATPase and TNP-ATP at concentrations that result in a significant fluorescence signal (typically with the ATPase concentration above the Kd of TNP-ATP). Allow the complex to form and record the initial fluorescence.

  • Titrate with Competitor: Make sequential additions of the competitor to the cuvette containing the pre-formed ATPase-TNP-ATP complex.

  • Record Fluorescence Decrease: After each addition of the competitor, allow the system to reach equilibrium and record the fluorescence intensity. The displacement of TNP-ATP will result in a decrease in fluorescence.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the bound TNP-ATP).

    • Calculate the Ki from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of TNP-ATP and its Kd.

Ki_Determination_Workflow Start Start Prepare_Complex Prepare ATPase-TNP-ATP Complex in Assay Buffer Start->Prepare_Complex Measure_Initial_F Measure Initial Fluorescence (F_initial) Prepare_Complex->Measure_Initial_F Titrate_Competitor Add Incremental Amounts of Competitor Measure_Initial_F->Titrate_Competitor Record_Fluorescence Record Fluorescence After Each Addition Titrate_Competitor->Record_Fluorescence Record_Fluorescence->Titrate_Competitor Repeat for each concentration Analyze_Data Plot Fluorescence vs. [Competitor] Record_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 from the Curve Analyze_Data->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki HTS_Displacement_Workflow Start Start Dispense_Reagents Dispense ATPase and TNP-ATP into Microplate Wells Start->Dispense_Reagents Add_Compounds Add Library Compounds and Controls to Wells Dispense_Reagents->Add_Compounds Incubate Incubate Plate to Reach Equilibrium Add_Compounds->Incubate Read_Fluorescence Read Fluorescence of Each Well Incubate->Read_Fluorescence Analyze_Data Analyze Data and Calculate Percent Inhibition Read_Fluorescence->Analyze_Data Identify_Hits Inhibition > Threshold? Analyze_Data->Identify_Hits Hit Hit Compound Identify_Hits->Hit Yes No_Hit No Hit Identify_Hits->No_Hit No

References

Methodological & Application

Application Notes and Protocols for Utilizing TNP-ATP in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine (B11128) triphosphate (ATP) that serves as a powerful tool for investigating the kinetics of ATP-utilizing enzymes.[1][2] The trinitrophenyl (TNP) moiety confers fluorescent properties to the molecule, which are exquisitely sensitive to its local environment. In aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the ATP-binding site of an enzyme, its fluorescence intensity increases significantly, and the emission maximum typically undergoes a blue shift (a shift to a shorter wavelength).[1][3][4][5] This change in fluorescence provides a real-time, continuous signal to monitor enzyme-ligand interactions, making it ideal for a variety of kinetic assays.

These application notes provide detailed protocols for using TNP-ATP in direct titration and competition assays to determine key kinetic and binding parameters such as the dissociation constant (Kd), inhibitor constant (Ki), Michaelis constant (Km), and maximum velocity (Vmax).

Principle of TNP-ATP Assays

The core principle of TNP-ATP assays lies in the change in its fluorescence upon binding to a protein.[1][2]

  • Excitation and Emission: TNP-ATP is typically excited at a wavelength of around 408 nm or 470 nm, with its emission maximum in an aqueous solution being approximately 561 nm.[1]

  • Binding-Induced Fluorescence Change: When TNP-ATP binds to the hydrophobic environment of an enzyme's ATP-binding pocket, the quantum yield of its fluorescence increases, leading to a significant enhancement in fluorescence intensity.[2][3] Concurrently, the emission maximum often shifts to a lower wavelength (e.g., ~540 nm).[3][5]

  • Direct Titration: By titrating a fixed concentration of TNP-ATP with increasing concentrations of an enzyme, one can generate a saturation binding curve. This allows for the determination of the dissociation constant (Kd) of the enzyme-TNP-ATP complex.

  • Competition Assay: The displacement of enzyme-bound TNP-ATP by a non-fluorescent competitor (such as ATP or a small molecule inhibitor) results in a decrease in fluorescence. This principle is used to determine the binding affinity (Kd or Ki) of the unlabeled competitor.[3]

Data Presentation: Quantitative Kinetic and Binding Parameters

The following tables summarize quantitative data obtained from various studies using TNP-ATP with different enzymes. It is important to note that the affinity of TNP-ATP for an enzyme is often significantly higher than that of ATP.[1]

Enzyme/ProteinOrganism/SourceLigandKd (µM)NotesReference(s)
CheA (Histidine Kinase)E. coliTNP-ATP1.9[3]
CheA (Histidine Kinase)E. coliATP260[3]
EnvZ (Histidine Kinase)E. coliTNP-ATP0.5[3]
EnvZ (Histidine Kinase)E. coliATP60[3]
PhoQcat (Histidine Kinase)Salmonella entericaTNP-ATP294 ± 33[3]
PhoQcat (Histidine Kinase)Salmonella entericaATP412 ± 72Determined by competition assay.[3]
CASK (CaM-Kinase)HumanTNP-ATP1[6]
CASK (CaM-Kinase)HumanTNP-ATP0.563 mMWeaker affinity site.[7]
ZmCDKA;1 (Kinase)Zea maysTNP-ATP7.0 ± 2.5[6]
STRADα (Pseudokinase)HumanTNP-ATP1.1[7]
F1-ATPaseE. coliMgTNP-ATPKd1 < 0.001, Kd2 = 0.023, Kd3 = 1.4Strong binding cooperativity across three sites.[8]
Hsp90HumanATP~132[3]
Enzyme/ProteinInhibitorKi / Kd (µM)Assay TypeReference(s)
PhoQcatRadicicol750 ± 111TNP-ATP Displacement[3]
PhoQcatCompound JH-II-126391 ± 61TNP-ATP Displacement[3]
Kinase AInhibitor Z0.1Theoretical (Cheng-Prusoff)[9]
Kinase BInhibitor Z0.2Theoretical (Cheng-Prusoff)[9]
EnzymeSubstrateKm (µM)VmaxReference(s)
Epidermal Growth Factor Receptor (EGFR) PTKTNP-ATP-200x slower than with ATP[1]
F1-ATPaseMgTNP-ATP-"Bisite hydrolysis" is ~40% of Vmax with ATP[8]
CASKATP~1000-[5]

Experimental Protocols

Protocol 1: Determination of Kd by Direct Titration

This protocol describes how to determine the dissociation constant (Kd) of an enzyme for TNP-ATP by titrating a fixed concentration of TNP-ATP with increasing concentrations of the enzyme.

Materials:

  • Enzyme of interest

  • TNP-ATP stock solution (e.g., 1 mM in water or buffer, pH 7.0)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • Fluorometer (cuvette-based or microplate reader)

  • Cuvettes or microplates suitable for fluorescence measurements

Procedure:

  • Prepare a working solution of TNP-ATP: Dilute the TNP-ATP stock solution in the assay buffer to a final concentration that is typically below 1 µM to avoid inner filter effects.[10] A common starting concentration is 150 µM, which is then diluted in the final reaction volume.[3]

  • Set up the fluorometer: Set the excitation wavelength to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.[5]

  • Measure the fluorescence of free TNP-ATP: In a cuvette or well, add the assay buffer and the working solution of TNP-ATP. Record the fluorescence spectrum. This will serve as the baseline fluorescence (F0).

  • Titration with enzyme: To the same cuvette or to a series of wells, add increasing concentrations of the purified enzyme. After each addition, gently mix and allow the system to equilibrate for a few minutes.[3]

  • Record fluorescence: Measure the fluorescence intensity (F) at the emission maximum (typically around 540 nm) after each addition of the enzyme.

  • Data Analysis:

    • Correct the measured fluorescence values for dilution if necessary.

    • Calculate the change in fluorescence (ΔF = F - F0).

    • Plot ΔF as a function of the enzyme concentration.

    • Fit the data to a single-site binding equation (e.g., using non-linear regression) to determine the Kd and the maximum fluorescence change (ΔFmax).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tnp Prepare TNP-ATP working solution measure_f0 Measure fluorescence of free TNP-ATP (F0) prep_tnp->measure_f0 prep_enzyme Prepare serial dilutions of enzyme titrate Add increasing concentrations of enzyme to TNP-ATP prep_enzyme->titrate prep_instrument Set up fluorometer (Ex: 410 nm, Em: 500-600 nm) measure_f0->titrate measure_f Record fluorescence (F) after each addition titrate->measure_f calc_delta_f Calculate ΔF = F - F0 measure_f->calc_delta_f plot_data Plot ΔF vs. [Enzyme] calc_delta_f->plot_data fit_curve Fit data to a single-site binding equation plot_data->fit_curve get_kd Determine Kd fit_curve->get_kd

Caption: Workflow for determining the inhibitor constant (Ki) or dissociation constant (Kd) of a competitor using a TNP-ATP displacement assay.

Signaling and Metabolic Pathway Diagrams

CheA Signaling Pathway in Bacterial Chemotaxis

The histidine kinase CheA is a central component of the bacterial chemotaxis signaling pathway. It autophosphorylates in response to signals from chemoreceptors and then transfers the phosphoryl group to the response regulator CheY. Phosphorylated CheY interacts with the flagellar motor to control the direction of swimming.

CheA_Signaling cluster_input Sensory Input cluster_core Core Signaling Cascade cluster_output Motor Output Receptor Chemoreceptor CheW CheW (Adapter) Receptor->CheW CheA CheA (Histidine Kinase) Receptor->CheA inhibits (attractant) activates (repellent) Attractant Attractant Attractant->Receptor binds Repellent Repellent Repellent->Receptor binds CheW->CheA CheA_P CheA-P CheA->CheA_P ATP ATP ATP->CheA autophosphorylation CheY CheY (Response Regulator) CheA_P->CheY phosphotransfer CheY_P CheY-P CheY->CheY_P Motor Flagellar Motor CheY_P->Motor binds CW Clockwise Rotation (Tumble) Motor->CW promotes CCW Counter-clockwise Rotation (Run) Motor->CCW inhibits

Caption: The CheA signaling pathway in bacterial chemotaxis, illustrating the flow of information from chemoreceptors to the flagellar motor.

Na+/K+-ATPase Signaling Cascade

Beyond its ion-pumping function, the Na+/K+-ATPase acts as a signal transducer. Binding of ligands like ouabain (B1677812) can trigger intracellular signaling cascades, often involving the activation of Src kinase and the transactivation of the epidermal growth factor receptor (EGFR). [2][11]

NaK_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Cascade cluster_nucleus Nuclear Events Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase binds Src Src Kinase NaK_ATPase->Src activates EGFR EGFR Src->EGFR transactivates ROS ROS Generation Src->ROS stimulates Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Cell Growth, Hypertrophy) Transcription_Factors->Gene_Expression regulates

Caption: Signal transduction pathway initiated by the Na+/K+-ATPase, leading to changes in gene expression.

Pyruvate (B1213749) Carboxylase in Metabolic Regulation

Pyruvate carboxylase (PC) is a key anaplerotic enzyme that replenishes oxaloacetate in the tricarboxylic acid (TCA) cycle. This function is crucial for supporting biosynthetic pathways such as gluconeogenesis and lipogenesis. [2][12][13]

Pyruvate_Carboxylase_Metabolism cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion cluster_biosynthesis Biosynthetic Pathways (Cytosol) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito transport PC Pyruvate Carboxylase (PC) Pyruvate_mito->PC AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH complex OAA Oxaloacetate PC->OAA carboxylation (requires ATP, HCO3-) AcetylCoA->PC allosteric activator TCA TCA Cycle AcetylCoA->TCA OAA->TCA Citrate Citrate OAA->Citrate with Acetyl-CoA Gluconeogenesis Gluconeogenesis OAA->Gluconeogenesis via malate/aspartate shuttle Citrate_cyto Citrate Citrate->Citrate_cyto transport Lipogenesis Lipogenesis AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto AcetylCoA_cyto->Lipogenesis

Caption: The central role of Pyruvate Carboxylase in linking glycolysis to the TCA cycle and major biosynthetic pathways.

Ca2+-ATPase in Calmodulin-Dependent Signaling

Ca2+-ATPases are crucial for maintaining low intracellular calcium concentrations by pumping Ca2+ out of the cytoplasm. This regulation is vital for controlling the activity of calcium-dependent signaling proteins like calmodulin. [11]

Ca_ATPase_Calmodulin cluster_stimulus Cellular Stimulus cluster_ca_regulation Calcium Regulation cluster_signaling Downstream Signaling Stimulus Stimulus (e.g., hormone, neurotransmitter) Ca_channel Ca2+ Channel Stimulus->Ca_channel opens Ca_cytosol [Ca2+]cytosol Ca_channel->Ca_cytosol influx Ca_ATPase Ca2+-ATPase (Pump) Ca_cytosol->Ca_ATPase activates Calmodulin Calmodulin (CaM) Ca_cytosol->Calmodulin binds ER Endoplasmic Reticulum (Ca2+ store) Ca_ATPase->ER pumps Ca2+ into CaM_active Ca2+/CaM Complex Calmodulin->CaM_active Target_protein Target Protein (e.g., CAMKII) CaM_active->Target_protein activates Cellular_response Cellular Response Target_protein->Cellular_response

Caption: Regulation of intracellular calcium levels by Ca2+-ATPase and its impact on calmodulin-dependent signaling pathways.

References

Application Notes and Protocols for High-Throughput Screening of Kinase Inhibitors Using TNP-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] This has made them a primary focus for drug discovery efforts.[1] High-throughput screening (HTS) is a key strategy for identifying novel kinase inhibitors.[2] This document provides a detailed guide to a fluorescence-based HTS assay for kinase inhibitors utilizing the fluorescent ATP analog, 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP).[1][3]

The principle of this assay relies on the change in fluorescence of TNP-ATP upon binding to the ATP-binding pocket of a kinase.[4] In an aqueous solution, TNP-ATP exhibits minimal fluorescence.[5] However, when it binds to the hydrophobic environment of a kinase's active site, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift.[1][3] This change in fluorescence provides a direct measure of the binding event. Potential inhibitors are identified by their ability to compete with TNP-ATP for binding to the kinase, resulting in a decrease in the fluorescence signal.[6] This method offers a non-radioactive, rapid, and sensitive platform for HTS campaigns.[1]

Key Concepts and Principles

The TNP-ATP binding assay is a powerful tool for studying kinase-ATP interactions and for screening for inhibitors.[1] The core of the assay is the environmentally sensitive fluorescence of the TNP moiety.[4]

  • Fluorescence Enhancement: When TNP-ATP moves from the polar aqueous environment to the non-polar environment of the kinase's ATP-binding pocket, its fluorescence quantum yield increases, leading to a significant enhancement of the fluorescence signal.[4]

  • Competition Assay: The assay is typically performed in a competitive format. The kinase, TNP-ATP, and a test compound are incubated together. If the test compound binds to the ATP-binding site, it will displace TNP-ATP, leading to a decrease in fluorescence.[6]

  • Data Analysis: The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the fluorescence signal by 50%.[7] The quality and reliability of the HTS assay are assessed using the Z'-factor, a statistical parameter that measures the separation between positive and negative controls.[8][9]

Experimental Protocols

Materials and Reagents
  • Purified protein kinase of interest

  • TNP-ATP (2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate)

  • ATP (Adenosine 5'-triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 384-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities (Excitation: ~410 nm, Emission: ~540 nm)

Protocol 1: Determination of Optimal TNP-ATP and Kinase Concentrations

Before initiating a large-scale screen, it is crucial to determine the optimal concentrations of kinase and TNP-ATP to achieve a robust assay window.

  • Kinase Titration:

    • Prepare a series of dilutions of the kinase in assay buffer.

    • In a 384-well plate, add a fixed, excess concentration of TNP-ATP (e.g., 150 µM) to each well.[5]

    • Add the different concentrations of the kinase to the wells.

    • Incubate for 10 minutes at room temperature with gentle shaking.[5]

    • Measure the fluorescence intensity (Excitation: 403 nm, Emission: 500-600 nm scan to find the peak, then use the peak for subsequent reads).[5]

    • Plot fluorescence intensity versus kinase concentration and determine the concentration that gives a robust signal (typically in the linear range of the curve).

  • TNP-ATP Titration:

    • Using the optimal kinase concentration determined above, perform a titration with varying concentrations of TNP-ATP.

    • In a 384-well plate, add the fixed optimal concentration of the kinase to each well.

    • Add a serial dilution of TNP-ATP to the wells.

    • Incubate and measure fluorescence as described above.

    • Plot fluorescence intensity versus TNP-ATP concentration to determine the dissociation constant (Kd) and select a concentration for the screen (often at or near the Kd).[5]

Protocol 2: High-Throughput Screening of Inhibitors
  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each test compound from the library to the wells of a 384-well plate. For controls, add the same volume of solvent (e.g., DMSO).

    • Prepare positive controls by adding a known saturating concentration of a potent, non-fluorescent competitor like ATP (e.g., 10 mM) to designated wells.[5]

    • Prepare negative controls containing the kinase, TNP-ATP, and solvent without any inhibitor.

  • Reagent Addition:

    • Prepare a master mix of the kinase and TNP-ATP in assay buffer at their predetermined optimal concentrations.

    • Dispense the master mix into all wells of the assay plate.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths.

Protocol 3: IC50 Determination for Hit Compounds
  • Dose-Response Plate Preparation:

    • For each "hit" compound identified in the primary screen, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions).

    • In a 384-well plate, add a small volume of each concentration of the hit compound.

  • Assay Execution:

    • Follow the same procedure as the HTS protocol, adding the kinase-TNP-ATP master mix to the wells.

    • Include positive and negative controls on each plate.

  • Data Analysis:

    • Normalize the fluorescence data using the positive and negative controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]

Data Presentation

Table 1: Assay Performance Metrics
ParameterValueInterpretationCitation
Z'-Factor 0.93An excellent assay suitable for HTS.[5]
Signal to Background (S/B) Ratio ~4-foldA significant increase in fluorescence upon TNP-ATP binding to the kinase.[5]

Note: The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2][9] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|.[12]

Table 2: Example Inhibition Data for a Fictional Kinase
CompoundIC50 (µM)Hill Slope
Staurosporine (Reference) 0.051.10.99
Hit Compound A 1.20.90.98
Hit Compound B 5.81.00.97

Visualizations

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway cluster_0 Cell Membrane Signal Signal Receptor Receptor Signal->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate_Protein Substrate_Protein Kinase->Substrate_Protein Phosphorylates ATP ATP ATP->Kinase Provides Phosphate Phosphorylated_Protein Phosphorylated_Protein Substrate_Protein->Phosphorylated_Protein Cellular_Response Cellular_Response Phosphorylated_Protein->Cellular_Response Triggers HTS_Workflow HTS Workflow for Kinase Inhibitors Compound_Library Compound_Library Assay_Plate Assay_Plate Compound_Library->Assay_Plate Dispense Reagent_Addition Reagent_Addition Assay_Plate->Reagent_Addition Kinase + TNP-ATP Incubation Incubation Reagent_Addition->Incubation Fluorescence_Reading Fluorescence_Reading Incubation->Fluorescence_Reading Data_Analysis Data_Analysis Fluorescence_Reading->Data_Analysis Hit_Identification Hit_Identification Data_Analysis->Hit_Identification Data_Analysis_Logic Data Analysis Logic for HTS Raw_Fluorescence Raw_Fluorescence Normalization Normalization Raw_Fluorescence->Normalization Using Controls Z_Factor_Calc Z_Factor_Calc Raw_Fluorescence->Z_Factor_Calc Assay Quality Percent_Inhibition Percent_Inhibition Normalization->Percent_Inhibition Hit_Selection Hit_Selection Percent_Inhibition->Hit_Selection Threshold IC50_Curve_Fitting IC50_Curve_Fitting Hit_Selection->IC50_Curve_Fitting Dose Response

References

Application Note: Measuring ATPase Activity with the TNP-ATP Displacement Assay

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to measuring ATPase activity utilizing the TNP-ATP displacement assay, created for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols to facilitate a comprehensive understanding and successful implementation of this fluorescence-based assay.

The 2′/3′-O-(2,4,6-trinitrophenyl)adenosine 5′-triphosphate (TNP-ATP) displacement assay is a robust, fluorescence-based method for characterizing the binding of ligands, such as inhibitors or activators, to the ATP-binding site of ATPases and other ATP-binding proteins.[1][2] This technique is particularly valuable in drug discovery for high-throughput screening of compound libraries.[1][2][3]

Principle of the Assay

The assay leverages the fluorescent properties of TNP-ATP, an analog of ATP.[4] In an aqueous solution, TNP-ATP exhibits low fluorescence.[1][5] However, upon binding to the typically hydrophobic ATP-binding pocket of a protein, its fluorescence intensity increases significantly, and a blue shift in the emission maximum is often observed.[1][5][6] The assay measures the competitive displacement of the bound, highly fluorescent TNP-ATP by a non-fluorescent compound. The resulting decrease in fluorescence intensity is proportional to the concentration and binding affinity of the competitor, allowing for the determination of binding constants.[1][4]

G cluster_binding Binding & Fluorescence Enhancement cluster_displacement Displacement & Fluorescence Decrease ATPase ATPase Complex_high ATPase-TNP-ATP Complex (High Fluorescence) ATPase->Complex_high Binding TNP_ATP_low TNP-ATP (Low Fluorescence) TNP_ATP_low->Complex_high Inhibitor Inhibitor ATPase_Inhibitor ATPase-Inhibitor Complex Inhibitor->ATPase_Inhibitor Complex_high_disp ATPase-TNP-ATP Complex (High Fluorescence) Complex_high_disp->ATPase_Inhibitor Displacement TNP_ATP_low_disp TNP-ATP (Low Fluorescence) Complex_high_disp->TNP_ATP_low_disp

Caption: Assay Principle Diagram.

Applications
  • High-Throughput Screening (HTS): The assay is scalable for HTS to identify inhibitors of ATP-binding proteins.[1][2]

  • Determination of Binding Affinity: It allows for the calculation of dissociation constants (Kd) for TNP-ATP and inhibition constants (Ki) for competing ligands.[4][7][8]

  • Mechanistic Studies: The assay can be used to study the effects of mutations, ions, and other factors on nucleotide binding.[6][8]

  • Drug Development: It plays a crucial role in the development of novel antibiotics and other therapeutics by targeting ATP-dependent enzymes.[1][2]

Experimental Protocols

Materials
  • Purified ATPase or ATP-binding protein of interest

  • TNP-ATP (2′/3′-O-(2,4,6-trinitrophenyl)adenosine 5′-triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT). Note: The optimal buffer composition may vary depending on the protein.

  • Competitor compounds (e.g., ATP, known inhibitors, test compounds)

  • Black, low-volume 96-well or 384-well microplates

  • Fluorescence microplate reader

Experimental Workflow

G cluster_workflow Experimental Workflow A Reagent Preparation B Dispense Protein & TNP-ATP A->B C Add Competitor B->C D Incubate to Equilibrium C->D E Measure Fluorescence D->E F Data Analysis E->F

Caption: Assay Workflow Diagram.

Detailed Protocol
  • Determination of TNP-ATP Binding Affinity (Kd):

    • To a constant concentration of TNP-ATP in the assay buffer, titrate increasing concentrations of the protein.

    • Measure the fluorescence intensity at each protein concentration after a short incubation period.

    • Plot the change in fluorescence against the protein concentration and fit the data to a saturation binding curve to determine the Kd.

  • Competitor Displacement Assay:

    • Prepare a solution containing the protein and TNP-ATP in the assay buffer. The concentrations should be optimized based on the Kd determination (typically protein concentration is at or below the Kd of TNP-ATP).

    • In a microplate, add the protein/TNP-ATP mixture to wells.

    • Add serial dilutions of the competitor compound to the wells. Include controls for 100% binding (no competitor) and 0% binding (no protein).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using an excitation wavelength of approximately 408-410 nm and an emission wavelength of approximately 535-560 nm.[4][5][6][9]

Data Presentation and Analysis

Quantitative Data Summary
ParameterTypical Value RangeDescription
Kd of TNP-ATP 1 - 10 µMDissociation constant of TNP-ATP for the target protein.[7]
Excitation Wavelength 408 - 410 nmWavelength used to excite the TNP-ATP fluorophore.[4][6][9]
Emission Wavelength 535 - 560 nmWavelength at which the fluorescence emission is measured.[4]
IC50 Compound-dependentConcentration of a competitor that displaces 50% of the bound TNP-ATP.
Ki Compound-dependentInhibition constant, a measure of the inhibitor's binding affinity.

Data Analysis Workflow

G cluster_analysis Data Analysis Logic Raw Raw Fluorescence Data Normalized Normalized % Inhibition Raw->Normalized DoseResponse Dose-Response Curve (log[Inhibitor] vs % Inhibition) Normalized->DoseResponse IC50 Determine IC50 DoseResponse->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

References

Application Notes and Protocols for Utilizing TNP-ATP as a FRET Acceptor in Conformational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the fluorescent ATP analog, 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), as a Förster Resonance Energy Transfer (FRET) acceptor to investigate protein conformational changes. TNP-ATP's fluorescence is highly sensitive to its local environment, exhibiting a significant increase in quantum yield and a blue shift in its emission maximum upon binding to the hydrophobic pockets of ATP-binding sites. This property, combined with its ability to act as a FRET acceptor, makes it a powerful tool for studying the dynamic conformational states of proteins involved in ATP-dependent processes.

Principle of TNP-ATP in FRET-Based Conformational Studies

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive molecular ruler for detecting conformational changes.

In this context, TNP-ATP serves as the FRET acceptor. A suitable fluorescent donor is required, often another fluorescent nucleotide analog or a fluorescently labeled amino acid residue within the protein of interest. N-methylanthraniloyl-ATP (Mant-ATP) is a commonly used FRET donor in conjunction with TNP-ATP. When the protein undergoes a conformational change that alters the distance between the donor and the TNP-ATP bound at the active site, a corresponding change in FRET efficiency is observed. This can be monitored by measuring the quenching of the donor's fluorescence or the sensitized emission of the acceptor.

Advantages of Using TNP-ATP as a FRET Acceptor:

  • Site-Specific Probing: As an ATP analog, TNP-ATP binds specifically to ATP-binding sites, allowing for targeted investigation of conformational changes in these regions.[1][2]

  • Environmentally Sensitive Fluorescence: The significant change in fluorescence upon binding provides a direct measure of nucleotide association and can be used to determine binding affinities.[1][2]

  • Biological Activity: TNP-ATP can often substitute for ATP in enzymatic reactions, allowing the study of conformational changes during the catalytic cycle.[1]

  • Versatility: It can be paired with various FRET donors, offering flexibility in experimental design.

Data Presentation: Quantitative Analysis of TNP-ATP Interactions

The following tables summarize key quantitative data for TNP-ATP and its use in FRET studies.

Table 1: Spectroscopic Properties of TNP-ATP

ParameterValueReference
Excitation Maxima (λex)408 nm and 470 nm[1][2]
Emission Maximum (λem) in water~561 nm[1][2]
Emission Maximum (λem) when bound to proteinBlue-shifted (e.g., ~540-550 nm)[2]

Table 2: FRET Pair Parameters with Mant-ATP as Donor

ParameterDescriptionValue/RangeReference
Mant-ATP (Donor) Excitation Max.Wavelength for exciting the donor fluorophore.~355 nm
Mant-ATP (Donor) Emission Max.Peak emission wavelength of the donor.~440 nm
TNP-ATP (Acceptor) Absorption Max.Wavelengths at which the acceptor absorbs energy.408 nm, 470 nm[1][2]
Spectral OverlapThe degree of overlap between the donor's emission and the acceptor's absorption spectra.Sufficient for FRET
Förster Distance (R₀)The distance at which FRET efficiency is 50%.Typically 2-6 nm

Table 3: Dissociation Constants (Kd) of TNP-ATP with Various Proteins

ProteinOrganismKd (µM)CommentsReference
CheAEscherichia coli< 1Histidine kinase in chemotaxis signaling.[3]
MyosinRabbit~1.5Motor protein.
Na+/K+-ATPasePig Kidney0.1-0.3Ion pump.[1]
P2X ReceptorsHuman0.001-0.01ATP-gated ion channels.[4]

Experimental Protocols

Protocol 1: Determination of TNP-ATP Binding Affinity by Fluorescence Titration

This protocol outlines the steps to measure the dissociation constant (Kd) of TNP-ATP for a target protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)

  • TNP-ATP stock solution (e.g., 1 mM in water)

  • Fluorometer with excitation and emission monochromators

  • Cuvette or microplate reader

Procedure:

  • Prepare Protein Solution: Dilute the purified protein to a known concentration (e.g., 1-5 µM) in the assay buffer.

  • Instrument Setup: Set the fluorometer's excitation wavelength to 408 nm and the emission wavelength to the expected maximum for bound TNP-ATP (e.g., 540 nm). Set appropriate slit widths to optimize the signal-to-noise ratio.

  • Initial Measurement: Record the background fluorescence of the protein solution in the cuvette or microplate well.

  • Titration: Add small aliquots of the TNP-ATP stock solution to the protein solution. After each addition, mix gently and allow the system to equilibrate (typically 1-2 minutes).

  • Fluorescence Measurement: Record the fluorescence intensity after each addition of TNP-ATP.

  • Data Analysis:

    • Correct the fluorescence readings by subtracting the background fluorescence of the buffer and any unbound TNP-ATP. The fluorescence of unbound TNP-ATP is significantly lower than the bound form but should be accounted for, especially at higher concentrations.

    • Plot the change in fluorescence intensity as a function of the TNP-ATP concentration.

    • Fit the data to a one-site binding model using non-linear regression analysis to determine the Kd.

Protocol 2: Monitoring Protein Conformational Changes using Mant-ATP and TNP-ATP FRET

This protocol describes how to use the Mant-ATP (donor) and TNP-ATP (acceptor) FRET pair to study conformational changes in an ATP-binding protein.

Materials:

  • Purified protein of interest

  • Mant-ATP stock solution

  • TNP-ATP stock solution

  • Assay buffer

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the protein at a suitable concentration (e.g., 1-5 µM) in the assay buffer.

    • Add Mant-ATP to the protein solution at a concentration sufficient to saturate the ATP-binding site.

  • Instrument Setup:

    • Set the excitation wavelength to the maximum for Mant-ATP (~355 nm).

    • Set the emission scan range to cover the emission spectra of both Mant-ATP (~400-500 nm) and TNP-ATP (~500-600 nm).

  • Baseline Measurement (Donor alone): Record the fluorescence emission spectrum of the protein with only Mant-ATP bound. This serves as the "donor-only" control.

  • Addition of Acceptor: Add TNP-ATP to the solution. If the protein has a second nucleotide-binding site or if studying competitive binding, the experimental design will need to be adjusted accordingly. For a single site, TNP-ATP can be used to displace Mant-ATP in a competitive manner, or if the protein can bind both simultaneously in different states, this can be observed.

  • FRET Measurement: After the addition of TNP-ATP and equilibration, record the fluorescence emission spectrum again. A decrease in the Mant-ATP emission intensity and an increase in the TNP-ATP emission intensity (sensitized emission) indicate FRET.

  • Inducing Conformational Change: Introduce the stimulus that is expected to cause a conformational change (e.g., addition of a substrate, a regulatory molecule, or a change in ion concentration).

  • Post-Stimulus Measurement: Record the fluorescence emission spectrum after the conformational change has occurred.

  • Data Analysis and FRET Efficiency Calculation:

    • Correct all spectra for background fluorescence.

    • Calculate the FRET efficiency (E) using the following formula based on the quenching of the donor fluorescence: E = 1 - (F_DA / F_D) Where:

      • F_DA is the fluorescence intensity of the donor (Mant-ATP) in the presence of the acceptor (TNP-ATP).

      • F_D is the fluorescence intensity of the donor in the absence of the acceptor.

    • Compare the FRET efficiency before and after the conformational change to quantify the change in distance between the donor and acceptor.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of TNP-ATP in FRET studies.

G Experimental Workflow for TNP-ATP FRET cluster_prep Sample Preparation cluster_exp FRET Measurement cluster_analysis Data Analysis prep_protein Purify Protein of Interest bind_donor Incubate Protein with Mant-ATP prep_protein->bind_donor prep_donor Prepare Mant-ATP (Donor) Solution prep_donor->bind_donor prep_acceptor Prepare TNP-ATP (Acceptor) Solution add_acceptor Add TNP-ATP prep_acceptor->add_acceptor measure_donor Measure Donor Fluorescence (FD) bind_donor->measure_donor measure_donor->add_acceptor measure_fret Measure Donor Fluorescence in Presence of Acceptor (FDA) add_acceptor->measure_fret induce_change Induce Conformational Change measure_fret->induce_change measure_fret_post Measure FDA post-change induce_change->measure_fret_post calc_fret Calculate FRET Efficiency (E) measure_fret_post->calc_fret interpret Interpret Conformational Change calc_fret->interpret

Caption: Experimental workflow for studying protein conformational changes using TNP-ATP FRET.

ABC_Transporter_Cycle ABC Transporter Conformational Cycle inward_open Inward-Facing (Open) occluded Occluded State inward_open->occluded ATP & Substrate Binding (High FRET) outward_open Outward-Facing (Open) outward_open->inward_open ATP Hydrolysis & Pi Release (Low FRET) occluded->outward_open Substrate Release

Caption: Conformational cycle of an ABC transporter showing changes detectable by TNP-ATP FRET.

CheA_Signaling Bacterial Chemotaxis: CheA Conformational States cheA_active Active Conformation High Autophosphorylation (State A - High FRET) cheA_inactive Inactive Conformation Low Autophosphorylation (State B - Low FRET) cheA_active->cheA_inactive Conformational Switch attractant Attractant Binding to Receptor attractant->cheA_inactive Induces repellent Repellent Binding to Receptor repellent->cheA_active Induces

Caption: CheA conformational states in bacterial chemotaxis, which can be monitored by TNP-ATP FRET.

References

Determining Dissociation Constants (Kd) of Protein-ATP Interactions Using TNP-ATP Titration

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-ligand interactions is fundamental to understanding biological processes and for the development of novel therapeutics. A critical parameter in characterizing these interactions is the dissociation constant (Kd), which quantifies the affinity between a protein and its ligand. This document provides a detailed protocol for determining the Kd of protein-ATP interactions using a fluorescence-based assay with 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP). TNP-ATP, a fluorescent analog of ATP, exhibits a significant increase in fluorescence intensity and a blue shift in its emission maximum upon binding to the hydrophobic environment of a protein's ATP-binding pocket.[1][2] This property allows for a sensitive and continuous assay to monitor the binding event and calculate the Kd.

This method is particularly valuable for screening and characterizing inhibitors of ATP-binding proteins, such as kinases, by performing competitive binding experiments.[3][4] The protocols described herein are applicable to both standard cuvette-based spectrofluorometers and high-throughput microplate readers.

Principle of the Assay

The TNP-ATP titration assay is based on the change in the fluorescent properties of TNP-ATP upon binding to a protein. In an aqueous solution, TNP-ATP has a relatively low fluorescence quantum yield.[1] When it binds to the ATP-binding site of a protein, the fluorophore is shielded from the polar solvent, leading to a significant enhancement of its fluorescence signal.[1][5]

By titrating a fixed concentration of protein with increasing concentrations of TNP-ATP (direct titration) or by titrating a pre-formed protein-TNP-ATP complex with a non-fluorescent competitor like ATP (competition assay), a saturation binding curve can be generated. This curve can then be analyzed using non-linear regression to determine the dissociation constant (Kd).

Experimental Design and Considerations

  • Direct Titration: In this setup, the concentration of the protein is kept constant while the concentration of TNP-ATP is incrementally increased. The resulting increase in fluorescence is measured until saturation is reached. This method directly determines the Kd for TNP-ATP.

  • Competition Assay: This approach is used to determine the Kd for a non-fluorescent ligand, such as ATP or a small molecule inhibitor. Here, a pre-formed complex of the protein and TNP-ATP is titrated with the competitor. The competitor displaces TNP-ATP from the binding site, resulting in a decrease in fluorescence.[3] This allows for the calculation of the competitor's inhibition constant (Ki), which is equivalent to its Kd under appropriate conditions.

  • Inner Filter Effect: At high concentrations, TNP-ATP can absorb the excitation and/or emission light, leading to an underestimation of the true fluorescence intensity. This is known as the inner filter effect. To minimize this, it is recommended to keep the concentration of TNP-ATP as low as possible, ideally below 10 µM, or to apply correction factors to the data.[1] An alternative approach to avoid this is to keep the TNP-ATP concentration constant and titrate with the protein.[3]

  • Background Fluorescence: It is crucial to subtract the fluorescence of the buffer and any background fluorescence from the protein itself. A control titration without the protein should be performed to account for the fluorescence of TNP-ATP alone.

Materials and Reagents

A summary of typical reagents and their concentrations is provided in the table below.

Reagent/MaterialTypical Concentration/SpecificationNotes
Protein of Interest 1 - 4 µMShould be highly pure.
TNP-ATP Stock Solution 1 - 10 mM in ddH₂O (pH 7.0)Store protected from light at -20°C.[3]
Assay Buffer 50 mM Tris-HCl, pH 7.5, 50 mM NaClThe buffer composition may need to be optimized for the specific protein.[3]
Competitor (e.g., ATP) Stock solution of 100 mM in ddH₂O (pH 7.5)For competition assays.
Control Protein (optional) Lysozyme or Bovine Serum Albumin (BSA)Used to assess non-specific binding.
Equipment Spectrofluorometer or Microplate ReaderCapable of excitation at ~410 nm and emission scanning from 500-600 nm.[6][7]
Quartz cuvettes or black microplatesFor fluorescence measurements.
Magnetic stirrer and stir bars (for cuvette assays)To ensure proper mixing.[6]

Experimental Protocols

Protocol 1: Direct Titration in a Cuvette

This protocol aims to determine the Kd of TNP-ATP for the protein of interest.

  • Instrument Setup:

    • Set the excitation wavelength to 410 nm and the emission wavelength to 540 nm, or perform an emission scan from 500 nm to 600 nm.[6][7]

    • Set the temperature to a constant value (e.g., 25°C).

  • Preparation:

    • Prepare a solution of your protein of interest in the assay buffer at a fixed concentration (e.g., 1 µM).

    • Prepare a series of dilutions of the TNP-ATP stock solution.

  • Measurement:

    • Add 2 mL of the protein solution to a quartz cuvette containing a magnetic stir bar.[7]

    • Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate.

    • Begin stirring at a constant, gentle speed.

    • Make sequential additions of the TNP-ATP stock solution to the cuvette to achieve a range of final concentrations (e.g., from 0 to 10 µM).

    • After each addition, allow the signal to stabilize (typically 1-2 minutes) and record the fluorescence intensity.

    • Perform a control titration by making identical additions of TNP-ATP to the assay buffer without the protein to measure the background fluorescence.

  • Data Analysis:

    • Subtract the fluorescence intensity of the TNP-ATP in buffer from the corresponding fluorescence intensity of the protein-TNP-ATP solution to obtain the net fluorescence change (ΔF).

    • Plot ΔF as a function of the TNP-ATP concentration.

    • Fit the data to a one-site binding (hyperbolic) equation using a non-linear regression software (e.g., GraphPad Prism): Y = Bmax * X / (Kd + X) Where:

      • Y is the net fluorescence change (ΔF).

      • X is the concentration of TNP-ATP.

      • Bmax is the maximum fluorescence change at saturation.

      • Kd is the dissociation constant for TNP-ATP.[6]

Protocol 2: Competition Assay in a Microplate

This protocol is designed to determine the Kd for a non-fluorescent competitor, such as ATP.

  • Instrument Setup:

    • Set the microplate reader for excitation at 410 nm and emission at 540 nm.[6]

    • Set the temperature to a constant value (e.g., 25°C).

  • Preparation:

    • Prepare a solution containing your protein of interest and TNP-ATP in the assay buffer. The protein concentration should be at or above the Kd of TNP-ATP, and the TNP-ATP concentration should be close to its Kd to ensure a significant starting signal.

    • Prepare a serial dilution of the competitor (e.g., ATP) in the assay buffer.

  • Measurement:

    • In a black microplate, add a fixed volume of the protein-TNP-ATP complex solution to each well.

    • Add increasing concentrations of the competitor to the wells. Include a control with no competitor.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 10-30 minutes) with gentle shaking.[3]

    • Measure the fluorescence intensity in each well.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value of the competitor.

    • The Kd of the competitor can then be calculated from the IC50 value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_L) Where:

      • IC50 is the concentration of the competitor that displaces 50% of the bound TNP-ATP.

      • [L] is the concentration of TNP-ATP used in the assay.

      • Kd_L is the dissociation constant of TNP-ATP (determined from a direct titration experiment).

Data Presentation

Quantitative data from TNP-ATP titration experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Summary of Direct Titration Data

ProteinProtein Conc. (µM)TNP-ATP Conc. Range (µM)Buffer ConditionsKd (TNP-ATP) (µM)Bmax (RFU)
Kinase A1.00 - 1050 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂2.5 ± 0.315000
Kinase B2.00 - 1550 mM HEPES, pH 7.0, 150 mM KCl5.1 ± 0.512500

Table 2: Summary of Competition Assay Data

ProteinCompetitorProtein Conc. (µM)TNP-ATP Conc. (µM)IC50 (µM)Kd (Competitor) (µM)
Kinase AATP1.02.515.2 ± 1.85.1
Kinase AInhibitor X1.02.50.8 ± 0.10.27
Kinase BATP2.05.045.6 ± 4.215.2

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_protein Prepare Protein Solution direct_titration Direct Titration: Add TNP-ATP to Protein prep_protein->direct_titration competition_assay Competition Assay: Add Competitor to Protein-TNP-ATP Complex prep_protein->competition_assay prep_tnpatp Prepare TNP-ATP Dilutions prep_tnpatp->direct_titration prep_tnpatp->competition_assay prep_competitor Prepare Competitor Dilutions (for competition assay) prep_competitor->competition_assay measurement Measure Fluorescence (Excitation: 410 nm, Emission: 540 nm) direct_titration->measurement competition_assay->measurement plot_data Plot Fluorescence vs. Concentration measurement->plot_data fit_curve Non-linear Regression (One-site binding or Competition model) plot_data->fit_curve calc_kd Calculate Kd fit_curve->calc_kd binding_equilibrium P Protein PT Protein-TNP-ATP Complex P->PT Kon (TNP-ATP) PC Protein-Competitor Complex P->PC Kon (Competitor) T TNP-ATP T->PT PT->P Koff (TNP-ATP) PT->T C Competitor (e.g., ATP) C->PC PC->P Koff (Competitor) PC->C

References

Application Notes and Protocols for TNP-ATP Assay in Identifying Bacterial Histidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial two-component systems (TCS) are primary signal transduction pathways in bacteria, enabling them to adapt to a myriad of environmental stimuli.[1] A typical TCS comprises a sensor histidine kinase (HK) and a cognate response regulator.[1] Upon sensing a specific signal, the HK autophosphorylates a conserved histidine residue using ATP.[1] This phosphoryl group is subsequently transferred to a conserved aspartate residue on the response regulator, which then modulates the expression of target genes to orchestrate a cellular response.[1] The unique ATP-binding pocket of bacterial HKs, known as the Bergerat fold, distinguishes them from eukaryotic kinases, making them attractive targets for the development of novel antibiotics.[1][2]

The 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) assay is a robust, high-throughput fluorescence-based method for identifying inhibitors that target the ATP-binding site of bacterial histidine kinases.[1][2] This competitive binding assay leverages the fluorescent properties of TNP-ATP, an analog of ATP, to screen for compounds that disrupt the kinase's nucleotide binding.

Principle of the Assay

The TNP-ATP assay is based on the significant increase in fluorescence intensity of TNP-ATP upon binding to the hydrophobic ATP-binding pocket of a kinase.[1][3] In its free form in an aqueous solution, TNP-ATP exhibits minimal fluorescence.[1] When a potential inhibitor is introduced, it competes with TNP-ATP for binding to the kinase's active site. The displacement of bound TNP-ATP by an effective inhibitor leads to a measurable decrease in the fluorescence signal. This reduction in fluorescence is directly proportional to the inhibitor's binding affinity and concentration, allowing for the quantitative assessment of inhibitory activity.

Signaling Pathway of a Bacterial Two-Component System

TCS_Pathway cluster_membrane Cell Membrane HK_unbound Histidine Kinase (Inactive) HK_bound Histidine Kinase (Active) HK_unbound->HK_bound Conformational Change ADP ADP HK_bound->ADP RR_unphos Response Regulator (Inactive) HK_bound->RR_unphos 3. Phosphotransfer Extracellular_Signal Extracellular Stimulus Extracellular_Signal->HK_unbound 1. Signal Binding ATP ATP ATP->HK_bound 2. Autophosphorylation RR_phos Response Regulator (Active) RR_unphos->RR_phos Gene_Expression Gene Expression RR_phos->Gene_Expression 4. Transcriptional Regulation

Caption: Bacterial two-component signaling pathway.

Experimental Workflow for TNP-ATP Inhibitor Screening

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) Reagents Prepare Reagents: - Histidine Kinase - TNP-ATP Solution - Assay Buffer - Inhibitor Library Add_Kinase Add Histidine Kinase to all wells Reagents->Add_Kinase Add_Inhibitor Add Test Compounds (or DMSO control) Add_Kinase->Add_Inhibitor Add_TNP_ATP Add TNP-ATP to all wells Add_Inhibitor->Add_TNP_ATP Incubation Incubate at Room Temperature (e.g., 10-30 min) Add_TNP_ATP->Incubation Read_Plate Measure Fluorescence (Excitation: ~410 nm, Emission: ~540 nm) Incubation->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Read_Plate->Data_Analysis

Caption: High-throughput screening workflow.

Materials and Reagents

Reagent/MaterialSpecifications
Purified Bacterial Histidine KinaseCatalytic domain or full-length protein
TNP-ATP2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate, trisodium (B8492382) salt
Assay Buffer50 mM Tris-HCl, 50 mM KCl, pH 7.2
ATPAdenosine 5'-triphosphate, for positive control
DMSODimethyl sulfoxide, for compound solubilization
MicroplatesBlack, opaque 96- or 384-well plates
Plate ReaderFluorescence capability (Excitation ~410 nm, Emission ~540 nm)

Experimental Protocols

Protocol 1: Determination of Dissociation Constant (Kd) for TNP-ATP

This protocol determines the binding affinity of TNP-ATP for the target histidine kinase.

  • Reagent Preparation :

    • Prepare a 2x stock solution of the histidine kinase in assay buffer.

    • Prepare a 2x stock solution of TNP-ATP in assay buffer.

  • Assay Setup :

    • In a microplate, perform serial dilutions of the 2x kinase stock solution with assay buffer.

    • Add an equal volume of the 2x TNP-ATP stock solution to each well.

    • Include control wells with TNP-ATP in assay buffer alone (no kinase) for background fluorescence.

  • Incubation :

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Fluorescence Measurement :

    • Measure fluorescence intensity using a plate reader with excitation at approximately 410 nm and emission at approximately 540 nm.[3]

  • Data Analysis :

    • Subtract the background fluorescence from all readings.

    • Plot the change in fluorescence as a function of kinase concentration and fit the data to a one-site binding equation to determine the Kd.

Protocol 2: High-Throughput Screening of Inhibitors

This protocol is for screening a compound library to identify potential inhibitors.

  • Reagent Preparation :

    • Prepare a working solution of histidine kinase at a concentration close to the determined Kd of TNP-ATP.

    • Prepare a working solution of TNP-ATP at its Kd concentration.

    • Dilute test compounds and controls (e.g., ATP as a positive control, DMSO as a negative control) in assay buffer.

  • Assay Setup :

    • Add a small volume (e.g., 1 µL) of each test compound, positive control, or negative control to separate wells of a microplate.

    • Add the histidine kinase working solution to all wells.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the TNP-ATP working solution to all wells.

  • Incubation :

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Fluorescence Measurement :

    • Measure fluorescence intensity as described in Protocol 1.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

    • Identify "hits" based on a predefined inhibition threshold.

Protocol 3: Determination of IC50 Values

This protocol is for determining the potency of "hit" compounds identified from the primary screen.

  • Reagent Preparation :

    • Prepare working solutions of histidine kinase and TNP-ATP as in Protocol 2.

    • Prepare serial dilutions of the hit compounds in assay buffer.

  • Assay Setup :

    • Follow the assay setup as described in Protocol 2, using the serial dilutions of the hit compounds.

  • Incubation and Fluorescence Measurement :

    • Follow the incubation and measurement steps from Protocol 2.

  • Data Analysis :

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to achieve 50% inhibition.

Data Presentation

Quantitative data from inhibitor screening and characterization should be summarized for clear comparison.

Table 1: Summary of Inhibitor Screening Results

Compound ID% Inhibition at [X] µMIC50 (µM)
Inhibitor A95.25.8
Inhibitor B12.5> 100
Inhibitor C78.915.2
ATP (Control)99.825.4

Logical Relationship in Competitive Inhibition

Inhibition_Logic cluster_increase Increase cluster_decrease Decrease Inhibitor_Conc [Inhibitor] Concentration Increase_Inhibitor Higher HK_Binding TNP-ATP Binding to Histidine Kinase Decrease_Binding Lower Fluorescence Fluorescence Signal Decrease_Fluorescence Lower Increase_Inhibitor->Decrease_Binding leads to Decrease_Binding->Decrease_Fluorescence results in

Caption: Inhibitor concentration and fluorescence.

Limitations and Considerations

  • Binding Affinity : The TNP-ATP displacement assay may be limited by the relatively weak binding affinity of TNP-ATP to some histidine kinases, which may necessitate the use of high protein and TNP-ATP concentrations.[1]

  • Compound Interference : Test compounds that are fluorescent themselves or that quench fluorescence can interfere with the assay, leading to false positives or negatives.[4]

  • Specificity : While this assay is excellent for identifying compounds that bind to the ATP pocket, it does not confirm that these compounds are inhibitors of the kinase's catalytic activity. Follow-up enzymatic assays are necessary to validate true inhibitors.

References

Application Notes and Protocols for TNP-ATP Displacement Assays in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) displacement assay is a powerful and versatile tool in drug discovery for the identification and characterization of inhibitors targeting ATP-binding sites in proteins. This fluorescence-based assay relies on the environmentally sensitive fluorescence of TNP-ATP, an analog of ATP. In an aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the hydrophobic environment of an ATP-binding pocket within a protein, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift.[1][2] This property allows for the direct monitoring of the binding event.

The displacement assay format is particularly useful for high-throughput screening (HTS) of compound libraries to find potential ATP-competitive inhibitors. In this setup, a pre-formed complex of the target protein and TNP-ATP is incubated with test compounds. If a compound binds to the ATP-binding site, it will displace the bound TNP-ATP, leading to a decrease in fluorescence. This reduction in fluorescence signal is proportional to the binding affinity of the test compound, enabling the identification and subsequent characterization of inhibitors. This method has been successfully applied to various ATP-binding proteins, including protein kinases, which are a major class of drug targets.[3][4][5]

Principle of the Assay

The core principle of the TNP-ATP displacement assay is the change in fluorescence of TNP-ATP upon binding to a protein's ATP pocket and its subsequent displacement by a competitive inhibitor.

  • TNP-ATP Fluorescence: TNP-ATP is a fluorescent analog of ATP.[1] Its fluorophore, the trinitrophenyl (TNP) group, is sensitive to the polarity of its environment.[4]

  • Binding and Fluorescence Enhancement: When TNP-ATP is in a polar aqueous solution, its fluorescence is low. Upon binding to the typically hydrophobic ATP-binding site of a protein, the TNP moiety is shielded from the aqueous environment, resulting in a significant increase in fluorescence quantum yield and a shift of the emission maximum to a shorter wavelength (blue shift).[1][2]

  • Competitive Displacement: An ATP-competitive inhibitor will compete with TNP-ATP for binding to the same site on the protein. When an inhibitor displaces TNP-ATP from the binding pocket, the TNP-ATP is released back into the aqueous buffer, causing a decrease in fluorescence intensity.[3] This decrease is the signal that is measured to determine the inhibitory activity of the compound.

Applications in Drug Discovery

TNP-ATP displacement assays are valuable for several key activities in the drug discovery pipeline:

  • High-Throughput Screening (HTS): The assay is readily adaptable for HTS of large compound libraries to identify novel ATP-competitive inhibitors of target proteins like kinases.[3][4][5]

  • Determination of Binding Affinity: The assay can be used to determine the dissociation constants (Kd) of TNP-ATP and unlabeled ATP to the target protein.[1]

  • Characterization of Inhibitors: It allows for the determination of the inhibitory potency of compounds, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor dissociation constant (Ki).

  • Mechanism of Action Studies: This assay can help confirm whether an inhibitor acts via an ATP-competitive mechanism.

Featured Application: Screening for Inhibitors of Bacterial Histidine Kinases

Bacterial two-component systems (TCS) are crucial for signal transduction and are considered attractive targets for novel antibiotics.[3][4] A key component of these systems is the sensor histidine kinase (HK), which possesses an ATP-binding domain. The TNP-ATP displacement assay has been successfully developed and utilized for HTS of inhibitors against bacterial HKs, such as PhoQ.[1][4]

Signaling Pathway of a Bacterial Two-Component System

Bacterial two-component systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing an environmental stimulus, the histidine kinase autophosphorylates its histidine residue using ATP. The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates the expression of target genes.

Bacterial Two-Component System cluster_membrane Cell Membrane Sensor Histidine Kinase Sensor Histidine Kinase Sensor Histidine Kinase->Sensor Histidine Kinase Autophosphorylation (P) ADP ADP Sensor Histidine Kinase->ADP Response Regulator (Inactive) Response Regulator (Inactive) Sensor Histidine Kinase->Response Regulator (Inactive) Phosphotransfer Stimulus Stimulus Stimulus->Sensor Histidine Kinase Activates ATP ATP ATP->Sensor Histidine Kinase Response Regulator (Active) Response Regulator (Active) Response Regulator (Inactive)->Response Regulator (Active) Gene Expression Gene Expression Response Regulator (Active)->Gene Expression Regulates

Caption: Bacterial Two-Component Signaling Pathway.

Featured Application: Characterizing ATP Binding to Eukaryotic Protein Kinases

Eukaryotic protein kinases are a large family of enzymes that play critical roles in cellular signaling and are major targets for drug development, particularly in oncology. The TNP-ATP displacement assay provides a straightforward method to characterize the ATP binding properties of these kinases and to screen for inhibitors. One such example is the study of Calcium/calmodulin-dependent serine protein kinase (CASK).[6][7]

CASK Signaling and Interactions

CASK is a multidomain scaffolding protein with a kinase domain. It is involved in the trafficking of ion channels and anchoring of synaptic transmembrane proteins. It interacts with various proteins at the cell membrane and in the nucleus to regulate gene expression and synaptic function.

CASK Interactions CASK CASK Neurexins Neurexins CASK->Neurexins Syndecans Syndecans CASK->Syndecans TBR1 TBR1 CASK->TBR1 Ion Channels Ion Channels CASK->Ion Channels Synaptic Trafficking & Anchoring Synaptic Trafficking & Anchoring Neurexins->Synaptic Trafficking & Anchoring Syndecans->Synaptic Trafficking & Anchoring Gene Regulation Gene Regulation TBR1->Gene Regulation Ion Channels->Synaptic Trafficking & Anchoring

Caption: CASK Protein Interaction Network.

Experimental Protocols

General Workflow for TNP-ATP Displacement Assay

The general workflow for a TNP-ATP displacement assay involves the preparation of reagents, incubation of the target protein with TNP-ATP, addition of test compounds, and measurement of the fluorescence signal.

TNP-ATP Displacement Assay Workflow A Prepare Reagents (Buffer, Protein, TNP-ATP, Compounds) B Incubate Protein with TNP-ATP to form complex A->B C Dispense Protein-TNP-ATP Complex into microplate wells B->C D Add Test Compounds or Controls (e.g., ATP, DMSO) C->D E Incubate at Room Temperature D->E F Measure Fluorescence (Excitation ~410 nm, Emission ~540 nm) E->F G Data Analysis (Calculate % inhibition, IC50) F->G

Caption: General Experimental Workflow.

Protocol 1: High-Throughput Screening of Inhibitors for a Bacterial Histidine Kinase (e.g., PhoQ)

This protocol is adapted from a method developed for screening inhibitors of the bacterial histidine kinase PhoQ.[1]

Materials:

  • Purified catalytic domain of PhoQ (PhoQcat)

  • TNP-ATP

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl

  • Test compounds dissolved in DMSO

  • Unlabeled ATP (for positive control)

  • DMSO (for negative control)

  • 96-well or 384-well black, low-volume microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PhoQcat in protein storage buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl). The final concentration in the assay will typically be in the micromolar range.

    • Prepare a stock solution of TNP-ATP in ddH₂O and adjust the pH to 7.0. The final concentration in the assay is typically higher than the protein concentration (e.g., 150 µM).[1]

    • Prepare test compounds at a desired stock concentration (e.g., 10 mM in DMSO).

  • Assay Setup:

    • Prepare a premix of PhoQcat and TNP-ATP in the assay buffer. For example, to achieve final concentrations of 100 µM PhoQcat and 150 µM TNP-ATP, prepare a premix accordingly.[1]

    • Dispense the PhoQcat:TNP-ATP premix into the wells of the microplate.

    • Add a small volume of the test compounds to the wells (e.g., 0.5 µL of a 10 mM stock for a final concentration of 100 µM in a 50 µL reaction volume).[1]

    • Include control wells:

      • Negative Control: Add DMSO alone to wells with the PhoQcat:TNP-ATP complex (represents 0% inhibition).

      • Positive Control: Add a high concentration of unlabeled ATP (e.g., 10 mM) to wells with the PhoQcat:TNP-ATP complex to achieve maximal displacement (represents 100% inhibition).[1]

  • Incubation:

    • Cover the plate with an adhesive seal.

    • Gently shake the plate on an orbital shaker (50-100 rpm) for a short period (e.g., 10-15 minutes) at room temperature to allow the binding to reach equilibrium.[1] Care should be taken to minimize light exposure to the TNP-ATP.[3]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader.

    • Set the excitation wavelength to approximately 403-410 nm and the emission wavelength to approximately 538-540 nm.[1][2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • For hit compounds, perform dose-response experiments to determine the IC50 value.

Protocol 2: Characterization of ATP Binding to a Eukaryotic Protein Kinase (e.g., CASK)

This protocol is a general method for characterizing the binding of TNP-ATP to a purified eukaryotic protein kinase and can be performed in a cuvette-based spectrofluorometer or a microplate reader.[2][8]

Materials:

  • Purified protein kinase (e.g., CASK CaM-kinase domain)

  • TNP-ATP

  • Assay Buffer: e.g., Tris-HCl buffer, pH 7.0-7.5

  • Divalent cations (e.g., MgCl₂) or chelators (e.g., EDTA), if studying their effects

  • Unlabeled nucleotides (ATP, GTP, etc.) for competition experiments

  • Cuvettes or microplates

  • Spectrofluorometer or fluorescence microplate reader

Procedure for Cuvette-based Assay:

  • Instrument Setup:

    • Set the spectrofluorometer to an excitation wavelength of 410 nm and scan the emission from 500 nm to 600 nm.[2]

  • TNP-ATP Alone Spectrum:

    • Add assay buffer to a cuvette.

    • Add TNP-ATP to a final concentration of 1-5 µM.[2]

    • Record the fluorescence emission spectrum. This will serve as the baseline.

  • Protein-TNP-ATP Complex Spectrum:

    • To a fresh cuvette, add the purified protein kinase (e.g., 1 µM) in the assay buffer.

    • Add TNP-ATP to the same final concentration as in step 2.

    • Record the fluorescence emission spectrum. An increase in fluorescence intensity and a blue shift in the emission maximum indicate binding.[2]

  • Competition Assay:

    • To the cuvette containing the protein-TNP-ATP complex, add a competing ligand (e.g., unlabeled ATP at a final concentration of 500 µM).[6]

    • Record the fluorescence emission spectrum. A decrease in fluorescence indicates displacement of TNP-ATP.

Procedure for Microplate-based Saturation Assay (to determine Kd for TNP-ATP):

  • Plate Setup:

    • In a microplate, prepare serial dilutions of TNP-ATP in the assay buffer.

    • Prepare two sets of wells for each TNP-ATP concentration: one with a constant concentration of the protein kinase and one with buffer only (background).

  • Incubation:

    • Incubate the plate at room temperature for a short period.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation of ~410 nm and an emission of ~540 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with TNP-ATP alone) from the fluorescence of the corresponding protein-containing wells.

    • Plot the change in fluorescence as a function of the TNP-ATP concentration.

    • Fit the data to a one-site binding (hyperbola) equation to determine the dissociation constant (Kd) for TNP-ATP.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from TNP-ATP displacement assays.

Table 1: Dissociation Constants (Kd) for Ligand Binding to PhoQcat [1]

LigandDissociation Constant (Kd)
TNP-ATPNot explicitly stated
ATP412 ± 72 µM
JH-II-126391 ± 61 µM

Table 2: Assay Parameters for HTS of PhoQ Inhibitors [1]

ParameterValue / Condition
Assay Format96-well, half-volume plates
Reaction Volume50 µL
[PhoQcat]100 µM
[TNP-ATP]150 µM
[Test Compound]100 µM
Positive Control10 mM ATP
Negative ControlDMSO
Z'-factorA Z'-factor was determined to validate the HTS assay.

Concluding Remarks

TNP-ATP displacement assays offer a robust, sensitive, and cost-effective method for studying ATP-binding proteins and screening for their inhibitors. The homogenous, mix-and-read format is particularly well-suited for high-throughput applications in drug discovery. Careful optimization of assay conditions, including protein and TNP-ATP concentrations, buffer composition, and incubation time, is crucial for obtaining reliable and reproducible data. The protocols and data presented here provide a solid foundation for researchers to implement this valuable technique in their own drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Correcting for Inner Filter Effects in TNP-ATP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately addressing inner filter effects (IFE) in 2′(3′)-O-(2,4,6-Trinitrophenyl)adenosine 5′-triphosphate (TNP-ATP) assays.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect and how does it impact my TNP-ATP assay results?

The inner filter effect (IFE) is a common issue in fluorescence spectroscopy that leads to artificially low fluorescence readings. In the context of a TNP-ATP assay, IFE can be caused by any substance in your sample that absorbs light at the excitation or emission wavelengths of TNP-ATP. This absorption reduces the light that reaches the TNP-ATP and the emitted light that reaches the detector, which can be mistakenly interpreted as genuine quenching or inhibition of the intended biochemical reaction.

Q2: What are the primary causes of the inner filter effect in my experiments?

There are two main types of inner filter effects:

  • Primary Inner Filter Effect: This occurs when a compound in your sample absorbs the light intended to excite the TNP-ATP. This reduces the amount of excitation energy reaching the fluorophore, resulting in decreased fluorescence.

  • Secondary Inner Filter Effect: This happens when a compound in the sample absorbs the fluorescence emitted by the TNP-ATP before it can be measured by the detector.

Q3: How can I determine if the inner filter effect is affecting my TNP-ATP assay?

A simple way to check for IFE is to perform a control experiment. Prepare a sample containing TNP-ATP and your test compound at the same concentrations used in your assay, but without the enzyme or protein of interest. If you observe a decrease in fluorescence compared to a sample with TNP-ATP alone, it is highly likely that the inner filter effect is present. A good rule of thumb is to be cautious when the absorbance of your sample at the excitation or emission wavelength is greater than 0.1.[1]

Q4: Is it possible to correct for the inner filter effect mathematically?

Yes, a widely accepted method involves measuring the absorbance of your sample at the excitation and emission wavelengths of TNP-ATP. These absorbance values can then be used in a correction formula to calculate the true fluorescence intensity.

Troubleshooting Guides

Issue: I'm observing what appears to be significant inhibition in my TNP-ATP assay, but I suspect it might be an artifact of the inner filter effect.

Solution:

To accurately determine the true level of inhibition, you must correct for the inner filter effect. This can be achieved by following a systematic experimental protocol to quantify and correct for the absorption of your test compound.

Experimental Protocols

Below is a detailed methodology for correcting the inner filter effect in TNP-ATP assays.

Protocol: Correction of Inner Filter Effect using Absorbance Measurements

Objective: To correct for the primary and secondary inner filter effects in a TNP-ATP assay by measuring the absorbance of the interfering compound at the excitation and emission wavelengths.

Materials:

  • TNP-ATP stock solution

  • Assay buffer

  • Test compound stock solution

  • A multi-well plate reader capable of both fluorescence and absorbance measurements

  • UV-transparent microplates (for absorbance) and black microplates (for fluorescence)

Methodology:

  • Determine Optimal Wavelengths: Confirm the excitation and emission maxima for TNP-ATP in your specific assay buffer. These are typically around 410 nm for excitation and 561 nm for emission.[2]

  • Prepare Compound Dilutions: Create a serial dilution of your test compound in the assay buffer, covering the concentration range used in your enzymatic assay.

  • Measure Absorbance:

    • In a UV-transparent plate, add the dilutions of your test compound.

    • Measure the absorbance at the determined excitation wavelength (Aex) and emission wavelength (Aem).

    • Use the assay buffer as a blank.

  • Measure Fluorescence:

    • In a black microplate, add a constant concentration of TNP-ATP (the same as in your assay) to each well.

    • Add the same serial dilutions of your test compound to the wells containing TNP-ATP.

    • Measure the observed fluorescence intensity (Fobs).

  • Calculate Corrected Fluorescence: Use the following formula to calculate the corrected fluorescence intensity (Fcorr) for each concentration of your test compound:

    Fcorr = Fobs * 10^((Aex + Aem)/2)

  • Data Analysis: Use the corrected fluorescence values (Fcorr) to re-calculate the percentage of inhibition or binding in your TNP-ATP assay.

Data Presentation

The following table provides a hypothetical example of data collected and corrected for the inner filter effect in a TNP-ATP assay.

Compound Conc. (µM)Aex (at 410 nm)Aem (at 561 nm)Fobs (RFU)Correction FactorFcorr (RFU)
00.0020.00150,0001.00350,173
10.0250.01048,5001.04150,488
50.1200.04542,0001.21551,030
100.2300.08035,0001.42949,999
200.4500.15025,0002.08952,230
500.8500.28015,0003.67355,092

Mandatory Visualization

experimental_workflow Experimental Workflow for Inner Filter Effect Correction cluster_setup Experimental Setup cluster_measurements Data Acquisition cluster_analysis Data Analysis A Determine TNP-ATP Excitation & Emission Wavelengths B Prepare Serial Dilutions of Test Compound A->B C Measure Absorbance of Compound at Excitation (Aex) and Emission (Aem) Wavelengths B->C D Measure Observed Fluorescence (Fobs) of TNP-ATP with Compound B->D E Calculate Correction Factor: 10^((Aex + Aem)/2) C->E F Calculate Corrected Fluorescence: Fcorr = Fobs * Correction Factor D->F E->F G Re-evaluate Assay Results using Corrected Fluorescence Data F->G

Caption: A flowchart illustrating the step-by-step process for correcting the inner filter effect.

signaling_pathway Conceptual Diagram of the Inner Filter Effect cluster_primary Primary Inner Filter Effect cluster_secondary Secondary Inner Filter Effect Excitation Excitation Light Compound1 Absorbing Compound Excitation->Compound1 Absorption TNP_ATP1 TNP-ATP Compound1->TNP_ATP1 Reduced Excitation TNP_ATP2 Excited TNP-ATP Compound2 Absorbing Compound TNP_ATP2->Compound2 Emission Re-absorption Detector Detector Compound2->Detector Reduced Signal

Caption: A diagram illustrating the mechanisms of primary and secondary inner filter effects.

References

Troubleshooting low fluorescence signal in TNP-ATP binding experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low fluorescence signals in 2'/3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) binding experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected fluorescence change in a successful TNP-ATP binding experiment?

Upon binding to a protein, such as a kinase, TNP-ATP typically exhibits a significant increase in fluorescence intensity, often 3- to 5-fold, and a blue shift in the emission maximum.[1] In an aqueous solution at neutral pH, free TNP-ATP has a fluorescence emission maximum at approximately 561 nm.[2] When bound to a protein, this peak can shift to shorter wavelengths (e.g., 540 nm).[1][2] This phenomenon is attributed to the transfer of the TNP-ATP molecule from the polar aqueous environment to the more hydrophobic ATP-binding pocket of the protein.[2][3]

Q2: I am observing a very low or no increase in fluorescence signal. What are the potential causes?

A low fluorescence signal can stem from several factors related to your reagents, experimental setup, or the intrinsic properties of your protein. The most common culprits include:

  • Reagent Issues: Problems with the TNP-ATP or the protein of interest.

  • Buffer and Solution Conditions: Suboptimal pH, presence of interfering substances, or incorrect ionic strength.

  • Instrumental Setup: Incorrect excitation and emission wavelengths or sensitivity settings.

  • Protein-Specific Issues: The protein may not bind ATP or the fluorescent analog under the tested conditions.

The following sections provide a more detailed breakdown of these issues and how to troubleshoot them.

Troubleshooting Guide

Problem Area 1: Reagent Quality and Concentration

Q3: How can I be sure my TNP-ATP is active and at the correct concentration?

  • Protect from Light and Freeze: TNP-ATP is light-sensitive and should be stored frozen and protected from prolonged exposure to light to prevent photobleaching.[4][5]

  • Verify Concentration: At concentrations above 1 µM, inner filter effects can cause a non-linear relationship between concentration and fluorescence intensity.[6] It is advisable to work with TNP-ATP concentrations at or below 1 µM to maintain linearity, or to correct for inner filter effects if higher concentrations are necessary.[6]

  • pH of Stock Solution: Ensure the TNP-ATP stock solution is pH-adjusted to around 7.0.[4] Acidic conditions can decrease the fluorescence intensity of TNP-ATP.[2]

Q4: My protein concentration is correct, but I still see a low signal. What could be wrong with my protein?

  • Purity: Impurities in the protein preparation can scatter light and interfere with the fluorescence signal.[7] Ensure your protein is highly purified.

  • Pre-bound Nucleotides: Proteins purified from expression systems may already have nucleotides bound in their active site, which will prevent TNP-ATP from binding.[5] This can be a significant issue for proteins with high nucleotide affinity. Consider purification strategies to remove bound nucleotides.

  • Protein Aggregation: Aggregated protein can lead to light scattering and other artifacts.[7] Ensure your protein is soluble and monodisperse in the assay buffer. This can be checked by methods like dynamic light scattering.

ParameterRecommended Range/ValueNotes
TNP-ATP Concentration ≤ 1 µM (to avoid inner filter effects)Higher concentrations may require correction.[6] Can be up to 5 µM in some protocols.[1]
Protein Concentration 1 - 4 µMThis is a general starting point and may need optimization.[1]

Table 1: Recommended Concentration Ranges for TNP-ATP Binding Experiments.

Problem Area 2: Buffer and Solution Conditions

Q5: Could my assay buffer be the source of the problem?

Yes, the buffer composition is critical for a successful experiment.

  • pH: The fluorescence of TNP-ATP is sensitive to pH.[2] Acidic conditions can reduce the fluorescence signal.[2][8] It is crucial to maintain a stable and appropriate pH for your protein of interest, typically between 6.5 and 8.0.[2]

  • Buffer Contaminants: Ensure the buffer is free of fluorescent contaminants.[7][9] Use high-purity reagents and water to prepare all solutions.

  • Divalent Cations: The binding of some proteins to ATP is dependent on the presence of divalent cations like Mg²⁺.[5] Conversely, for some proteins, these ions can inhibit binding.[3] The effect of divalent cations should be empirically tested for your system.

Problem Area 3: Instrumental Setup

Q6: What are the correct instrument settings for a TNP-ATP binding assay?

Incorrect settings on the spectrofluorometer or plate reader are a common source of error.

  • Excitation and Emission Wavelengths: For TNP-ATP, the excitation maximum is around 410 nm.[1][3] The emission should be scanned over a range, typically from 500 nm to 600 nm, to observe both the peak intensity and any spectral shift.[1][3] The emission maximum for free TNP-ATP is around 561 nm, which is expected to shift to a lower wavelength upon binding.[2][6]

  • Instrument Sensitivity: If the signal is low, you may need to increase the sensitivity (gain) on your instrument. However, be mindful that this can also increase the background noise.

ParameterWavelength (nm)Notes
Excitation 410Can also use 408 nm.[2]
Emission Scan Range 500 - 600To capture the full emission spectrum and observe any blue shift.[1]
Emission Maximum (Free) ~561In aqueous solution.[2][6]
Emission Maximum (Bound) Blue-shifted (e.g., 540)The magnitude of the shift can vary.[1][2]

Table 2: Key Wavelengths for TNP-ATP Fluorescence Measurements.

Experimental Protocols

Standard Cuvette-Based TNP-ATP Binding Assay

This protocol is adapted from established methods.[1]

  • Add 2 mL of the assay buffer (e.g., Tris-HCl, pH 7.5) to a clean quartz cuvette.

  • Add TNP-ATP to a final concentration of 1-5 µM.

  • Place the cuvette in the spectrofluorometer and record the baseline fluorescence spectrum (Excitation: 410 nm, Emission Scan: 500-600 nm). This is the "TNP-ATP alone" control.

  • To the same cuvette, add the protein of interest to the desired final concentration (e.g., 1-4 µM).

  • Mix gently and allow the binding to equilibrate (this is often instantaneous).[1]

  • Record the fluorescence spectrum again. A successful binding event will show an increase in fluorescence intensity and a blue shift in the emission maximum.

  • Optional (Specificity Control): Add a competing ligand, such as a high concentration of ATP (e.g., 500 µM), to the cuvette.[1] A decrease in the fluorescence signal towards the baseline confirms that the TNP-ATP is binding to the ATP-binding site.

Microplate-Based TNP-ATP Binding Assay

This protocol is suitable for higher throughput experiments.[1][4]

  • In a multi-well plate (e.g., 96-well black plate), prepare the following in triplicate:

    • Buffer Control: Assay buffer + TNP-ATP.

    • Protein Sample: Assay buffer + TNP-ATP + Protein of interest.

    • Negative Control (optional): Assay buffer + TNP-ATP + a non-binding protein (e.g., Lysozyme).[1]

  • The final volume in each well is typically 200 µL.

  • The final concentrations of TNP-ATP and protein should be optimized for your system (e.g., 5 µM TNP-ATP and 1-4 µM protein).[1]

  • Shake the plate gently for a few minutes.[4]

  • Read the plate in a microplate reader with the appropriate excitation (410 nm) and emission (scan 500-600 nm or read at the expected peak for bound TNP-ATP) settings.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis TNP_ATP TNP-ATP Stock Mix Mix Reagents in Cuvette/Plate TNP_ATP->Mix Protein Protein Stock Add_Protein Add Protein Protein->Add_Protein Buffer Assay Buffer Buffer->Mix Measure_Free Measure Baseline (TNP-ATP alone) Mix->Measure_Free Measure_Free->Add_Protein Measure_Bound Measure Binding (TNP-ATP + Protein) Add_Protein->Measure_Bound Add_Competitor Add Competitor (ATP) Measure_Bound->Add_Competitor Measure_Comp Measure Competition Add_Competitor->Measure_Comp Analyze Analyze Spectra: - Intensity Increase - Blue Shift Measure_Comp->Analyze

Caption: Experimental workflow for a TNP-ATP binding assay.

Troubleshooting_Low_Signal cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_instrument Instrument Checks Start Low Fluorescence Signal Check_TNP_ATP Check TNP-ATP: - Age & Storage? - Concentration? - pH of stock? Start->Check_TNP_ATP Check_Buffer Check Buffer: - Correct pH? - Contaminants? Start->Check_Buffer Check_Wavelengths Check Wavelengths: - Excitation at 410 nm? - Emission scan 500-600 nm? Start->Check_Wavelengths Check_Protein Check Protein: - Purity? - Aggregation? - Pre-bound nucleotide? Check_TNP_ATP->Check_Protein Solution Signal Should Improve Check_Protein->Solution Check_Ions Check Divalent Cations: - Required for binding? Check_Buffer->Check_Ions Check_Ions->Solution Check_Sensitivity Check Instrument Sensitivity (Gain) Check_Wavelengths->Check_Sensitivity Check_Sensitivity->Solution

Caption: Troubleshooting decision tree for low fluorescence signal.

References

Impact of pH and salt concentration on TNP-ATP fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) in fluorescence-based assays. The following information is designed to help you navigate common challenges and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for TNP-ATP?

In an aqueous solution at neutral pH, TNP-ATP typically has an excitation maximum around 408 nm and an emission maximum at approximately 561 nm.[1][2] However, upon binding to a protein, the fluorescence emission often undergoes a blue shift to shorter wavelengths, typically around 540-550 nm, accompanied by an increase in fluorescence intensity.[3] It is crucial to perform an emission scan from 500 nm to 600 nm to determine the exact emission maximum for your specific experimental conditions and to observe any protein-induced spectral shifts.[3]

Q2: My TNP-ATP fluorescence is decreasing over time. What could be the cause?

Photobleaching, the light-induced degradation of a fluorophore, can lead to a decrease in fluorescence signal. To minimize photobleaching, reduce the exposure of your sample to the excitation light by using the shortest possible measurement times and keeping the sample in the dark when not being measured. While generally not a significant issue with TNP-ATP, it is a factor to consider, especially with prolonged or high-intensity light exposure.

Q3: I am observing a high background fluorescence in my assay. How can I reduce it?

High background fluorescence can originate from several sources:

  • Contaminated reagents: Ensure all buffers and solutions are prepared with high-purity water and analytical-grade reagents to avoid fluorescent impurities.

  • Autofluorescence from biological molecules: If working with cell lysates or other complex biological samples, native molecules may contribute to the background. It is important to measure the fluorescence of a blank sample containing all components except TNP-ATP to determine the background level.

  • Non-specific binding: TNP-ATP may bind non-specifically to other components in your assay, such as detergents or other proteins. Including a control with a non-specific protein (like lysozyme) can help to assess the level of non-specific binding.

Q4: Why is the fluorescence intensity of my TNP-ATP solution not linear with increasing concentration?

This is likely due to the inner filter effect, which becomes significant at TNP-ATP concentrations exceeding 10 μM.[1] The inner filter effect occurs when the analyte solution absorbs too much of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity. To avoid this, it is recommended to work with TNP-ATP concentrations below 10 μM. If higher concentrations are necessary, a correction factor must be applied.

Troubleshooting Guides

Issue 1: Unexpected Changes in Fluorescence Intensity or Emission Wavelength
Possible Cause Troubleshooting Steps
Incorrect pH of the buffer. TNP-ATP fluorescence is highly sensitive to pH. A decrease in pH can cause a blue shift in the emission wavelength and a decrease in fluorescence intensity. Verify the pH of all your buffers and solutions. Ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment, especially when adding acidic or basic compounds.
Incorrect salt concentration or type in the buffer. The ionic strength and composition of your buffer can influence TNP-ATP fluorescence. Some ions, like potassium, have been observed to cause a more pronounced decrease in fluorescence compared to other monovalent cations in certain protein-containing assays. Prepare fresh buffers with precisely weighed salts. If you have changed your buffer composition, compare the fluorescence of TNP-ATP in the old and new buffers (without your protein of interest) to see if the buffer itself is causing the change.
Presence of quenching agents. Certain molecules in your sample can quench the fluorescence of TNP-ATP, leading to a decrease in signal. Review all components of your reaction mixture for known quenchers. If a new compound has been introduced, measure its effect on the fluorescence of TNP-ATP in the absence of your protein.
Protein aggregation. Protein aggregation can cause light scattering, which can interfere with fluorescence measurements and lead to a decrease in the detected signal. Centrifuge your protein sample before use to remove any aggregates. Consider including additives in your buffer that are known to improve protein stability.
Issue 2: No or Low Fluorescence Signal Upon Protein Addition
Possible Cause Troubleshooting Steps
Inactive or misfolded protein. Ensure that your protein of interest is properly folded and active. Use freshly purified protein if possible and handle it according to established protocols to maintain its integrity.
The ATP binding site is not accessible. The ATP binding site on your protein may be blocked or in a conformation that does not allow TNP-ATP to bind. Consider if other ligands or experimental conditions might be affecting the accessibility of the binding site.
TNP-ATP is not a suitable analog for your protein. Although TNP-ATP is a versatile ATP analog, its bulky trinitrophenyl group may sterically hinder its binding to some ATP-binding sites. If possible, try other fluorescent ATP analogs, such as MANT-ATP, to see if they are a better fit for your protein.
Instrument settings are not optimal. Verify the excitation and emission wavelengths on the fluorometer. Ensure that the slit widths and detector gain are set appropriately for your sample. Perform a scan to find the optimal settings for your specific assay.

Quantitative Data Summary

Table 1: Effect of pH on TNP-ATP Fluorescence Emission

pH ChangeObserved Effect on Emission Maximum (λem)Reference
Acidification from pH 6.3 to 3.511 nm blue shift[4]
Decrease in pHMonotonic decrease in peak wavelength (blue shift) and decrease in intensity.[4]

Note: This data is based on a specific experiment and the magnitude of the shift may vary depending on the buffer composition.

Experimental Protocols

Protocol 1: Standard Cuvette-based TNP-ATP Binding Assay

This protocol is adapted from established methods for measuring TNP-ATP binding to a protein of interest.[3]

Materials:

  • Spectrofluorometer with a temperature-controlled cuvette holder

  • Magnetic stirrer and micro stir bars

  • Quartz fluorescence cuvettes

  • Protein of interest in a suitable buffer

  • TNP-ATP stock solution (e.g., 1 mM in water, pH 7.0)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 408 nm.

    • Set the emission scan range from 500 nm to 600 nm.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • Blank Measurement:

    • Add 2 mL of assay buffer to a clean cuvette.

    • Place the cuvette in the spectrofluorometer and record a baseline fluorescence spectrum.

  • TNP-ATP Fluorescence Measurement (Control):

    • Add a known concentration of TNP-ATP (e.g., 1 µM final concentration) to the cuvette containing the assay buffer.

    • Mix gently and record the fluorescence emission spectrum. This represents the fluorescence of free TNP-ATP.

  • Protein Binding Measurement:

    • To the same cuvette, add a known concentration of your protein of interest.

    • Mix gently and allow the system to equilibrate (typically a few minutes).

    • Record the fluorescence emission spectrum. An increase in fluorescence intensity and/or a blue shift in the emission maximum indicates binding.

  • Competition Assay (Optional but Recommended):

    • To confirm that TNP-ATP is binding to the ATP binding site, add a large excess of non-fluorescent ATP (e.g., 100-fold molar excess) to the cuvette.

    • Mix and record the fluorescence spectrum. A decrease in the fluorescence signal towards the level of free TNP-ATP confirms specific binding.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Buffer Prepare Assay Buffer Blank Measure Blank (Buffer) Buffer->Blank Protein Prepare Protein Solution Bound_TNP Add Protein & Measure Binding Protein->Bound_TNP TNP_ATP Prepare TNP-ATP Stock Free_TNP Measure Free TNP-ATP TNP_ATP->Free_TNP Free_TNP->Bound_TNP Add Protein Analyze Analyze Spectra (Intensity, Shift) Free_TNP->Analyze Competition Add ATP & Measure Competition Bound_TNP->Competition Add excess ATP Bound_TNP->Analyze Competition->Analyze Kd Determine Binding Affinity (Kd) Analyze->Kd Troubleshooting_Logic Start Unexpected Fluorescence Change? Check_pH Verify Buffer pH Start->Check_pH Yes Check_Salt Verify Salt Concentration Check_pH->Check_Salt OK pH_Issue pH is incorrect Check_pH->pH_Issue Problem Found Check_Quenchers Identify Potential Quenchers Check_Salt->Check_Quenchers OK Salt_Issue Salt is incorrect Check_Salt->Salt_Issue Problem Found Check_Aggregation Check for Protein Aggregation Check_Quenchers->Check_Aggregation OK Quencher_Issue Quencher present Check_Quenchers->Quencher_Issue Problem Found Aggregation_Issue Aggregation detected Check_Aggregation->Aggregation_Issue Problem Found Resolved Issue Resolved Check_Aggregation->Resolved OK pH_Issue->Resolved Correct & Remeasure Salt_Issue->Resolved Correct & Remeasure Quencher_Issue->Resolved Remove & Remeasure Aggregation_Issue->Resolved Clarify & Remeasure

References

Technical Support Center: Minimizing Photobleaching of TNP-ATP in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of 2'(3')-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is TNP-ATP and why is it used in fluorescence microscopy?

A1: TNP-ATP is a fluorescent analog of adenosine (B11128) triphosphate (ATP). It is used as a probe in fluorescence microscopy to study ATP-binding proteins and enzymes.[1][2] When TNP-ATP binds to a protein, its fluorescence intensity often increases significantly, and its emission spectrum can shift to a shorter wavelength (a "blue shift").[1][3] This change in fluorescence provides a signal to monitor protein-ATP interactions.[3]

Q2: What are the spectral properties of TNP-ATP?

A2: In aqueous solutions, TNP-ATP has two absorption peaks at approximately 408 nm and 470 nm, and an emission maximum around 561 nm when excited at 410 nm.[1][3] Upon binding to a protein, the emission maximum typically shifts to a shorter wavelength, for example, around 540-550 nm.[4][5]

Q3: What causes photobleaching of TNP-ATP?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, like TNP-ATP, upon exposure to excitation light.[6] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically damage the molecule, rendering it non-fluorescent.[7] Factors that contribute to photobleaching include high-intensity illumination, prolonged exposure to light, and the presence of oxygen.[7]

Q4: Is TNP-ATP particularly susceptible to photobleaching?

A4: The literature suggests that with careful handling and appropriate imaging conditions, photobleaching of TNP-ATP is generally not a significant problem.[3] However, like all fluorophores, it will photobleach under intense or prolonged illumination.

Q5: How can I minimize TNP-ATP photobleaching?

A5: Minimizing photobleaching involves a combination of optimizing imaging parameters, careful sample preparation, and the use of protective agents. Key strategies include:

  • Reducing Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[8]

  • Minimizing Exposure Time: Use the shortest possible exposure time for image acquisition.[8]

  • Using Antifade Reagents: Incorporate commercially available or self-made antifade reagents into your mounting medium.[9]

  • Optimizing Sample Preparation: Ensure your sample is healthy and free of autofluorescent contaminants.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of fluorescence signal during imaging. 1. Excitation light intensity is too high. 2. Exposure time is too long. 3. Oxygen-mediated photodamage.1. Reduce laser power or use neutral density filters. 2. Decrease camera exposure time. 3. Use an antifade mounting medium containing an oxygen scavenging system.
Low initial fluorescence signal. 1. Low concentration of TNP-ATP. 2. Suboptimal pH of the imaging buffer. 3. TNP-ATP is not binding to the target protein.1. Increase TNP-ATP concentration (typically in the low micromolar range).[1] 2. Ensure the pH of your buffer is within the optimal range for TNP-ATP fluorescence (typically around neutral pH).[1][3][6] 3. Verify protein-TNP-ATP binding using a different method, such as fluorescence spectroscopy.
High background fluorescence. 1. Autofluorescence from cells or medium. 2. Non-specific binding of TNP-ATP.1. Use a phenol (B47542) red-free imaging medium. 2. Include a wash step after TNP-ATP incubation. Use a blocking agent if necessary.
Fluorescence signal appears diffuse and not localized. 1. The target protein is not localized to a specific cellular compartment. 2. The TNP-ATP is not specifically binding to the target.1. Confirm the expected localization of your target protein. 2. Perform control experiments without the target protein to assess non-specific binding.
Inconsistent fluorescence intensity between samples. 1. Variations in TNP-ATP concentration. 2. Differences in cell health or density. 3. Photobleaching during sample focusing and setup.1. Ensure precise and consistent pipetting of TNP-ATP. 2. Plate cells at a consistent density and ensure they are healthy before imaging. 3. Use transmitted light or a low-magnification, low-intensity fluorescence setting to find the region of interest before switching to imaging settings.[8]

Data Presentation: Factors Influencing TNP-ATP Photobleaching

Parameter Influence on Photobleaching Recommendation for Minimization
Excitation Light Intensity Higher intensity leads to a faster rate of photobleaching.Use the lowest possible laser power or lamp intensity that provides a sufficient signal.
Exposure Time Longer exposure increases the total number of photons delivered, leading to more photobleaching.Use the shortest camera exposure time that maintains an acceptable signal-to-noise ratio.
Numerical Aperture (NA) of Objective Higher NA objectives collect more light, which can allow for lower excitation intensities.Use a high NA objective to improve light collection efficiency.
Oxygen Concentration Molecular oxygen is a key mediator of photobleaching.Use an antifade mounting medium with an oxygen scavenging system (e.g., glucose oxidase/catalase).
Antifade Reagents These reagents scavenge reactive oxygen species, thereby reducing photobleaching.Incorporate antifade reagents like Trolox, n-propyl gallate (NPG), or p-phenylenediamine (B122844) (PPD) into your mounting medium.
TNP-ATP Concentration While not directly affecting the photobleaching rate per molecule, higher concentrations can provide a brighter initial signal that is more robust to some signal loss.Use a concentration in the low micromolar range (e.g., 1-10 µM) as a starting point.[1][4]

Experimental Protocols

Protocol 1: Preparation of Imaging Buffer with Antifade Reagent (for Live-Cell Imaging)

This protocol describes the preparation of a live-cell imaging buffer supplemented with an antifade reagent.

  • Prepare a stock solution of the antifade reagent. For example, a 100 mM stock of Trolox in ethanol.

  • Prepare your desired live-cell imaging medium. This should be a physiologically compatible buffer (e.g., HEPES-buffered saline) and should ideally be free of phenol red, which can contribute to background fluorescence.

  • On the day of the experiment, dilute the antifade stock solution into the imaging medium. A final concentration of 1-2 mM Trolox is a good starting point.

  • Warm the imaging medium to the desired temperature (e.g., 37°C) before adding it to your cells.

  • Incubate your cells with the TNP-ATP in this supplemented imaging medium for the desired time before proceeding with microscopy.

Protocol 2: Fluorescence Microscopy Imaging of TNP-ATP

This protocol provides a general workflow for acquiring fluorescence images of TNP-ATP while minimizing photobleaching.

  • Turn on the microscope and light source. Allow the light source to warm up and stabilize.

  • Place the sample on the microscope stage.

  • Locate the cells of interest using transmitted light (e.g., DIC or phase contrast). This avoids unnecessary exposure of the fluorophores to excitation light.

  • Switch to fluorescence imaging using a low magnification objective and minimal excitation intensity to find a suitable field of view.

  • Switch to the desired objective for imaging (preferably a high NA objective).

  • Set the excitation wavelength for TNP-ATP (around 410 nm).

  • Adjust the imaging parameters to minimize photobleaching:

    • Laser Power/Lamp Intensity: Start with the lowest possible setting and gradually increase until you can clearly distinguish the signal from the background.

    • Exposure Time: Begin with a short exposure time (e.g., 50-100 ms) and increase only if necessary to improve the signal-to-noise ratio.

    • Binning: If your camera supports it, consider using 2x2 or 3x3 binning to increase sensitivity, which may allow for shorter exposure times.

  • Acquire a single image or a time-lapse series. For time-lapse imaging, use the longest possible interval between frames that still captures the dynamics of interest.

  • When not actively acquiring images, use a shutter to block the excitation light path.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_params Parameter Optimization prep_cells Prepare Cells add_tnp Incubate with TNP-ATP prep_cells->add_tnp add_antifade Add Antifade Reagent add_tnp->add_antifade locate_cells Locate Cells (Transmitted Light) add_antifade->locate_cells set_params Set Imaging Parameters locate_cells->set_params acquire_image Acquire Image set_params->acquire_image min_laser Minimize Laser Power set_params->min_laser min_exposure Minimize Exposure Time set_params->min_exposure high_na Use High NA Objective set_params->high_na

Caption: Experimental workflow for minimizing TNP-ATP photobleaching.

photobleaching_factors cluster_light Illumination cluster_environment Sample Environment cluster_mitigation Mitigation Strategies photobleaching Photobleaching low_light Reduce Illumination photobleaching->low_light reduces antifade Use Antifade Reagents photobleaching->antifade reduces optimize_settings Optimize Settings photobleaching->optimize_settings reduces intensity High Intensity intensity->photobleaching exposure Long Exposure exposure->photobleaching oxygen Presence of Oxygen oxygen->photobleaching

Caption: Factors contributing to and mitigating TNP-ATP photobleaching.

References

Technical Support Center: Navigating the Enhanced Binding Affinity of TNP-ATP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from TNP-ATP's enhanced binding affinity compared to natural ATP.

Frequently Asked Questions (FAQs)

Q1: Why does TNP-ATP bind to my protein with significantly higher affinity than ATP?

A1: The trinitrophenyl (TNP) moiety attached to the ribose sugar of ATP is the primary reason for the enhanced binding affinity.[1][2][3] This hydrophobic group can form additional interactions with residues in or near the ATP-binding pocket, leading to a tighter association than ATP alone.[1][3] It is common to observe the affinity of proteins for TNP-ATP to be 20 to 2000 times higher than for ATP.[2][3]

Q2: My fluorescence signal is very high, even at low concentrations of TNP-ATP. Is this normal?

A2: A significant increase in fluorescence intensity is expected upon TNP-ATP binding to a protein.[2][4] This is because the fluorescence of TNP-ATP is highly sensitive to its environment; moving from an aqueous solution to a more hydrophobic protein binding pocket enhances its quantum yield.[2][5] However, excessively high background fluorescence could indicate issues such as contamination, non-specific binding, or inner filter effects at concentrations above 1 µM.[5][6]

Q3: I'm performing a competition assay, but I'm not seeing complete displacement of TNP-ATP even with a large excess of ATP. What's wrong?

A3: Due to the much higher affinity of TNP-ATP for many proteins, achieving complete displacement with ATP can be very difficult and may require very high, sometimes impractical, concentrations of ATP.[2] Incomplete reversal of the fluorescence signal is a common challenge.[2] It is also possible that TNP-ATP is binding to a site distinct from the ATP-binding pocket, or that the high concentration of ATP is introducing artifacts.[7]

Q4: Can I use the Kd value obtained from a TNP-ATP binding experiment as a direct measure of my protein's affinity for ATP?

A4: No, the dissociation constant (Kd) for TNP-ATP is not a direct measure of the affinity for ATP.[3] Due to the enhanced affinity conferred by the TNP group, the Kd for TNP-ATP is typically much lower (indicating tighter binding) than the Kd for ATP.[3] To determine the affinity for ATP, a competition assay is required where unlabeled ATP displaces bound TNP-ATP.

Q5: Are there alternatives to TNP-ATP for studying high-affinity ATP binding sites?

A5: Yes, other fluorescent ATP analogs are available, such as MANT-ATP (2’(3’)-O-(N-Methylanthraniloyl)adenosine 5’-Triphosphate).[8] The choice of analog depends on the specific protein and experimental conditions. It's important to remember that any modification to the ATP molecule can alter its binding properties.[8]

Troubleshooting Guides

Issue 1: High Background Fluorescence

Symptoms:

  • High fluorescence readings in the absence of protein.

  • High and noisy baseline signal.

Possible Causes and Solutions:

Cause Solution
Contaminated Buffers or Consumables Ensure all buffers are freshly prepared with high-purity reagents. Use sterile, ATP-free plasticware.[6]
Light Exposure of Assay Tubes Assay tubes can be light-sensitive. Store them in the dark and minimize exposure to ambient light during the experiment.[6]
Luminometer Contamination Regularly clean the luminometer's sample chamber according to the manufacturer's instructions.[6]
Inner Filter Effect At TNP-ATP concentrations above 1 µM, the compound can absorb its own emitted fluorescence.[5] Keep the TNP-ATP concentration low or perform a correction for the inner filter effect (see Experimental Protocols).
Buffer Composition The fluorescence of TNP-ATP is sensitive to pH and polarity.[9] Ensure consistent buffer conditions throughout the experiment. Optimize buffer components to minimize non-specific interactions.
Issue 2: Non-Specific Binding

Symptoms:

  • High fluorescence signal with control proteins (e.g., BSA).

  • Lack of a clear saturation point in binding assays.

  • Inability to fully displace TNP-ATP in competition assays.

Possible Causes and Solutions:

Cause Solution
Hydrophobic Interactions The TNP moiety can interact non-specifically with hydrophobic patches on the protein surface.
Ionic Interactions Include a moderate concentration of salt (e.g., 50-150 mM NaCl) in the assay buffer to reduce non-specific electrostatic interactions.
Detergent Interference Some detergents can interact with TNP-ATP and mimic protein binding. If a detergent is necessary, screen for one that does not interfere with the assay.
Protein Aggregation Ensure the protein is monodisperse and properly folded. Consider including a small amount of a non-ionic detergent like Tween-20 (e.g., 0.005%) to prevent aggregation.[10]

Quantitative Data

The following table summarizes the dissociation constants (Kd) for TNP-ATP and ATP for a selection of proteins, highlighting the typically enhanced affinity of the fluorescent analog.

ProteinOrganismKd TNP-ATP (µM)Kd ATP (µM)Kd Ratio (ATP/TNP-ATP)Reference
CheA (high-affinity site)Thermotoga maritima0.0016~1~625[7]
Selenophosphate SynthetaseEscherichia coli0.03>3>100[3]
TrwBEscherichia coli0.1>100>1000[3]
Insulysin (IDE)Rat1.151300~1130[11]
Na+/K+-ATPaseEel0.04-0.091~11-25

Experimental Protocols

Protocol 1: Saturation Binding Assay to Determine Kd for TNP-ATP

This protocol is adapted for a microplate-based assay.

Materials:

  • Purified protein of interest

  • TNP-ATP stock solution (e.g., 1 mM in water, pH 7.0)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2)[8]

  • Control protein (e.g., Lysozyme)[8]

  • Black, non-binding 96-well plate

  • Fluorescence plate reader with excitation at ~410 nm and emission detection at ~540 nm

Procedure:

  • Prepare a dilution series of TNP-ATP in the assay buffer. The final concentrations should typically range from 0.01 x estimated Kd to 10 x estimated Kd.

  • Add a fixed concentration of your protein to a set of wells.

  • Add a fixed concentration of the control protein (e.g., lysozyme (B549824) at the same molar concentration as your protein of interest) to another set of wells to determine non-specific binding.[8]

  • Add the TNP-ATP dilutions to the wells containing your protein and the control protein. Also, include wells with only TNP-ATP in buffer to measure background fluorescence.

  • Incubate the plate for a short period (e.g., 10 minutes) at room temperature, protected from light, to allow binding to reach equilibrium.[2]

  • Measure the fluorescence intensity using the plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (TNP-ATP in buffer) from all readings.

    • Specific binding is calculated by subtracting the fluorescence of the control protein wells (non-specific binding) from the fluorescence of your protein of interest wells (total binding).

    • Plot the specific binding as a function of the TNP-ATP concentration.

    • Fit the data to a one-site binding (hyperbola) equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax.[1]

Protocol 2: Competition Binding Assay to Determine Ki for ATP

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled ATP stock solution (e.g., 100 mM in water, pH 7.5)

Procedure:

  • Determine the Kd of TNP-ATP for your protein using the saturation binding assay.

  • Prepare a dilution series of unlabeled ATP in the assay buffer.

  • In a 96-well plate, add a fixed concentration of your protein and a fixed concentration of TNP-ATP (typically at or below its Kd value).

  • Add the unlabeled ATP dilutions to these wells.

  • Include control wells:

    • Protein + TNP-ATP (no ATP) for maximum fluorescence.

    • TNP-ATP only (no protein) for baseline fluorescence.

  • Incubate the plate for a sufficient time to reach equilibrium (this may need to be optimized).

  • Measure the fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the unlabeled ATP concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) for ATP using the Cheng-Prusoff equation: Ki = IC50 / (1 + [TNP-ATP] / Kd_TNP-ATP).

Protocol 3: Correction for Inner Filter Effect

Procedure:

  • Prepare a solution of a stable, non-interacting fluorophore that absorbs and emits at similar wavelengths to TNP-ATP, or use a control sample of TNP-ATP bound to a protein where no further interaction is expected.

  • Measure the fluorescence of this sample.

  • Titrate in the compound causing the inner filter effect (in this case, high concentrations of TNP-ATP or the competing ligand).

  • Measure the fluorescence at each titration point.

  • Calculate the correction factor at each concentration as F_corrected = F_observed * 10^((A_ex + A_em)/2), where A_ex and A_em are the absorbances of the solution at the excitation and emission wavelengths, respectively.

  • Apply this correction factor to your experimental data.

Visualizations

Signaling Pathway: Bacterial Chemotaxis

Chemotaxis_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Chemoreceptor CheW CheW Receptor->CheW CheA CheA (Histidine Kinase) Receptor->CheA inhibits autophosphorylation CheW->CheA CheY CheY CheA->CheY phosphorylates ATP ATP ATP->CheA binds to ATP pocket TNP_ATP TNP-ATP (Competitive Inhibitor) TNP_ATP->CheA binds tightly to ATP pocket CheY_P CheY-P Motor Flagellar Motor CheY_P->Motor binds and changes rotation Attractant Attractant Attractant->Receptor binds

Caption: Bacterial chemotaxis signaling pathway involving the histidine kinase CheA.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Data Acquisition cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution (Fixed Concentration) Mix Mix Protein, TNP-ATP, and Competitor Dilutions in 96-well Plate Prep_Protein->Mix Prep_TNP_ATP Prepare TNP-ATP Solution (Fixed Concentration, e.g., Kd) Prep_TNP_ATP->Mix Prep_Competitor Prepare Competitor (ATP) Dilution Series Prep_Competitor->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Measure Fluorescence (Ex: 410 nm, Em: 540 nm) Incubate->Measure Plot Plot Fluorescence vs. log[Competitor] Measure->Plot Fit Fit Data to Sigmoidal Dose-Response Curve Plot->Fit Calculate Calculate IC50 and Ki (Cheng-Prusoff) Fit->Calculate

Caption: Workflow for a competitive binding assay using TNP-ATP.

Logical Relationship: Troubleshooting High Affinity Issues

Troubleshooting_Logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions & Mitigations Start Problem: Inaccurate results due to high TNP-ATP affinity Symptom1 Incomplete Displacement in Competition Assay Start->Symptom1 Symptom2 High Non-Specific Binding Start->Symptom2 Symptom3 High Background Signal Start->Symptom3 Cause1 [Affinity] Kd(TNP-ATP) << Kd(ATP) Symptom1->Cause1 is a direct result of Cause2 [Binding] TNP Moiety Interactions Symptom2->Cause2 is often caused by Cause3 [Assay Conditions] Buffer, pH, etc. Symptom3->Cause3 can be due to Solution1 Increase Competitor Concentration (with caution for artifacts) Cause1->Solution1 address by Solution2 Optimize Buffer: - Add Salt (e.g., 150 mM NaCl) - Add non-ionic detergent Cause2->Solution2 mitigate with Solution3 Use Control Protein (e.g., BSA) to quantify non-specific binding Cause2->Solution3 quantify with Solution4 Confirm Binding Site with Mutagenesis or Orthogonal Assay Cause2->Solution4 verify with Cause3->Solution2 address by

Caption: Troubleshooting logic for issues related to TNP-ATP's high affinity.

References

How to address non-specific binding of TNP-ATP in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during assays involving 2'/3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), with a specific focus on mitigating non-specific binding.

Troubleshooting Guides & FAQs

High Background Fluorescence

Question: I am observing high background fluorescence in my TNP-ATP binding assay, even in my negative controls. What are the potential causes and how can I reduce it?

Answer:

High background fluorescence in TNP-ATP assays can obscure the specific binding signal and lead to inaccurate results. The primary causes often relate to the intrinsic properties of TNP-ATP and its interactions with components of the assay system. The TNP moiety, being hydrophobic, can interact non-specifically with various surfaces, including the microplate wells and proteins other than the target.[1][2]

Here is a step-by-step guide to troubleshoot and reduce high background fluorescence:

Step 1: Optimize Buffer Conditions

Non-specific binding is often sensitive to the physicochemical properties of the assay buffer.[3]

  • Adjust pH: The fluorescence of TNP-ATP can be pH-dependent.[1][4] Ensure your buffer pH is stable and optimized for your specific protein of interest, typically between 6.5 and 8.0.[4]

  • Increase Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl (e.g., 150 mM) can help to shield electrostatic interactions that may contribute to non-specific binding.[3][5]

  • Include Additives:

    • Detergents: Low concentrations of non-ionic detergents, such as Tween-20 (0.01-0.05%) or Triton X-100 (0.01%), can disrupt hydrophobic interactions and reduce the binding of TNP-ATP to plastic surfaces and non-target proteins.[6][7]

    • Glycerol (B35011): Including 5-10% glycerol in the buffer can increase viscosity and in some cases, help to reduce non-specific interactions by stabilizing the protein.

Step 2: Employ Blocking Agents

Blocking agents are crucial for saturating non-specific binding sites on both the protein and the assay plate.

  • Protein-based blockers: Bovine Serum Albumin (BSA) is a commonly used blocking agent.[3][8] Start with a concentration of 0.1-1% (w/v) in your assay buffer. Other options include casein or serum from a non-reactive species.[8][9]

  • Protein-free blockers: Commercial protein-free blocking buffers are also available and can be advantageous as they eliminate potential cross-reactivity with antibodies if they are part of the assay system.[8]

Step 3: Perform Competition Assays

To confirm that the observed signal is due to specific binding to the ATP-binding pocket, perform a competition experiment.[10][11]

  • Protocol: After observing the fluorescence increase upon addition of your protein to TNP-ATP, add an excess of unlabeled ATP. A decrease in fluorescence intensity indicates that the unlabeled ATP is displacing the TNP-ATP from the specific binding site.[10][11] If the signal does not decrease, it is likely due to non-specific binding.

Step 4: Check for Autofluorescence

  • Sample Components: Run controls with each component of your assay individually to check for intrinsic fluorescence at the excitation and emission wavelengths of TNP-ATP (excitation ~410 nm, emission ~561 nm).[1][10]

  • Plates: Use black-walled, clear-bottom microplates to minimize background fluorescence from the plate itself.[12]

Inconsistent or Irreproducible Results

Question: My results from the TNP-ATP assay are highly variable between wells and experiments. What could be the cause of this inconsistency?

Answer:

Inconsistent results in fluorescence-based assays can stem from several factors, including pipetting errors, reagent instability, and environmental factors.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially of viscous solutions like those containing glycerol. Use calibrated pipettes and pre-wet the tips.

  • Reagent Stability: TNP-ATP is light-sensitive.[11] Protect your TNP-ATP stock solutions from light by storing them in amber tubes or wrapping them in foil. Prepare fresh dilutions for each experiment.

  • Temperature Control: Ensure all assay components are equilibrated to the same temperature before starting the experiment, as temperature fluctuations can affect binding kinetics and fluorescence.

  • Mixing: Ensure thorough but gentle mixing of the assay components in the wells. Inadequate mixing can lead to heterogeneous reaction conditions.

Data Presentation

The following table summarizes common additives and blocking agents used to reduce non-specific binding in fluorescence assays. The effectiveness of each should be empirically tested for your specific system.

Agent Mechanism of Action Typical Working Concentration Potential Issues
Bovine Serum Albumin (BSA) Blocks non-specific protein binding sites on surfaces and other proteins.[3][8]0.1 - 1% (w/v)Can sometimes interfere with antibody-antigen interactions. Not recommended for detecting phosphoproteins if using anti-phospho antibodies.[8]
Non-fat Dried Milk Similar to BSA, provides a mixture of proteins to block non-specific sites.[8]1 - 5% (w/v)Contains biotin, which interferes with avidin-biotin detection systems. Not recommended for phosphoprotein detection.[8]
Normal Serum Contains a complex mixture of proteins that can effectively block non-specific binding.[8]1 - 5% (v/v)More expensive than BSA or milk. The serum should be from the same species as the secondary antibody to avoid cross-reactivity.[13]
Tween-20 / Triton X-100 Non-ionic detergents that reduce hydrophobic interactions.[3][6]0.01 - 0.1% (v/v)Can disrupt cell membranes if used in live-cell imaging. May affect the activity of some enzymes at higher concentrations.
Increased Salt (e.g., NaCl) Shields electrostatic interactions.[3][5]150 - 500 mMHigh salt concentrations can disrupt some protein-protein interactions and may affect enzyme activity.
Commercial Protein-Free Blockers Contain synthetic polymers or non-protein compounds that block non-specific binding.[8]Varies by manufacturerGenerally have fewer cross-reactivity issues. May be more expensive.

Experimental Protocols

Protocol: Competition Assay to Confirm Specific Binding of TNP-ATP

This protocol is designed to differentiate between specific binding of TNP-ATP to the nucleotide-binding pocket and non-specific binding.

Materials:

  • Your protein of interest in a suitable buffer

  • TNP-ATP stock solution (e.g., 1 mM)

  • Unlabeled ATP stock solution (e.g., 100 mM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • Spectrofluorometer or plate reader capable of measuring fluorescence at Ex/Em ~410/561 nm

  • Black, clear-bottom microplates

Procedure:

  • Prepare a solution of TNP-ATP in the assay buffer at a concentration appropriate for your protein (typically in the low micromolar range).

  • Measure the baseline fluorescence of the TNP-ATP solution.

  • Add your protein of interest to the TNP-ATP solution to a final concentration that gives a significant increase in fluorescence. Allow the binding to equilibrate (usually instantaneous or within a few minutes).[10]

  • Measure the fluorescence of the protein-TNP-ATP complex. This represents the total binding (specific + non-specific).

  • Add a high concentration of unlabeled ATP to the well (e.g., to a final concentration of 1-10 mM). Mix gently.

  • Measure the fluorescence again after the addition of unlabeled ATP.

Interpretation of Results:

  • Specific Binding: A significant decrease in fluorescence intensity upon the addition of unlabeled ATP indicates that the unlabeled ligand is competing with and displacing TNP-ATP from a specific binding site.[10][11]

  • Non-specific Binding: If the fluorescence does not decrease or decreases only slightly, the initial fluorescence signal is likely due to non-specific binding of TNP-ATP to your protein or other components.

Visualizations

Diagram 1: Specific vs. Non-Specific Binding of TNP-ATP cluster_0 Specific Binding cluster_1 Non-Specific Binding Protein Target Protein ATP_Site ATP Binding Pocket TNP_ATP_S TNP-ATP TNP_ATP_S->ATP_Site Binds specifically Protein_NS Target or Other Protein NS_Site Hydrophobic Patch TNP_ATP_NS TNP-ATP TNP_ATP_NS->NS_Site Binds non-specifically

Caption: Specific vs. Non-Specific Binding of TNP-ATP.

Diagram 2: Troubleshooting Workflow for High Background Start High Background Signal Observed Check_Controls Run Controls: - Buffer alone - TNP-ATP alone - Protein alone Start->Check_Controls Optimize_Buffer Optimize Buffer: - Adjust pH - Increase salt (e.g., 150 mM NaCl) - Add 0.01% Tween-20 Check_Controls->Optimize_Buffer Add_Blocker Incorporate Blocking Agent: - e.g., 0.1% BSA Optimize_Buffer->Add_Blocker Competition_Assay Perform Competition Assay with unlabeled ATP Add_Blocker->Competition_Assay Signal_Reduced Signal Reduced? Competition_Assay->Signal_Reduced Resolved Issue Resolved Signal_Reduced->Resolved Yes Non_Specific Binding is Non-Specific Signal_Reduced->Non_Specific No Diagram 3: Mechanism of a Blocking Agent cluster_0 Without Blocking Agent cluster_1 With Blocking Agent (e.g., BSA) TNP_ATP_1 TNP-ATP NS_Site_1 Non-Specific Site TNP_ATP_1->NS_Site_1 Non-specific binding Plate_Well_1 Microplate Well Surface TNP_ATP_2 TNP-ATP Plate_Well_2 Microplate Well Surface TNP_ATP_2->Plate_Well_2 Binding prevented NS_Site_2 Non-Specific Site Blocker BSA Blocker->NS_Site_2 Blocks site

References

Technical Support Center: Optimizing TNP-ATP Concentration for Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TNP-ATP in kinase activity assays.

Frequently Asked Questions (FAQs)

Q1: What is TNP-ATP and why is it used in kinase assays?

A1: 2',3'-O-(2,4,6-Trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP).[1] It is a valuable tool for studying kinase-ATP interactions because its fluorescence properties change upon binding to the ATP-binding pocket of a kinase.[2][3] In an aqueous solution, TNP-ATP exhibits weak fluorescence; however, when it binds to the hydrophobic environment of a kinase's active site, its fluorescence intensity increases significantly, and the emission maximum undergoes a blue shift.[3][4] This change in fluorescence provides a direct method to monitor kinase-ATP binding and can be used to determine binding affinities and screen for inhibitors.[2][5]

Q2: What is the optimal concentration of TNP-ATP to use in my assay?

A2: The optimal TNP-ATP concentration is dependent on the binding affinity (Kd) of your specific kinase for TNP-ATP. A common starting point is a concentration at or near the Kd. However, due to the relatively weak binding affinity of TNP-ATP for some kinases, higher concentrations may be necessary to achieve a sufficient fluorescent signal.[2] It is crucial to perform a saturation binding experiment by titrating TNP-ATP against a fixed concentration of your kinase to determine the optimal concentration that gives a robust signal without excessive background fluorescence. For some assays, concentrations ranging from 1 µM to 150 µM have been reported.[2][4]

Q3: How does the binding affinity of TNP-ATP compare to that of ATP?

A3: It is important to note that TNP-ATP often binds to kinases with a different, and typically higher, affinity than ATP.[3][6] This difference can range from a minimal 1.4-fold increase to over 100-fold tighter binding, depending on the kinase.[2][3] Therefore, the dissociation constant (Kd) determined using TNP-ATP may not be directly indicative of the Kd for ATP.[6] Competition assays with ATP are recommended to determine the binding affinity of the natural substrate.[2]

Q4: Can I use TNP-ATP to screen for kinase inhibitors?

A4: Yes, TNP-ATP is well-suited for high-throughput screening (HTS) of kinase inhibitors.[2] The assay can be set up as a displacement assay where compounds that bind to the ATP pocket will compete with TNP-ATP, leading to a decrease in fluorescence.[2] This method is effective for identifying ATP-competitive inhibitors.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Background Fluorescence - Excessive TNP-ATP concentration: Using a TNP-ATP concentration significantly above the Kd can lead to high background signal from unbound TNP-ATP.[2] - Contaminants in buffer or protein preparation: Fluorescent impurities can contribute to the background.- Optimize TNP-ATP concentration: Perform a titration experiment to find the lowest concentration that provides a good signal-to-noise ratio. - Use high-purity reagents: Ensure buffers and protein preparations are free of fluorescent contaminants. Run a buffer blank (buffer + TNP-ATP without enzyme) to assess background fluorescence.[4]
Low or No Signal - Inactive kinase: The kinase may have lost activity due to improper storage or handling. - Suboptimal buffer conditions: pH, ionic strength, and the presence of essential cofactors like Mg2+ can significantly impact kinase activity and TNP-ATP binding.[3][7] - Low kinase concentration: The amount of kinase may be insufficient to produce a detectable change in fluorescence. - TNP-ATP binding is not altering fluorescence: For some kinases, the binding of TNP-ATP may not result in a significant change in its fluorescence properties.[6]- Verify kinase activity: Test the enzyme with a known substrate and a different assay method if possible. - Optimize buffer conditions: Systematically vary the pH and salt concentration. Ensure the presence of necessary divalent cations (e.g., MgCl2).[4] - Increase kinase concentration: Titrate the kinase to find a concentration that yields a measurable signal. - Consider alternative fluorescent probes: If TNP-ATP is not a suitable probe for your kinase, other fluorescent ATP analogs like MANT-ATP could be tested.[4][5]
Inconsistent or Irreproducible Results - Pipetting errors: Inaccurate dispensing of small volumes can lead to significant variability, especially in multi-well plate formats. - Temperature fluctuations: Kinase activity is temperature-dependent. - Photobleaching: Prolonged exposure of TNP-ATP to the excitation light can cause a decrease in fluorescence intensity.- Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling. - Maintain a constant temperature: Use a temperature-controlled plate reader or incubator. - Minimize light exposure: Read the plates promptly after adding reagents and avoid unnecessary exposure to the excitation source.
Unexpected Fluorescence Quenching or Enhancement - Compound interference: In inhibitor screening, some test compounds may be intrinsically fluorescent or act as quenchers, leading to false positives or negatives.[8] - Changes in solvent polarity or pH: The fluorescence of TNP-ATP is sensitive to the polarity and pH of the environment.[3][7]- Screen compounds for auto-fluorescence: Test compounds in the absence of the kinase and/or TNP-ATP to identify interfering molecules. - Maintain consistent buffer conditions: Ensure the pH and composition of the assay buffer are consistent across all experiments.[7]

Experimental Protocols

I. Determination of TNP-ATP Binding Affinity (Kd) by Saturation Binding

This protocol describes a microplate-based assay to determine the dissociation constant (Kd) of TNP-ATP for a specific kinase.

Materials:

  • Kinase of interest

  • TNP-ATP stock solution (e.g., 10 mM in water, pH 7.0)[2]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl)[2]

  • Non-binding control protein (e.g., Lysozyme)[4]

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence plate reader with excitation at ~410 nm and emission scanning from 500 nm to 600 nm.[4]

Procedure:

  • Prepare a serial dilution of TNP-ATP in the assay buffer. A typical concentration range to test would be from 0 µM to 100 µM.[4]

  • Set up the assay plate:

    • Blank wells: Add assay buffer only.

    • Control wells (TNP-ATP only): Add the serial dilutions of TNP-ATP to wells containing only assay buffer.

    • Control wells (Non-binding protein): Add a fixed concentration of the non-binding control protein (e.g., 4 µM Lysozyme) and the serial dilutions of TNP-ATP.[4]

    • Experimental wells: Add a fixed concentration of your kinase (e.g., 1-4 µM) and the serial dilutions of TNP-ATP.[4]

  • Incubate the plate at room temperature for a short period (e.g., 10 minutes) with gentle shaking to allow binding to reach equilibrium.[2]

  • Measure fluorescence using the plate reader. Record the fluorescence intensity at the emission maximum (typically around 540 nm upon binding).[4]

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Subtract the fluorescence of the "TNP-ATP only" control wells from the experimental and non-binding protein control wells to correct for the fluorescence of unbound TNP-ATP.

    • Plot the change in fluorescence (ΔF) against the TNP-ATP concentration.

    • Fit the data to a one-site binding (hyperbola) equation to determine the Kd.

II. ATP Competition Assay to Determine ATP Kd

This protocol is used to determine the dissociation constant (Kd) of ATP by measuring its ability to displace bound TNP-ATP.

Materials:

  • Kinase of interest

  • TNP-ATP stock solution

  • ATP stock solution (e.g., 100 mM in water, pH 7.5)

  • Assay Buffer

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence plate reader

Procedure:

  • Determine the optimal fixed concentrations of your kinase and TNP-ATP from the saturation binding experiment (typically the Kd concentration of TNP-ATP).

  • Prepare a serial dilution of ATP in the assay buffer. The concentration range should span several orders of magnitude around the expected Kd for ATP.

  • Set up the assay plate:

    • Positive control wells (no competition): Add the fixed concentrations of kinase and TNP-ATP in assay buffer.

    • Negative control wells (maximal competition): Add the fixed concentrations of kinase and TNP-ATP along with a very high concentration of ATP (e.g., 10 mM).[2]

    • Experimental wells: Add the fixed concentrations of kinase and TNP-ATP, followed by the serial dilutions of ATP.

  • Incubate the plate at room temperature for a period sufficient to reach equilibrium.

  • Measure fluorescence as described previously.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the ATP concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value, which represents the concentration of ATP that displaces 50% of the bound TNP-ATP.

    • Calculate the Kd for ATP using the Cheng-Prusoff equation: Kd = IC50 / (1 + [TNP-ATP]/Kd,TNP-ATP), where [TNP-ATP] is the concentration of TNP-ATP used and Kd,TNP-ATP is the dissociation constant of TNP-ATP determined previously.

Visualizations

Experimental_Workflow_Kd_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Kinase Kinase Stock Plate_Setup Plate Setup: - Blanks - Controls - Experimental Kinase->Plate_Setup TNP_ATP TNP-ATP Stock Serial_Dilution Prepare TNP-ATP Serial Dilution TNP_ATP->Serial_Dilution Buffer Assay Buffer Buffer->Serial_Dilution Buffer->Plate_Setup Serial_Dilution->Plate_Setup Incubate Incubate Plate Plate_Setup->Incubate Read_Fluorescence Read Fluorescence (Ex: 410nm, Em: 500-600nm) Incubate->Read_Fluorescence Data_Analysis Data Analysis: - Background Subtraction - Plot ΔF vs [TNP-ATP] Read_Fluorescence->Data_Analysis Kd_Calculation Calculate Kd Data_Analysis->Kd_Calculation

Caption: Workflow for TNP-ATP Kd Determination.

Troubleshooting_Logic cluster_high_bg High Background Troubleshooting cluster_low_signal Low Signal Troubleshooting cluster_inconsistent Inconsistency Troubleshooting Start Assay Issue Encountered High_BG High Background? Start->High_BG Low_Signal Low/No Signal? High_BG->Low_Signal No Optimize_TNP Optimize [TNP-ATP] High_BG->Optimize_TNP Yes Inconsistent Inconsistent Results? Low_Signal->Inconsistent No Verify_Kinase Verify Kinase Activity Low_Signal->Verify_Kinase Yes Check_Pipetting Check Pipetting Inconsistent->Check_Pipetting Yes Check_Reagents Check Reagent Purity Optimize_TNP->Check_Reagents Optimize_Buffer Optimize Buffer Verify_Kinase->Optimize_Buffer Increase_Kinase Increase [Kinase] Optimize_Buffer->Increase_Kinase Control_Temp Control Temperature Check_Pipetting->Control_Temp Minimize_Light Minimize Light Exposure Control_Temp->Minimize_Light

Caption: Troubleshooting Logic for TNP-ATP Kinase Assays.

References

Technical Support Center: Using TNP-ATP in Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the fluorescent ATP analog, 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP), in protein binding studies.

Frequently Asked Questions (FAQs)

Q1: What is TNP-ATP and why is it used in protein binding studies?

TNP-ATP is a fluorescent analog of ATP. The trinitrophenyl (TNP) group attached to the ribose sugar of ATP is a fluorophore.[1] In aqueous solutions, its fluorescence is weak; however, upon binding to the hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity dramatically increases, and the emission maximum typically undergoes a blue shift (a shift to a shorter wavelength).[1][2][3][4] This change in fluorescence provides a detectable signal to monitor protein-ATP interactions, determine binding affinities (Kd), and study inhibitor interactions.[3][5]

Q2: What are the typical excitation and emission wavelengths for TNP-ATP?

TNP-ATP is typically excited at wavelengths around 408-410 nm or 470 nm.[3][4] Its fluorescence emission maximum is around 561 nm in aqueous solution, which shifts to shorter wavelengths (e.g., 530-550 nm) upon binding to a protein.[2][3][4]

Q3: Does TNP-ATP bind with the same affinity as natural ATP?

No, and this is a critical pitfall. The TNP moiety itself can interact with the protein, often leading to a significantly higher binding affinity for TNP-ATP compared to unmodified ATP.[1][5][6] This enhanced affinity can be 20 to 2000 times stronger than that of ATP for the same protein.[1][7] Therefore, the dissociation constant (Kd) measured using TNP-ATP is an apparent Kd and may not reflect the true binding affinity for ATP.[4]

Q4: Can I use the Kd from a TNP-ATP experiment to represent the true affinity for ATP?

It is not recommended to use it directly. Due to the enhanced binding affinity caused by the TNP group, the measured Kd is often much lower (tighter binding) than the actual Kd for ATP.[4][8] The most reliable way to determine the Kd for ATP is to perform a competition assay, where unlabeled ATP is used to displace bound TNP-ATP.[2][9]

Q5: My fluorescence signal is behaving unexpectedly. What could be the cause?

Unexpected fluorescence changes can arise from several sources other than protein binding:

  • pH Changes: The fluorescence of TNP-ATP is highly sensitive to pH. Acidic conditions can cause a blue shift and decrease the fluorescence intensity.[6][10] Ensure your buffer capacity is sufficient to handle any pH changes, especially when adding high concentrations of ATP, which is acidic.[10]

  • Changes in Solvent Polarity/Viscosity: Additives like detergents, glycerol, or ethanol (B145695) can alter the solvent environment, causing changes in fluorescence that mimic protein binding.[1][10] It is crucial to run controls with these additives alone.

  • Inner Filter Effect: At high concentrations of TNP-ATP (typically >1 µM), the molecule can reabsorb the light it emits, leading to a non-linear relationship between concentration and fluorescence intensity.[3] It's best to work with TNP-ATP concentrations below this threshold or apply correction factors if higher concentrations are necessary.[3]

  • Protein Aggregation: The addition of ligands could induce protein aggregation, which increases light scattering and can artificially decrease the measured fluorescence intensity.[10]

Troubleshooting Guides

Problem 1: No change in fluorescence upon adding my protein.

  • Possible Cause 1: Protein does not bind ATP. The simplest explanation is that your protein of interest does not bind ATP under the tested conditions.

  • Troubleshooting 1: As a positive control, use a known ATP-binding protein (e.g., certain kinases) to ensure your TNP-ATP solution and experimental setup are working correctly.[2]

  • Possible Cause 2: The binding site does not accommodate the TNP group. The bulky TNP moiety may sterically hinder binding to some ATP-binding sites.[4]

  • Troubleshooting 2: Consider using a different fluorescent ATP analog with a smaller fluorophore or one attached at a different position, such as MANT-ATP or etheno-ATP.[11][12]

  • Possible Cause 3: Nucleotide is already bound to the protein. Proteins purified from expression systems may co-purify with bound nucleotides.[2]

  • Troubleshooting 3: Check the absorbance spectrum of your purified protein for a peak at 260 nm, which indicates the presence of bound nucleotides.[2] If present, dialysis or buffer exchange may be required to remove them.

Problem 2: Fluorescence changes when I add buffer components (e.g., detergent, salts).

  • Possible Cause: TNP-ATP fluorescence is sensitive to its environment. Detergents, in particular, can form micelles that create a hydrophobic environment, leading to a fluorescence increase that is indistinguishable from protein binding.[1][10] Changes in salt concentration can also alter the fluorescence spectra.[10]

  • Troubleshooting: Always run control titrations. Titrate TNP-ATP with each buffer component (detergent, salts, etc.) in the absence of your protein. Subtract any fluorescence changes observed in these controls from your experimental data.

Problem 3: Adding excess ATP in a competition assay does not return the fluorescence to baseline.

  • Possible Cause 1: Very high affinity of TNP-ATP. TNP-ATP can bind so tightly that even a large excess of ATP cannot fully displace it.[4] For CASK, a 500-fold excess of ATP was insufficient to displace all bound TNP-ATP.[4]

  • Troubleshooting 1: This highlights a key limitation. While you can still calculate an inhibition constant (Ki), it reinforces that TNP-ATP is not a perfect mimic of ATP.

  • Possible Cause 2: Non-specific binding. The TNP-ATP may be binding to other hydrophobic pockets on the protein surface that are not the true ATP binding site.

  • Troubleshooting 2: Use a control protein that is not expected to bind ATP, such as lysozyme, to check for non-specific binding.[2]

Quantitative Data Summary

Table 1: Spectral Properties of TNP-ATP

ConditionExcitation Max (nm)Emission Max (nm)Fluorescence Intensity
Free in aqueous buffer (neutral pH)~410, 470~561Weak[3][4]
Bound to a protein's active site~410530 - 550 (Blue-shifted)3 to 7-fold increase[2][9]
In acidic solution (pH < 6)410Blue-shiftedDecreased[6][10]

Table 2: Comparison of Dissociation Constants (Kd) for TNP-ATP vs. ATP

ProteinKd for TNP-ATP (µM)Kd for ATP (µM)Fold Difference (Approx.)
Ca2+-ATPase0.1 - 0.2~10>50x tighter[8]
CheA (histidine kinase)< 0.01 (high-affinity site)~1>100x tighter[1]
STRADα (pseudokinase)1.10.01 - 0.0330-100x weaker (exception)[4]
PhoQcat~294Not specified-[13]

Note: This table illustrates that the TNP moiety usually, but not always, increases binding affinity.

Experimental Protocols & Workflows

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 7.5) add_buffer Add buffer to cuvette prep_buffer->add_buffer prep_protein Prepare Protein Stock (Known concentration) titrate_prot Titrate with Protein (Stepwise additions) prep_protein->titrate_prot prep_tnp Prepare TNP-ATP Stock (e.g., in water, pH 7.0) add_tnp Add TNP-ATP (e.g., 1-5 µM final) prep_tnp->add_tnp add_buffer->add_tnp measure_base Measure Baseline Fluorescence (F₀) add_tnp->measure_base measure_base->titrate_prot measure_f Measure Fluorescence (F) after each addition titrate_prot->measure_f correct_data Correct for dilution and buffer effects measure_f->correct_data plot_data Plot ΔF (F - F₀) vs. [Protein] correct_data->plot_data fit_curve Fit data to a binding equation (e.g., single-site) plot_data->fit_curve calc_kd Calculate K_d fit_curve->calc_kd

Caption: Workflow for a direct fluorescence titration experiment.

Protocol 1: Direct Titration to Determine Kd for TNP-ATP

This protocol is adapted from methodologies described in published studies.[2][13][14]

  • Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5).[13]

    • Prepare a concentrated stock solution of your purified protein with a known concentration.

    • Prepare a stock solution of TNP-ATP (e.g., 100 µM in water, adjust pH to 7.0).[9][13] Store protected from light.

  • Instrumentation Setup:

    • Set up a spectrofluorometer with a cuvette holder, preferably with a magnetic stirrer.[2]

    • Set the excitation wavelength to ~410 nm and the emission scan range from 500 nm to 600 nm.[2][4] Set excitation and emission slits to appropriate widths (e.g., 5-10 nm).[9]

  • Measurement:

    • Add 2 mL of assay buffer to a quartz cuvette.

    • Add TNP-ATP to a final concentration of 1-5 µM.[2]

    • Place the cuvette in the fluorometer, start stirring, and allow it to equilibrate for 2 minutes.[14]

    • Record the baseline fluorescence spectrum or intensity (F₀).

    • Begin the titration by making sequential additions of your protein stock solution into the cuvette.

    • After each addition, allow the solution to equilibrate for 2-5 minutes before recording the fluorescence intensity (F).[14]

    • Continue until the fluorescence signal stops increasing (saturates).

  • Data Analysis:

    • Correct the fluorescence intensity at each step for the dilution caused by adding the protein solution.

    • Calculate the change in fluorescence (ΔF = F - F₀).

    • Plot ΔF against the total protein concentration.

    • Fit the resulting saturation curve to a suitable binding isotherm (e.g., a single-site binding equation) to determine the dissociation constant (Kd).

Protocol 2: Competition Assay to Determine Kd for ATP

This assay measures the ability of unlabeled ATP to displace TNP-ATP from the protein.

  • Preparation & Setup: Follow steps 1 and 2 from the Direct Titration protocol. Additionally, prepare a concentrated stock solution of unlabeled ATP, ensuring its pH is adjusted to match the assay buffer.

  • Measurement:

    • To a cuvette containing 2 mL of assay buffer, add your protein to a concentration that gives a significant fluorescence signal with TNP-ATP (e.g., 70-80% of the maximum signal from a direct titration).

    • Add TNP-ATP to the same final concentration used in the direct titration.

    • Allow the complex to form and equilibrate, then measure the initial fluorescence (F_initial).

    • Begin the competition by making sequential additions of the unlabeled ATP stock solution.

    • After each addition, allow the system to equilibrate for 2-5 minutes and record the fluorescence intensity. The fluorescence should decrease as TNP-ATP is displaced.[3]

    • Continue until the fluorescence signal no longer decreases.

  • Data Analysis:

    • Plot the fluorescence intensity (or percent inhibition) against the concentration of unlabeled ATP.

    • Fit the data to a competitive binding equation to calculate the IC₅₀ (the concentration of ATP that displaces 50% of bound TNP-ATP).

    • Calculate the inhibition constant (Ki) for ATP, which represents its Kd, using the Cheng-Prusoff equation or by direct fitting, taking into account the concentration and Kd of TNP-ATP.

Troubleshooting & Logic Diagrams

Diagram 2: Troubleshooting Unexpected Fluorescence Changes

G cluster_no_change No Signal Change cluster_artifact Artifactual Signal cluster_compete Competition Assay Fails start Unexpected Fluorescence Result no_change No fluorescence change with protein addition start->no_change artifact Signal changes with buffer/detergent alone start->artifact compete_fail ATP doesn't fully displace TNP-ATP start->compete_fail cause_no_bind Cause: Protein doesn't bind ATP or TNP-ATP no_change->cause_no_bind cause_pre_bound Cause: Nucleotide already bound to protein no_change->cause_pre_bound sol_control Solution: Run positive control (known ATP-binder) cause_no_bind->sol_control sol_check_a260 Solution: Check A260 of protein stock; dialyze if needed cause_pre_bound->sol_check_a260 cause_env Cause: TNP-ATP is sensitive to solvent environment (pH, polarity) artifact->cause_env sol_buffer_control Solution: Titrate buffer/detergent without protein and subtract background cause_env->sol_buffer_control cause_high_aff Cause: TNP-ATP affinity is extremely high compete_fail->cause_high_aff sol_ki Action: Calculate Ki/IC50. Acknowledge limitation. cause_high_aff->sol_ki

Caption: Decision tree for troubleshooting common TNP-ATP issues.

Diagram 3: Interpreting TNP-ATP Binding Data

G cluster_true Desired Interpretation cluster_pitfalls Potential Pitfalls & Confounders obs_signal Observed Fluorescence Change true_bind True Binding of TNP-ATP to Target Site true_bind->obs_signal contributes to pitfall_affinity Altered Affinity: TNP group interacts with protein, K_d(TNP-ATP) ≠ K_d(ATP) pitfall_affinity->obs_signal confounds pitfall_env Environmental Effects: pH, detergents, or salts mimic binding signal pitfall_env->obs_signal confounds pitfall_nonspecific Non-specific Binding: TNP-ATP binds to other hydrophobic pockets pitfall_nonspecific->obs_signal confounds pitfall_inner_filter Inner Filter Effect: High [TNP-ATP] causes non-linear signal pitfall_inner_filter->obs_signal confounds

References

Interpreting blue shift in TNP-ATP emission spectra upon protein binding

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) as a fluorescent probe for studying protein-nucleotide interactions.

Frequently Asked Questions (FAQs)

Q1: What is TNP-ATP and why is it used in protein binding studies?

A1: TNP-ATP is a fluorescent analog of ATP.[1] It is widely used as a probe to study how proteins, particularly kinases and ATPases, interact with ATP.[1][2][3] The TNP group attached to the ribose sugar of ATP is environmentally sensitive; its fluorescence properties change dramatically when it moves from a polar aqueous solution to the non-polar environment of a protein's ATP-binding pocket.[3][4] This change allows researchers to detect and quantify ATP binding.

Q2: What is a "blue shift" in the context of TNP-ATP fluorescence?

A2: A "blue shift" refers to the decrease in the peak emission wavelength (λem) of the TNP-ATP fluorescence spectrum.[3] In an aqueous solution, TNP-ATP has a fluorescence emission maximum at approximately 561 nm.[1][3] Upon binding to a protein, this peak shifts to a shorter, higher-energy wavelength, for example, around 540 nm.[2] This phenomenon is a key indicator of a binding event.

Q3: What molecular event causes the blue shift and the associated increase in fluorescence intensity?

A3: The blue shift and fluorescence enhancement occur when the TNP moiety of TNP-ATP transitions from the polar, aqueous environment of the buffer to a more hydrophobic and sterically constrained environment, such as the nucleotide-binding pocket of a protein.[3][4] This change in the local environment alters the excited state of the fluorophore, leading to the emission of higher-energy photons (blue shift) and an increase in quantum yield (higher intensity).[3] Typically, a 3- to 5-fold increase in fluorescence intensity is observed.[2]

Q4: How can I confirm that the observed blue shift is due to specific binding to the ATP pocket?

A4: To confirm specificity, a competition assay should be performed. After observing the fluorescence increase and blue shift with the protein-TNP-ATP complex, add a significant excess of unlabeled ATP to the solution.[2][3] If the TNP-ATP is bound to the specific ATP-binding site, the unlabeled ATP will compete for this site and displace the TNP-ATP. This displacement will cause the fluorescence signal to decrease and the emission peak to shift back towards that of free TNP-ATP (a "red shift").[3]

Q5: Can factors other than protein binding cause a blue shift in the TNP-ATP spectrum?

A5: Yes, other environmental factors can cause spectral changes that may be misinterpreted as binding. These include:

  • Changes in Solvent Polarity: Decreasing the polarity of the solvent (e.g., by adding ethanol (B145695) or dimethylformamide) will cause a blue shift and intensity increase, mimicking protein binding.[3]

  • Changes in pH: Acidification of the solution can also lead to a blue shift in the TNP-ATP emission spectrum.[3][5]

  • Presence of Detergents: Some detergents can form micelles that create a non-polar microenvironment, which can interact with TNP-ATP and cause fluorescence changes indistinguishable from protein binding.[5]

Troubleshooting Guide

Problem 1: No significant change in fluorescence (no blue shift or intensity increase) after adding my protein.
Possible CauseSuggested Action
Protein does not bind TNP-ATP. The protein may genuinely not bind ATP, or the bulky TNP group may sterically hinder binding where native ATP would not. Consider using an alternative fluorescent analog like MANT-ATP or a different assay method.[6][7]
Nucleotide binding site is already occupied. Proteins purified from bacterial expression systems can sometimes co-purify with bound nucleotides.[2] Before the assay, check the absorbance spectrum of your protein preparation; a peak at 260 nm may indicate a bound nucleotide.[2] Consider dialysis or a denaturation/renaturation protocol to remove bound nucleotides.
Incorrect experimental conditions. Verify the pH, ionic strength, and temperature of your buffer, as these can affect protein folding and binding activity. Ensure no essential cofactors (e.g., divalent cations) are missing, unless their effect is what is being studied.[2]
Protein is inactive or misfolded. Confirm the activity and structural integrity of your protein using an alternative method, such as a fluorescence-based thermal shift assay.[6]
Problem 2: The fluorescence signal does not reverse upon adding excess unlabeled ATP.
Possible CauseSuggested Action
Very high affinity of TNP-ATP for the protein. TNP-ATP often binds more tightly to proteins than ATP itself.[3][6] A much higher concentration of competitor ATP (e.g., 500-fold excess or more) may be required to achieve displacement.[6] Titrate increasing concentrations of ATP to find the amount needed for competition.
Non-specific binding of TNP-ATP. TNP-ATP may be binding to a hydrophobic patch on the protein surface that is not the ATP-binding site.[3] In this case, ATP will not compete for binding. Analyze the protein structure for potential non-specific binding sites.
Insufficient concentration of competitor ATP. Ensure your stock solution of unlabeled ATP is at the correct concentration and that the final concentration in the assay is sufficient to outcompete the bound TNP-ATP based on their relative affinities.
Problem 3: I observe a decrease in fluorescence or other unexpected spectral changes.
Possible CauseSuggested Action
Inner-filter effect. At high concentrations of TNP-ATP (typically >1 µM), the molecules can reabsorb the emitted light, causing a non-linear decrease in the observed fluorescence intensity.[1][3] Keep the TNP-ATP concentration low (≤1 µM) or apply a correction factor.[1]
Sample precipitation. The addition of protein, TNP-ATP, or other compounds may cause the protein to precipitate, which will scatter light and interfere with fluorescence measurements.[3] Visually inspect the sample and centrifuge it to check for a pellet.
Environmental quenching. Components in your buffer or compound library could be quenching the fluorescence of TNP-ATP.[3] Run control experiments with these components in the absence of the protein to check for quenching effects.

Quantitative Data Summary

Table 1: Typical Spectroscopic Properties of TNP-ATP

ConditionExcitation Max (λex)Emission Max (λem)Relative FluorescenceTypical Blue Shift
Free in aqueous buffer (pH 7.0-7.5)~410 nm[2]~561 nm[2][3]Low[1]N/A
Bound to protein kinase~410 nm[2]~535 - 550 nm[2][8]High (3-5 fold increase)[2]0 - 15 nm[3][4]

Table 2: Examples of TNP-ATP Binding Affinity (Kd) for Various Proteins

ProteinProtein TypeReported Kd for TNP-ATPNotes
CASK (CaM-kinase domain)Pseudokinase~1 µM[2]Binding is inhibited by magnesium.[2]
CheABacterial Histidine Kinase< 0.01 µM[3]A very tight binder.
STRADαPseudokinase1.1 µM[6]Binds nucleotide in the absence of cations.[6]
TrwBATPaseNot specified, but high affinity[3]Exhibits a significant blue shift upon binding.[3]

Experimental Protocols

Protocol 1: Standard Cuvette-Based TNP-ATP Binding Assay

This protocol is adapted from procedures used for protein kinases.[2]

  • Preparation:

    • Prepare Tris-HCl buffer (e.g., 50 mM, pH 7.5) with relevant salts (e.g., 50 mM NaCl).

    • Prepare a stock solution of TNP-ATP (e.g., 6.4 mM) in water, adjust pH to 7.0, and protect from light.[2][8]

    • Prepare your protein of interest at a known concentration (e.g., 1-4 µM).

  • Measurement:

    • Place a magnetic stir bar and 2 mL of buffer into a quartz cuvette.

    • Place the cuvette in a spectrofluorometer. Set the excitation wavelength to 410 nm and scan the emission from 500 nm to 600 nm. Record this as the buffer blank.

    • Add TNP-ATP to a final concentration of 1-5 µM. Mix and record the emission spectrum of free TNP-ATP. The peak should be at ~561 nm.[2]

    • Add the protein sample to the cuvette (e.g., to a final concentration of 1-4 µM).[2]

    • Allow the system to equilibrate (binding is often instantaneous) and record the emission spectrum.[2] Observe for an increase in fluorescence intensity and a blue shift in the emission maximum (e.g., to ~540 nm).[2]

  • Competition (Optional but Recommended):

    • To the same cuvette, add a high concentration of unlabeled ATP (e.g., 500 µM).[2]

    • Record the final emission spectrum. A decrease in fluorescence and a shift back toward 561 nm confirms specific binding.

Protocol 2: Microplate-Based High-Throughput Assay

This protocol is suitable for screening inhibitors or multiple protein variants.[2][8]

  • Plate Setup:

    • Use a low-volume, black 96- or 384-well plate to minimize background fluorescence.

    • Designate wells for:

      • Buffer + TNP-ATP (background control)

      • Protein + TNP-ATP (positive control)

      • Protein + TNP-ATP + Test Compound/Inhibitor

  • Procedure:

    • Dispense 100-200 µL of buffer or protein solution into the appropriate wells.

    • Add test compounds or DMSO (vehicle control) to the relevant wells.

    • Initiate the reaction by adding TNP-ATP to all wells to a final concentration of ~5 µM.[2]

    • Seal the plate and shake gently for 5-10 minutes at room temperature.[8]

  • Data Acquisition:

    • Place the plate in a microplate reader equipped for fluorescence measurement.

    • Set the excitation wavelength to ~410 nm and the emission wavelength to the peak of the bound form (e.g., 540 nm).[2]

    • Record the fluorescence intensity for each well. A decrease in fluorescence in the presence of a test compound indicates potential inhibition of TNP-ATP binding.

Visual Guides

cluster_0 cluster_1 TNP_free TNP-ATP in Aqueous Buffer TNP_bound TNP-ATP in Hydrophobic Protein Pocket TNP_free->TNP_bound + ATP-Binding Protein Spec_free Low Fluorescence λem ≈ 561 nm Spec_bound High Fluorescence λem < 561 nm (Blue Shift) Spec_free->Spec_bound Binding Event

Caption: The principle of the TNP-ATP fluorescence binding assay.

prep Prepare Reagents (Buffer, Protein, TNP-ATP) measure1 Measure Spectrum 1: TNP-ATP alone prep->measure1 measure2 Add Protein Measure Spectrum 2: Protein + TNP-ATP measure1->measure2 measure3 Add excess ATP (Competitor) Measure Spectrum 3: Competition Assay measure2->measure3 analyze Analyze Data: Compare Spectra for Shift and Intensity Change measure3->analyze

Caption: A standard experimental workflow for a TNP-ATP binding assay.

cluster_yes cluster_no end_node end_node start Fluorescence Change Observed? competes Reverses with excess ATP? start->competes  Yes occupied Check A260 for Occupied Site start->occupied  No specific Likely Specific Binding to ATP Site competes->specific  Yes nonspecific Possible Non-Specific Binding or Very High Affinity competes->nonspecific  No no_binding Protein May Not Bind, or Conditions are Suboptimal occupied->no_binding

Caption: A logical workflow for troubleshooting TNP-ATP assay results.

References

Technical Support Center: Accounting for the Environmental Sensitivity of TNP-ATP Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) in fluorescence-based assays. TNP-ATP is a valuable fluorescent analog of ATP, but its fluorescence is highly sensitive to its local environment. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you account for these environmental effects and ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is TNP-ATP and why is its fluorescence environmentally sensitive?

TNP-ATP is a fluorescent analog of ATP where the trinitrophenyl (TNP) group is attached to the ribose moiety of ATP.[1][2] The TNP fluorophore's electronic properties are influenced by its immediate surroundings.[1] Factors such as solvent polarity, viscosity, and pH can alter the energy levels of its excited state, leading to changes in fluorescence intensity and the emission wavelength.[1][3][4] This sensitivity makes it a powerful probe for studying nucleotide-binding proteins, as the environment within a protein's binding pocket is often significantly different from the aqueous buffer.[1][5][6]

Q2: What are the typical spectral properties of free TNP-ATP in an aqueous solution?

In a standard aqueous buffer at neutral pH, TNP-ATP exhibits two absorption maxima at approximately 408 nm and 470 nm.[1] When excited at its principal absorption peak of 408 nm or 410 nm, it has a fluorescence emission maximum (λem) around 561 nm.[1][2] The fluorescence of free TNP-ATP in aqueous solutions is relatively weak.[2]

Q3: How does binding to a protein affect TNP-ATP fluorescence?

When TNP-ATP binds to the nucleotide-binding site of a protein, it typically experiences a more hydrophobic (less polar) and sterically constrained environment.[1][5] This change in environment leads to a significant increase in fluorescence intensity (often several-fold) and a blue shift in the emission maximum (a shift to a shorter wavelength).[1][2][6] This phenomenon is the basis for most TNP-ATP binding assays.[7]

Q4: What environmental factors other than protein binding can influence TNP-ATP fluorescence?

Several environmental factors can alter the fluorescence of TNP-ATP, which can be potential sources of artifacts if not properly controlled. These include:

  • Solvent Polarity: Decreasing the polarity of the solvent (e.g., by adding organic solvents like ethanol (B145695) or dimethylformamide) increases fluorescence intensity and causes a blue shift, mimicking the effect of protein binding.[1][3][4]

  • Viscosity: Increasing the viscosity of the solvent also leads to an enhancement of fluorescence intensity and a blue shift.[1]

  • pH: The fluorescence of TNP-ATP is pH-dependent. Acidic conditions (lower pH) generally cause a decrease in fluorescence intensity.[1][8] The absorption of TNP-ATP is also sensitive to pH, with absorbance increasing as the pH increases.[1]

  • Temperature: Temperature can influence fluorescence, generally with higher temperatures leading to decreased fluorescence intensity. The experimental temperature should be kept constant.[1]

  • Ionic Strength: The presence and concentration of salts can affect the fluorescence of TNP-ATP.[8]

  • Quenching: Other molecules in the solution can quench TNP-ATP fluorescence, leading to a decrease in intensity.

Troubleshooting Guide

This section addresses common issues encountered during experiments using TNP-ATP.

Issue 1: No significant change in fluorescence upon addition of my protein.

  • Possible Cause 1: Your protein does not bind ATP or TNP-ATP.

    • Troubleshooting Step: Confirm that your protein is known to bind ATP. If it's a novel protein, consider alternative binding assays to validate ATP interaction. Note that in some cases, the TNP moiety can sterically hinder binding to certain ATP-binding sites.[5]

  • Possible Cause 2: The protein is inactive or misfolded.

    • Troubleshooting Step: Verify the integrity and activity of your protein using an orthogonal method (e.g., enzymatic assay, circular dichroism).

  • Possible Cause 3: The experimental conditions are not optimal for binding.

    • Troubleshooting Step: Systematically vary the pH, ionic strength, and concentration of divalent cations (e.g., Mg²⁺), as these can be critical for nucleotide binding to many proteins.[5][9]

  • Possible Cause 4: The change in environment upon binding is minimal.

    • Troubleshooting Step: In rare cases, the TNP-ATP binding site may not be significantly hydrophobic, resulting in a small fluorescence change. Consider using other fluorescent ATP analogs like MANT-ATP.[5]

Issue 2: High background fluorescence or unexpected fluorescence changes in control experiments.

  • Possible Cause 1: Contamination of buffers or reagents.

    • Troubleshooting Step: Use high-purity reagents and freshly prepared buffers. Screen all components of your assay buffer for intrinsic fluorescence at the excitation and emission wavelengths of TNP-ATP.

  • Possible Cause 2: Inner filter effect.

    • Troubleshooting Step: At high concentrations of TNP-ATP (typically >1 μM), the probe itself can absorb the emitted light, leading to a non-linear relationship between concentration and fluorescence intensity.[2] It is recommended to work with TNP-ATP concentrations below 1 μM.[2] If higher concentrations are necessary, correction factors must be applied.[2]

  • Possible Cause 3: Interaction with detergents or other additives.

    • Troubleshooting Step: Some detergents can form micelles that create a hydrophobic environment, leading to an increase in TNP-ATP fluorescence that can be mistaken for protein binding.[8] Run control experiments with TNP-ATP and the detergent alone to assess this effect.

Issue 3: Irreproducible results or significant well-to-well variability.

  • Possible Cause 1: pH fluctuations.

    • Troubleshooting Step: Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment, especially if adding acidic or basic compounds.[8]

  • Possible Cause 2: Temperature instability.

    • Troubleshooting Step: Use a temperature-controlled fluorometer to maintain a constant temperature during all measurements.[1]

  • Possible Cause 3: Photobleaching.

    • Troubleshooting Step: While TNP-ATP is generally photostable, prolonged exposure to the excitation light can lead to photobleaching. Minimize exposure time and use the lowest necessary excitation intensity.

Quantitative Data Summary

The following tables summarize the impact of key environmental factors on TNP-ATP fluorescence.

Table 1: Effect of Solvent Polarity on TNP-ATP Fluorescence

SolventPolarityFluorescence IntensityEmission Maximum (λem)
WaterHighLow~561 nm[1][2]
EthanolMediumIncreasedBlue-shifted[1]
Dimethylformamide (DMF)LowSignificantly Increased~533 nm[2]

Table 2: Effect of pH on TNP-ATP Fluorescence

pH ConditionEffect on Fluorescence IntensityEffect on Emission Maximum (λem)Reference
Acidic (e.g., pH 4.7)Decreased absorption and fluorescenceBlue shift (e.g., 11 nm shift from pH 6.3 to 3.5)[1][8]
Neutral (e.g., pH 7.2)Baseline~561 nm[1]
BasicIncreased absorption-[1]

Experimental Protocols

Protocol 1: Basic TNP-ATP Binding Assay

This protocol describes a standard titration experiment to measure the binding of TNP-ATP to a protein.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of TNP-ATP in your assay buffer. Determine its precise concentration using its molar extinction coefficient.

    • Prepare a stock solution of your purified protein in the same assay buffer.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5. The optimal buffer will be protein-dependent.

  • Instrumentation Setup:

    • Set the fluorometer to the appropriate excitation and emission wavelengths (e.g., λex = 410 nm, λem = 500-650 nm scan or a fixed wavelength around the expected peak, e.g., 540 nm).[5][9]

    • Set the temperature to a constant value (e.g., 25°C).

  • Measurement:

    • Add a fixed concentration of TNP-ATP (e.g., 0.5 μM) to a cuvette containing the assay buffer.

    • Record the baseline fluorescence of free TNP-ATP.

    • Perform a stepwise titration by adding increasing concentrations of your protein to the cuvette.

    • After each addition, allow the system to equilibrate and then record the fluorescence intensity.

  • Data Analysis:

    • Correct for dilution effects if the added volume of protein is significant.

    • Plot the change in fluorescence intensity as a function of the protein concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 2: Competition Assay to Determine ATP Binding Affinity

This protocol is used to determine the binding affinity of unlabeled ATP by measuring its ability to displace bound TNP-ATP.

  • Reagent Preparation:

    • Prepare reagents as in Protocol 1.

    • Prepare a concentrated stock solution of unlabeled ATP in the assay buffer.

  • Measurement:

    • Form a complex of your protein and TNP-ATP at concentrations that give a significant fluorescence signal (e.g., protein concentration at its Kd for TNP-ATP, and a saturating concentration of TNP-ATP).

    • Record the initial fluorescence of the protein-TNP-ATP complex.

    • Titrate with increasing concentrations of unlabeled ATP.

    • After each addition, allow the system to equilibrate and record the fluorescence intensity.

  • Data Analysis:

    • Plot the decrease in fluorescence as a function of the ATP concentration.

    • Fit the data to a competitive binding equation to determine the inhibitory constant (Ki) for ATP, which represents its dissociation constant.

Visualizations

Environmental_Effects_on_TNP_ATP_Fluorescence cluster_environment Environmental Factors cluster_effects Fluorescence Changes Polarity Polarity Intensity Fluorescence Intensity Polarity->Intensity Decreasing Polarity Increases Intensity Wavelength Emission Wavelength (λem) Polarity->Wavelength Decreasing Polarity Causes Blue Shift Viscosity Viscosity Viscosity->Intensity Increasing Viscosity Increases Intensity Viscosity->Wavelength Increasing Viscosity Causes Blue Shift pH pH pH->Intensity Decreasing pH Decreases Intensity ProteinBinding Protein Binding (Hydrophobic Pocket) ProteinBinding->Intensity Increases ProteinBinding->Wavelength Blue Shift

Caption: Environmental factors affecting TNP-ATP fluorescence.

Troubleshooting_Workflow Start Start: No/Low Fluorescence Change with Protein CheckProtein Is protein known to bind ATP? Start->CheckProtein CheckActivity Is protein active and correctly folded? CheckProtein->CheckActivity Yes ValidateBinding Validate ATP binding with an orthogonal method CheckProtein->ValidateBinding No CheckConditions Are assay conditions (pH, ions) optimal? CheckActivity->CheckConditions Yes VerifyActivity Verify protein activity/ integrity CheckActivity->VerifyActivity No ConsiderAlternatives Consider alternative fluorescent probes (e.g., MANT-ATP) CheckConditions->ConsiderAlternatives Yes, still no change OptimizeConditions Systematically vary assay conditions CheckConditions->OptimizeConditions No EndSuccess Problem Solved ConsiderAlternatives->EndSuccess ValidateBinding->EndSuccess VerifyActivity->EndSuccess OptimizeConditions->EndSuccess

Caption: Troubleshooting workflow for TNP-ATP binding assays.

References

Technical Support Center: TNP-ATP Stability and Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) during long experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for TNP-ATP?

A1: TNP-ATP should be stored at -20°C in the dark.[1][2][3][4] For long-term stability, storage at -70°C is also recommended.[5] It is crucial to protect it from light to prevent photodegradation.[1][4]

Q2: What is the shelf life of TNP-ATP in solution?

A2: When in solution, TNP-ATP has a shelf life of approximately 30 days when stored properly at -20°C.[1] However, for optimal performance in lengthy experiments, it is advisable to prepare fresh solutions.

Q3: How do pH and temperature affect the stability of TNP-ATP?

A3: The stability and spectral properties of TNP-ATP are sensitive to both pH and temperature. Acidic conditions can lead to a decrease in fluorescence intensity.[3] The absorbance of TNP-ATP is pH-dependent, with an ionization constant (pKa) of 5.1.[4] While this is outside the typical physiological range, even slight shifts in neutral pH can affect its absorbance.[4] Experiments are typically conducted between pH 6.5 and 8.0 and at temperatures ranging from 4–30°C.[3] It is critical to maintain a stable pH throughout your experiment to ensure consistent results.

Q4: Can TNP-ATP be hydrolyzed by enzymes?

A4: Yes, TNP-ATP is a fluorescent analog of ATP and can be hydrolyzed by various ATP-binding enzymes, such as F1-ATPase and hexokinase.[1][3] However, the rate of hydrolysis is often significantly slower compared to ATP. For instance, the Vmax for hydrolysis by some kinases can be 200 times slower than with ATP.[3]

Troubleshooting Guide

Issue: I am observing a continuous decrease in TNP-ATP fluorescence during my long experiment, even in the absence of my protein of interest.

Possible Causes and Solutions:

  • Spontaneous Hydrolysis: Although relatively stable, TNP-ATP can undergo slow spontaneous hydrolysis, especially during prolonged incubations at room temperature.

    • Solution: Run a control experiment with TNP-ATP in the assay buffer for the same duration as your main experiment to quantify the rate of spontaneous hydrolysis. If significant, subtract this background decay from your experimental data. Consider performing experiments at a lower temperature if compatible with your system.

  • Photobleaching: Continuous exposure to the excitation light source can lead to photobleaching of the TNP moiety.

    • Solution: Minimize the exposure of your samples to light. Use intermittent measurements instead of continuous monitoring if your experimental design allows. Always store TNP-ATP solutions in the dark.[1]

  • Contaminating ATPase Activity: Your buffer components or other reagents may be contaminated with enzymes that hydrolyze ATP.

    • Solution: Use high-purity reagents and sterile, nuclease-free water to prepare your buffers. Test each component of your assay buffer for contaminating ATPase activity by incubating it with TNP-ATP and monitoring for a decrease in concentration over time.

Issue: The fluorescence signal of my TNP-ATP solution is inconsistent across different experimental days.

Possible Causes and Solutions:

  • pH Fluctuation: The fluorescence of TNP-ATP is sensitive to pH changes.[3][6]

    • Solution: Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. Prepare fresh buffers for each set of experiments and verify the pH before use.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the TNP-ATP stock solution can lead to degradation.

    • Solution: Aliquot your TNP-ATP stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Issue: I suspect enzymatic hydrolysis of TNP-ATP in my experiment. How can I confirm this?

Possible Causes and Solutions:

  • Presence of Divalent Cations: Many ATPases require divalent cations like Mg²⁺ for their activity.[1][2][7] The presence of these cations can significantly increase the rate of enzymatic hydrolysis of TNP-ATP.

    • Solution: Perform your experiment in the presence and absence of divalent cations (e.g., by adding a chelating agent like EDTA) to see if the rate of hydrolysis is affected. Free TNP-ATP (in the presence of EDTA) is not hydrolyzed by some ATPases.[1]

Data Presentation

Table 1: Factors Affecting TNP-ATP Stability and Hydrolysis

ParameterConditionEffect on TNP-ATPRecommendations
Temperature Storage at -20°CHigh stability (solid, ≥ 2 years; solution, ~30 days)[1][2]Store aliquots at -20°C or -70°C.
Experimental (4-30°C)Increased rate of spontaneous and enzymatic hydrolysis at higher temperatures.[3]Perform experiments at the lowest feasible temperature.
pH Acidic (e.g., pH < 6)Decreased fluorescence intensity.[3][6]Maintain a stable pH within the optimal range (6.5-8.0).[3]
Neutral to slightly basicOptimal for most binding studies.Use a well-buffered solution.
Light Exposure Prolonged exposurePhotobleaching and degradation.Protect from light during storage and experiments.[1][4]
Divalent Cations (e.g., Mg²⁺) Presence with ATPasesCritical for the hydrolytic activity of many enzymes.[1][2][7]To inhibit enzymatic hydrolysis, consider using a chelator like EDTA.
Enzymes (ATPases, Kinases) PresenceCan catalyze the hydrolysis of TNP-ATP to TNP-ADP.[1][3]Use purified proteins and test for contaminating ATPase activity.

Experimental Protocols

Protocol: Assessing TNP-ATP Hydrolysis using High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantitative measurement of TNP-ATP and its hydrolysis product, TNP-ADP.

1. Materials:

  • TNP-ATP and TNP-ADP standards
  • HPLC system with a UV detector
  • Anion-exchange or reverse-phase C18 column
  • Mobile Phase A: 20 mM phosphate (B84403) buffer, pH 7.0
  • Mobile Phase B: Gradient buffer (e.g., higher concentration of phosphate or an organic modifier like acetonitrile)
  • Quenching solution (e.g., ice-cold perchloric acid)
  • Neutralizing solution (e.g., potassium carbonate)

2. Sample Preparation:

  • Set up your experimental reaction containing TNP-ATP under the desired conditions (e.g., with and without your enzyme of interest).
  • At specific time points, withdraw an aliquot of the reaction mixture.
  • Immediately stop the reaction by adding the aliquot to a quenching solution.
  • Neutralize the sample if an acidic quenching solution was used.
  • Centrifuge the sample to pellet any precipitate.
  • Collect the supernatant for HPLC analysis.

3. HPLC Analysis:

  • Equilibrate the HPLC column with Mobile Phase A.
  • Inject a known volume of the prepared sample.
  • Elute the nucleotides using a suitable gradient of Mobile Phase B.
  • Monitor the absorbance at a wavelength where both TNP-ATP and TNP-ADP absorb (e.g., 408 nm or 470 nm).[3][4]
  • Create a standard curve using known concentrations of TNP-ATP and TNP-ADP to quantify their amounts in the experimental samples.

4. Data Analysis:

  • Integrate the peak areas corresponding to TNP-ATP and TNP-ADP.
  • Use the standard curve to calculate the concentration of each nucleotide at each time point.
  • Plot the concentration of TNP-ATP over time to determine the rate of hydrolysis.

Visualizations

Hydrolysis_Pathway cluster_products Products TNP_ATP TNP-ATP TNP_ADP TNP-ADP TNP_ATP->TNP_ADP Hydrolysis (+H2O) Pi Inorganic Phosphate (Pi)

Caption: The hydrolysis pathway of TNP-ATP to TNP-ADP and inorganic phosphate.

Troubleshooting_Flowchart decision decision solution solution start Decreasing TNP-ATP fluorescence observed q1 Is the decrease observed in the no-enzyme control? start->q1 q2 Is the sample continuously exposed to light? q1->q2 Yes sol3 Potential enzymatic hydrolysis by your protein of interest. q1->sol3 No sol1 Minimize light exposure. Use intermittent readings. q2->sol1 Yes q3 Are buffer components of high purity? q2->q3 No sol2 Use high-purity reagents. Test components for contaminating activity. q3->sol2 No q3->sol3 Yes

Caption: A flowchart for troubleshooting unexpected decreases in TNP-ATP fluorescence.

Experimental_Workflow arrow arrow prep 1. Prepare Reaction Mixture (Buffer, TNP-ATP, Enzyme) incubate 2. Incubate at Controlled Temperature prep->incubate sample 3. Withdraw Aliquots at Time Intervals incubate->sample quench 4. Quench Reaction (e.g., with Perchloric Acid) sample->quench analyze 5. Analyze by HPLC or Spectrophotometry quench->analyze data 6. Quantify TNP-ATP and TNP-ADP analyze->data

Caption: A general workflow for an experiment designed to monitor TNP-ATP hydrolysis.

References

Best practices for handling and storing TNP-ATP triethylammonium salt solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing TNP-ATP triethylammonium (B8662869) salt solutions. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing TNP-ATP triethylammonium salt?

A1: For long-term storage, TNP-ATP triethylammonium salt in its solid form is stable for at least two years when stored at -20°C and protected from light.[1] Ready-made solutions, often supplied at a concentration of 10 mM in water, should also be stored at -20°C in the dark.[2][3] It is advisable to aliquot the solution upon arrival to avoid repeated freeze-thaw cycles.

Q2: What is the shelf life of a prepared TNP-ATP solution?

A2: When stored correctly at -20°C and protected from light, a prepared TNP-ATP solution has a shelf life of approximately 30 days. For optimal performance, it is recommended to use the solution as soon as possible after preparation.[4]

Q3: How should I handle TNP-ATP solutions during an experiment?

A3: TNP-ATP is light-sensitive. Therefore, all experiments should be conducted under minimal lighting conditions to prevent photodegradation.

Q4: What are the typical excitation and emission wavelengths for TNP-ATP?

A4: In an aqueous solution, TNP-ATP has a maximum excitation wavelength of around 403-410 nm and a maximum emission wavelength of approximately 561 nm.[1] Upon binding to a protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum (to around 538-547 nm) are typically observed.[1][5]

Q5: Is the binding affinity of TNP-ATP the same as ATP?

A5: No, it is important to note that the TNP moiety can enhance the binding affinity of the molecule. TNP-ATP often binds more tightly to ATP-binding sites than ATP itself.[5][6] This should be taken into consideration when interpreting binding data and designing competition assays.

Experimental Protocols

Protocol 1: Preparation of TNP-ATP Working Solution

This protocol describes the preparation of a 1 mM working solution from a 10 mM stock.

Materials:

  • 10 mM TNP-ATP triethylammonium salt stock solution

  • Nuclease-free water

  • Appropriate buffer (e.g., Tris-HCl)

  • Microcentrifuge tubes

Procedure:

  • Thaw the 10 mM TNP-ATP stock solution on ice, protected from light.

  • Vortex the stock solution gently to ensure it is thoroughly mixed.

  • In a sterile microcentrifuge tube, add 10 µL of the 10 mM TNP-ATP stock solution.

  • Add 90 µL of nuclease-free water or the desired experimental buffer to the microcentrifuge tube.

  • Mix well by gentle pipetting or brief vortexing.

  • Keep the 1 mM working solution on ice and protected from light until use.

Protocol 2: Standard Fluorescence Binding Assay

This protocol outlines a general procedure for a fluorescence binding assay using TNP-ATP.

Materials:

  • TNP-ATP working solution

  • Protein of interest in a suitable buffer

  • Experimental buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5)

  • Fluorometer and appropriate cuvettes or microplates

Procedure:

  • Set the fluorometer to an excitation wavelength of 410 nm and an emission scan range of 500-600 nm.

  • To a cuvette or well, add the experimental buffer and the TNP-ATP working solution to a final concentration of 1-5 µM.

  • Record the baseline fluorescence of the TNP-ATP solution alone.

  • Add the protein of interest to the cuvette or well at the desired concentration.

  • Incubate for a sufficient time to reach binding equilibrium (this should be determined empirically for each system).

  • Record the fluorescence emission spectrum. An increase in fluorescence intensity and a blue shift in the emission maximum indicate binding.

  • For competition assays, after recording the signal from the protein-TNP-ATP complex, add increasing concentrations of unlabeled ATP or other competitor and record the decrease in fluorescence.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of TNP-ATP Triethylammonium Salt

PropertyValueReference(s)
Molecular Weight1123.04 g/mol [2]
FormulationOften supplied as a 10 mM solution in water[2]
Excitation Maximum (free)~403-410 nm[1]
Emission Maximum (free)~561 nm[1]
Emission Maximum (bound)~538-547 nm (blue-shifted)[1][5]
Purity (typical)≥95%[2]

Table 2: Recommended Storage and Stability of TNP-ATP Triethylammonium Salt

FormStorage TemperatureShelf LifeKey ConsiderationsReference(s)
Solid-20°C≥ 2 yearsProtect from light.[1]
Solution-20°CApproximately 30 daysProtect from light; aliquot to avoid freeze-thaw.[4]

Troubleshooting Guides

Problem 1: No or Low Fluorescence Signal

Potential Cause Suggested Solution
Incorrect fluorometer settings Verify that the excitation and emission wavelengths are set correctly (Excitation: ~410 nm, Emission scan: 500-600 nm).
Degraded TNP-ATP solution Use a fresh, properly stored aliquot of TNP-ATP. If the solution is more than 30 days old or has been exposed to light or multiple freeze-thaw cycles, it may be degraded.
Protein is not binding TNP-ATP Confirm the activity of your protein. Ensure that the experimental buffer conditions (pH, ionic strength, cofactors) are optimal for protein folding and binding. Consider that some proteins may not bind this ATP analog.[6]
Low protein concentration Increase the concentration of the protein of interest. The fluorescence enhancement is dependent on the concentration of the protein-TNP-ATP complex.

Problem 2: High Background Fluorescence or Artifacts

Potential Cause Suggested Solution
Presence of detergents in the buffer Common detergents like CHAPS, Triton X-100, and SDS can cause a significant increase in fluorescence and a blue shift, mimicking a binding event. If a detergent is necessary for protein solubility, run a control with TNP-ATP and the detergent alone to quantify the effect. Consider using a lower concentration or a different detergent.
pH of the solution has shifted The fluorescence of TNP-ATP is sensitive to pH.[7] Ensure that the buffer has sufficient capacity to maintain the desired pH throughout the experiment. Measure the pH of the final solution.
Contaminating nucleotides in the protein sample If the protein was purified with ATP or other nucleotides, these may remain bound and compete with TNP-ATP, leading to a weaker signal. Consider dialysis or a buffer exchange step to remove any contaminating nucleotides before the assay.
Inner filter effect at high concentrations At high concentrations of TNP-ATP, the relationship between concentration and fluorescence intensity may become non-linear due to the inner filter effect. It is recommended to work with TNP-ATP concentrations below 10 µM to maintain linearity.

Problem 3: Inconsistent or Irreproducible Results

Potential Cause Suggested Solution
Photobleaching of TNP-ATP Minimize the exposure of the TNP-ATP solution and the experimental samples to light. Use dark microplates and keep samples covered. Reduce the excitation light intensity or the exposure time on the fluorometer if possible.
Incomplete mixing Ensure all components are thoroughly mixed after each addition. Inadequate mixing can lead to localized high concentrations and variable fluorescence readings.
Temperature fluctuations Perform experiments at a constant and controlled temperature, as binding kinetics and fluorescence quantum yield can be temperature-dependent.
Variability in pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes, especially when working with small volumes of concentrated solutions.

Visualizations

experimental_workflow Experimental Workflow for TNP-ATP Binding Assay prep_solution Prepare TNP-ATP Working Solution setup_fluorometer Set Up Fluorometer (Ex: 410 nm, Em: 500-600 nm) baseline Measure Baseline Fluorescence (TNP-ATP in buffer) setup_fluorometer->baseline add_protein Add Protein of Interest baseline->add_protein incubate Incubate to Reach Equilibrium add_protein->incubate measure_binding Measure Fluorescence (Binding Signal) incubate->measure_binding add_competitor Add Competitor (e.g., ATP) (Optional for competition assay) measure_binding->add_competitor measure_competition Measure Fluorescence (Competition Signal) add_competitor->measure_competition

TNP-ATP Binding Assay Workflow

troubleshooting_logic Troubleshooting Logic for TNP-ATP Assays start Problem with Assay no_signal No/Low Signal start->no_signal high_bg High Background start->high_bg inconsistent Inconsistent Results start->inconsistent check_settings Verify Fluorometer Settings no_signal->check_settings Yes check_reagent Check TNP-ATP Integrity no_signal->check_reagent No check_detergent Test for Detergent Interference high_bg->check_detergent Yes check_ph Verify Buffer pH high_bg->check_ph No minimize_light Minimize Light Exposure inconsistent->minimize_light Yes ensure_mixing Ensure Thorough Mixing inconsistent->ensure_mixing No check_protein Confirm Protein Activity check_reagent->check_protein check_contamination Check for Nucleotide Contamination check_ph->check_contamination control_temp Control Temperature ensure_mixing->control_temp

Troubleshooting Flowchart

p2x_pathway P2X Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X_receptor_closed P2X Receptor (Closed State) ATP->P2X_receptor_closed Binds TNP_ATP TNP-ATP (Antagonist) TNP_ATP->P2X_receptor_closed Competitively Binds P2X_receptor_closed->P2X_receptor_closed P2X_receptor_open P2X Receptor (Open State) P2X_receptor_closed->P2X_receptor_open Conformational Change ion_influx Cation Influx (Na+, Ca2+) P2X_receptor_open->ion_influx Channel Opening cellular_response Cellular Response (e.g., Neurotransmission, Apoptosis) ion_influx->cellular_response

P2X Receptor Activation and Antagonism

References

Validation & Comparative

A Head-to-Head Comparison of TNP-ATP and MANT-ATP for Protein Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of protein kinase assays, the choice of fluorescent ATP analog is a critical decision that can significantly impact experimental outcomes. Among the most common non-radioactive probes are 2'/3'-O-(2,4,6-trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) and 2'/3'-O-(N-methylanthraniloyl)adenosine-5'-triphosphate (MANT-ATP). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your research needs.

Both TNP-ATP and MANT-ATP are environmentally sensitive fluorescent probes, meaning their fluorescence intensity increases significantly upon binding to the hydrophobic ATP-binding pocket of a kinase.[1] This property makes them valuable tools for studying kinase-nucleotide interactions, determining binding affinities, and for high-throughput screening of kinase inhibitors.[2][3] The fluorescent moiety in both analogs is attached to the ribose sugar of ATP, which can influence their binding characteristics compared to native ATP.[1][4]

Quantitative Performance Comparison

The selection between TNP-ATP and MANT-ATP often depends on the specific protein kinase under investigation and the experimental setup. Below is a summary of their key performance characteristics.

ParameterTNP-ATPMANT-ATPSource
Excitation Wavelength (λex) ~408 nm, 470 nm~280 nm, ~355 nm[1][5][6]
Emission Wavelength (λem) ~530-560 nm (blue shift upon binding)~440-450 nm[1][5][7]
Binding Affinity (Kd) Can vary significantly; reported in the low micromolar to millimolar range for different kinases. May bind more tightly than ATP in some cases.Reported in the low micromolar range for several kinases. Affinity can be similar to or slightly higher than ATP.[1][7]
Fluorescence Enhancement Several-fold increase in fluorescence intensity upon binding to a protein.[5] A 3- to 5-fold increase is commonly observed.[2]Large increase in fluorescence upon binding, often attributed to Förster Resonance Energy Transfer (FRET) from protein tryptophans.[7][8]
Environmental Sensitivity Highly sensitive to environmental polarity and viscosity.[1][5]Sensitive to the polarity of its environment.[1]
Advantages Longer excitation and emission wavelengths can reduce background fluorescence from biological samples.[9] The significant fluorescence enhancement upon binding provides a robust signal.[2]Its fluorescence can be excited by FRET from tryptophan residues in the protein, providing an additional mode of detection.[8] Generally considered a good mimic of ATP binding.
Disadvantages The bulky trinitrophenyl group can cause steric hindrance and may not be accommodated by all kinase active sites.[1] Binding affinity can differ significantly from that of ATP.[1][2]Excitation in the UV range (~280 nm) can lead to higher background fluorescence from proteins and other cellular components. May be a less effective substrate for phosphorylation compared to ATP.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein kinase binding assays using TNP-ATP and MANT-ATP.

TNP-ATP Binding Assay Protocol

This protocol is adapted from a standard procedure for measuring TNP-ATP binding to a protein kinase in a cuvette-based spectrofluorometer.[2]

Materials:

  • Purified protein kinase

  • TNP-ATP stock solution (e.g., 1 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Spectrofluorometer

Procedure:

  • Set the spectrofluorometer to an excitation wavelength of 410 nm and an emission scan range of 500 nm to 600 nm.[2]

  • In a quartz cuvette, add the assay buffer to a final volume of 2 mL.

  • Add the protein kinase to the desired final concentration (e.g., 1 µM).

  • Record a baseline fluorescence spectrum of the protein alone.

  • Add TNP-ATP to a final concentration of 1 µM.

  • Incubate for 5 minutes at room temperature to allow binding to reach equilibrium.

  • Record the fluorescence emission spectrum. A significant increase in fluorescence intensity and a blue shift in the emission maximum indicate binding.[2]

  • To determine the dissociation constant (Kd), titrate the protein solution with increasing concentrations of TNP-ATP and measure the change in fluorescence at the emission maximum. Fit the data to a binding isotherm.

MANT-ATP Binding Assay Protocol

This protocol describes a typical procedure for a MANT-ATP binding assay, which can be adapted for various protein kinases.

Materials:

  • Purified protein kinase

  • MANT-ATP stock solution (e.g., 1 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.5 mM TCEP)

  • Spectrofluorometer

Procedure:

  • Set the spectrofluorometer with an excitation wavelength of 355 nm and an emission wavelength of 450 nm.[1] Alternatively, for FRET experiments, use an excitation wavelength of 280 nm.[1][8]

  • To a cuvette containing 2 mL of assay buffer, add the purified protein kinase to a final concentration of 1-2 µM.

  • Record the intrinsic fluorescence of the protein.

  • Add MANT-ATP in small aliquots to the cuvette, with mixing, to achieve a range of final concentrations (e.g., 0.1 µM to 20 µM).

  • After each addition, allow the reaction to equilibrate for 2-3 minutes before recording the fluorescence intensity at 450 nm.

  • Correct the fluorescence readings for dilution and inner filter effects if necessary.

  • Plot the change in fluorescence as a function of MANT-ATP concentration and fit the data to a suitable binding equation to determine the Kd.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor binds Protein_Kinase Protein Kinase Receptor->Protein_Kinase activates Substrate_Protein Substrate Protein Protein_Kinase->Substrate_Protein phosphorylates ATP ATP ATP->Protein_Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Kinase, Fluorescent ATP Analog, and Assay Buffer Mix Mix Kinase and Fluorescent ATP Analog Reagents->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Measure Fluorescence Incubate->Measure Plot Plot Fluorescence vs. Concentration Measure->Plot Calculate Calculate Binding Affinity (Kd) Plot->Calculate Comparison_Logic cluster_probes Fluorescent ATP Analogs cluster_params Comparison Parameters TNP_ATP TNP-ATP Spectral Spectral Properties TNP_ATP->Spectral Binding Binding Affinity TNP_ATP->Binding Signal Signal Change TNP_ATP->Signal Compatibility Kinase Compatibility TNP_ATP->Compatibility MANT_ATP MANT-ATP MANT_ATP->Spectral MANT_ATP->Binding MANT_ATP->Signal MANT_ATP->Compatibility Decision Optimal Probe Selection Spectral->Decision Binding->Decision Signal->Decision Compatibility->Decision

References

Validating TNP-ATP Binding Specificity with ATP Competition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) with its natural counterpart, adenosine (B11128) triphosphate (ATP). We present supporting experimental data from various protein systems and offer a detailed protocol for validating binding specificity using ATP competition assays.

Unveiling Binding Interactions with a Fluorescent Probe

TNP-ATP is a fluorescent analog of ATP widely employed to characterize the nucleotide-binding properties of proteins such as kinases, ATPases, and other ATP-dependent enzymes.[1][2] Its utility stems from a significant increase in fluorescence quantum yield and a spectral blue shift upon binding to a protein's hydrophobic ATP-binding pocket.[1][3] This change in fluorescence provides a robust signal to monitor binding events. However, the addition of the bulky trinitrophenyl group can alter the binding affinity compared to the unmodified ATP molecule.[1][4] Therefore, it is crucial to validate the binding specificity of TNP-ATP for the ATP binding site through competition assays.

Comparative Binding Affinities: TNP-ATP vs. ATP

Experimental data consistently demonstrates that TNP-ATP often exhibits a higher binding affinity (lower dissociation constant, Kd) for ATP-binding proteins than ATP itself.[1][4] This enhanced affinity can be advantageous for initial binding studies but underscores the necessity of competition assays to confirm that TNP-ATP occupies the same binding site as ATP. The following table summarizes the dissociation constants (Kd) for TNP-ATP and ATP for a selection of proteins.

ProteinOrganismKd (TNP-ATP)Kd (ATP)Affinity Ratio (Kd ATP / Kd TNP-ATP)
CheA (Site 1)Escherichia coli0.1 µM200 µM2000
CheA (Site 2)Escherichia coli1.2 µM200 µM167
Selenophosphate Synthetase (SPS)Escherichia coli0.4 µM>50 µM>125
Ca2+-ATPase (E2 state)Rabbit0.1-0.2 µM4-10 µM~50
STRADαHomo sapiens1.1 µM33-110 µM30-100
CASKHomo sapiens0.563 mM--

Data compiled from multiple sources.[1][4]

Experimental Protocol: ATP Competition Assay using Fluorescence Spectroscopy

This protocol outlines the steps to validate the binding of TNP-ATP to the ATP binding site of a target protein.

1. Materials and Reagents:

  • Purified target protein of known concentration

  • TNP-ATP stock solution (e.g., 1 mM in aqueous buffer, pH 7.0)

  • ATP stock solution (e.g., 100 mM in aqueous buffer, pH 7.0)

  • Assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Spectrofluorometer

  • Cuvettes or microplates suitable for fluorescence measurements

2. Experimental Procedure:

  • Determine Optimal Excitation and Emission Wavelengths:

    • Record the fluorescence emission spectrum of a solution of TNP-ATP in the assay buffer (e.g., 5 µM) to determine the peak emission wavelength (typically around 561 nm in aqueous solution) when excited at 410 nm.[1]

    • Add the target protein to the TNP-ATP solution and record the emission spectrum again. A blue shift in the emission maximum and an increase in fluorescence intensity indicate binding.[3]

  • TNP-ATP Binding Titration (Optional but Recommended):

    • To a fixed concentration of the target protein, titrate increasing concentrations of TNP-ATP.

    • Measure the fluorescence intensity at the peak emission wavelength determined in step 1.

    • Plot the change in fluorescence as a function of TNP-ATP concentration to determine the dissociation constant (Kd) for TNP-ATP.

  • ATP Competition Assay:

    • Prepare a solution containing the target protein and TNP-ATP at concentrations that result in a significant fluorescence signal (e.g., protein concentration close to the Kd of TNP-ATP, and TNP-ATP concentration at or below the Kd).

    • Record the baseline fluorescence of the protein-TNP-ATP complex.

    • Add increasing concentrations of ATP to the solution.

    • After each addition of ATP, allow the system to equilibrate and then measure the fluorescence intensity.

    • A decrease in fluorescence intensity upon the addition of ATP indicates that ATP is displacing TNP-ATP from the binding site.[5]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the ATP concentration.

    • The data can be fitted to a competitive binding equation to determine the inhibitor constant (Ki) or the dissociation constant (Kd) for ATP.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the competitive binding principle, the following diagrams are provided.

ATP_Competition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Protein Target Protein Mix Incubate Protein + TNP-ATP Protein->Mix TNP_ATP TNP-ATP Solution TNP_ATP->Mix ATP ATP Solution Titrate Titrate with ATP ATP->Titrate Measure1 Measure Baseline Fluorescence Mix->Measure1 Measure1->Titrate Measure2 Measure Fluorescence (Post-ATP Addition) Titrate->Measure2 Plot Plot Fluorescence vs. [ATP] Measure2->Plot Calculate Calculate Kd/Ki for ATP Plot->Calculate

ATP Competition Assay Workflow

Competitive_Binding_Principle cluster_protein P Protein P_TNP_ATP Protein-TNP-ATP (High Fluorescence) P->P_TNP_ATP Binds P_ATP Protein-ATP (No Signal) P->P_ATP Binds TNP_ATP TNP-ATP (Fluorescent) ATP ATP (Non-fluorescent) P_TNP_ATP->P_ATP Displacement by excess ATP

Principle of Competitive Binding

Conclusion

TNP-ATP is a powerful tool for probing the ATP-binding sites of proteins. Its fluorescent properties offer a convenient and sensitive method for detecting binding events. However, due to the potential for altered binding affinity conferred by the TNP moiety, it is imperative to perform ATP competition assays. These assays serve to validate that TNP-ATP binds to the same site as ATP and allow for the determination of the protein's binding affinity for its natural ligand. The protocols and data presented in this guide provide a framework for the rigorous and accurate characterization of protein-ATP interactions.

References

A Head-to-Head Comparison: Cross-Validating TNP-ATP Assays with Isothermal Titration Calorimetry for Accurate Binding Affinity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of binding affinity between a protein and a ligand, such as ATP, is paramount. Two powerful techniques often employed for this purpose are the fluorescent TNP-ATP binding assay and Isothermal Titration Calorimetry (ITC). This guide provides a comprehensive comparison of these methods, offering insights into their principles, experimental protocols, and data interpretation to facilitate robust cross-validation of binding data.

The 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) assay is a fluorescence-based method that utilizes a fluorescent analog of ATP to probe nucleotide-binding sites in proteins, particularly kinases.[1][2][3] In an aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to a protein's hydrophobic ATP-binding pocket, its fluorescence intensity increases significantly, and the emission maximum often experiences a blue shift.[3][4] This change in fluorescence is the basis for determining binding affinities.

Isothermal Titration Calorimetry (ITC), on the other hand, is a label-free biophysical technique that directly measures the heat changes associated with a binding event.[5][6][7] By titrating a ligand into a solution containing a protein, ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[5][7][8][9] It is often considered the "gold standard" for characterizing biomolecular interactions.[9][10]

Comparing Methodologies and Data Output

A direct comparison of the methodologies reveals fundamental differences in their approach to measuring binding events. The TNP-ATP assay relies on an extrinsic fluorescent probe, while ITC measures an intrinsic property of the binding reaction. This distinction has significant implications for data interpretation and potential artifacts.

FeatureTNP-ATP Binding AssayIsothermal Titration Calorimetry (ITC)
Principle Measures the change in fluorescence of a TNP-ATP analog upon binding to a protein.[3][4]Directly measures the heat released or absorbed during a binding event.[5][7]
Labeling Requires the use of a fluorescently labeled ATP analog (TNP-ATP).[3]Label-free; no modification of protein or ligand is required.[5][8]
Data Output Dissociation constant (Kd) or inhibitor constant (Ki).[11]Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][7][8]
Throughput Can be adapted for high-throughput screening in microplate format.[1][2]Traditionally lower throughput, though automated systems are available.[9][12]
Sample Consumption Generally requires lower sample concentrations.Can require higher protein concentrations to achieve an adequate signal.[8]
Potential Artifacts The TNP moiety can influence binding affinity, leading to discrepancies with native ATP.[4][13] The fluorescence signal can be affected by buffer components or compound fluorescence.Requires careful buffer matching to minimize heats of dilution. Binding-linked protonation events can affect the observed enthalpy.[14]

Experimental Protocols: A Step-by-Step Overview

The experimental setups for TNP-ATP assays and ITC are distinct, each requiring specific instrumentation and careful execution to ensure high-quality data.

TNP-ATP Fluorescence Binding Assay Protocol (Cuvette-Based)

This protocol provides a general framework for a cuvette-based TNP-ATP binding assay. Concentrations and volumes may need to be optimized for specific protein-ligand systems.

  • Preparation: Prepare a stock solution of TNP-ATP and the protein of interest in an appropriate buffer (e.g., Tris-HCl). All solutions should be kept on ice and protected from light.[2]

  • Blank Measurement: In a quartz cuvette, measure the fluorescence spectrum of a buffer solution containing the final concentration of TNP-ATP (e.g., 1 µM) to establish a baseline. Excitation is typically performed at 410 nm, and emission is scanned from 500 nm to 600 nm.[1][15]

  • Protein Titration: To the cuvette containing TNP-ATP, add a known concentration of the protein.

  • Incubation and Measurement: Allow the system to equilibrate. Measure the fluorescence emission spectrum. A significant increase in fluorescence intensity at a specific wavelength (e.g., ~540-560 nm) indicates binding.[1][3]

  • Data Analysis: To determine the dissociation constant (Kd), perform a saturation binding experiment by titrating increasing concentrations of the protein into a fixed concentration of TNP-ATP, or vice versa.[3] The resulting data is then fitted to a suitable binding isotherm.

  • Competition Assay: To determine the binding affinity of unlabeled ATP or an inhibitor, perform a competition assay by titrating the competitor into a pre-formed complex of the protein and TNP-ATP. The decrease in fluorescence is monitored and used to calculate the Ki.[1][3]

Isothermal Titration Calorimetry (ITC) Protocol

This protocol outlines the general steps for a typical ITC experiment.

  • Sample Preparation: Prepare the protein and ligand solutions in the exact same buffer to minimize heats of dilution. The protein is placed in the sample cell, and the ligand is loaded into the titration syringe.[14] Recommended starting concentrations are often in the range of 10-50 µM for the protein and 100-500 µM for the ligand, but these need to be optimized.[8]

  • Instrument Setup: Equilibrate the instrument to the desired experimental temperature.

  • Titration: A series of small injections of the ligand solution are made into the protein solution in the sample cell. The heat change after each injection is measured relative to a reference cell containing buffer.[6]

  • Data Acquisition: The raw data is a plot of heat flow (µcal/sec) versus time. Integrating the area under each injection peak gives the heat change for that injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizing the Methodologies

To better understand the workflows and underlying principles of these techniques, the following diagrams are provided.

TNP_ATP_Workflow TNP-ATP Binding Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution mix Mix Protein and TNP-ATP prep_protein->mix prep_tnpatp Prepare TNP-ATP Solution prep_tnpatp->mix measure Measure Fluorescence (Excitation: 410 nm, Emission: 500-600 nm) mix->measure plot Plot Fluorescence vs. Concentration measure->plot fit Fit Data to Binding Isotherm plot->fit kd Determine Kd fit->kd

TNP-ATP Assay Workflow

ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow cluster_prep_itc Preparation cluster_exp_itc Experiment cluster_analysis_itc Data Analysis prep_protein_itc Prepare Protein in Cell titrate Titrate Ligand into Protein prep_protein_itc->titrate prep_ligand_itc Prepare Ligand in Syringe (Identical Buffer) prep_ligand_itc->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat plot_isotherm Plot Heat vs. Molar Ratio measure_heat->plot_isotherm fit_model Fit Data to Binding Model plot_isotherm->fit_model thermo Determine Kd, n, ΔH, ΔS fit_model->thermo

References

A Head-to-Head Comparison: TNP-ATP versus Radiolabeled ATP for Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of ATP binding affinity is crucial for understanding protein function and for the discovery of novel therapeutics, particularly in the field of kinase inhibitors. Two common probes used for these studies are the fluorescent analog 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) and radiolabeled ATP (e.g., [γ-³²P]ATP or [³H]ATP). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Performance Comparison

FeatureTNP-ATPRadiolabeled ATP
Detection Method Fluorescence SpectroscopyScintillation Counting / Autoradiography
Safety Non-radioactive, requires standard lab precautionsRadioactive, requires specialized handling, licensing, and waste disposal
Cost Generally lower reagent and disposal costsHigher costs associated with radioisotopes and waste management
Throughput High-throughput screening (HTS) compatible (microplate format)Lower throughput, more labor-intensive
Affinity vs. Native ATP Often binds with significantly higher affinity (20-2000x) than ATP, which can be a drawback or an advantage depending on the assay.[1]Binding affinity is considered identical or nearly identical to native ATP.
Potential for Interference The bulky TNP group may not fit all ATP-binding sites or may bind to allosteric sites.[1]Minimal structural modification ensures binding to the orthosteric ATP site.
"Gold Standard" A valuable tool, especially for competitive assays and HTS.Traditionally considered the "gold standard" for direct binding measurements due to minimal ligand modification.[2][3]

Quantitative Data: Dissociation Constants (Kd)

The dissociation constant (Kd) is a direct measure of binding affinity, with a lower Kd value indicating a higher affinity. The following table summarizes experimentally determined Kd values for TNP-ATP and ATP for several protein kinases. It is important to note that the affinity for TNP-ATP is consistently higher than for unmodified ATP.[1]

Protein KinaseLigandKd (µM)Fold Difference (ATP/TNP-ATP)Reference
Epidermal Growth Factor Receptor (EGFR) ATP~100~100x[1]
TNP-ATP~1[1]
CheA (Histidine Kinase) ATP250~156x[1][4]
TNP-ATP1.6[1][4]
CASK (CaM-Kinase) ATP500>500x[5][6]
TNP-ATP<1[5][6]
Selenophosphate Synthetase ATP100>100x[1]
TNP-ATP<1[1]

Note: Kd values can vary depending on experimental conditions (e.g., buffer composition, ion concentration).

Experimental Methodologies

TNP-ATP Fluorescence Binding Assay

This method relies on the significant increase in fluorescence quantum yield and a blue shift in the emission maximum of TNP-ATP upon binding to the hydrophobic ATP-binding pocket of a protein.[5]

Protocol for Kd Determination (Direct Titration):

  • Preparation: Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl). All measurements should be performed at a constant temperature (e.g., 25°C).

  • Blank Measurement: Measure the fluorescence of a solution containing only TNP-ATP (e.g., 1-5 µM) in the buffer. This will serve as the background reading.

  • Titration: To a cuvette containing a fixed concentration of the protein of interest (e.g., 1-4 µM), make sequential additions of a concentrated TNP-ATP stock solution.

  • Measurement: After each addition, allow the system to equilibrate and record the fluorescence intensity. The excitation wavelength is typically around 410 nm, with emission scanned from 500 nm to 600 nm or read at a fixed wavelength around 540 nm.[5]

  • Data Analysis: Correct the measured fluorescence values by subtracting the background fluorescence of TNP-ATP at each concentration. Plot the corrected fluorescence intensity against the TNP-ATP concentration. Fit the resulting saturation curve to a suitable binding equation (e.g., a one-site binding model) to determine the Kd.

Protocol for Ki Determination (Competition Assay):

This is particularly valuable as it uses the fluorescent signal of TNP-ATP to determine the binding affinity of a non-fluorescent competitor, such as native ATP.[5]

  • Complex Formation: Prepare a solution with a fixed concentration of the target protein and TNP-ATP (at a concentration near its Kd) to form the protein-TNP-ATP complex.

  • Titration with Competitor: To this solution, perform a serial titration with the non-labeled competitor (e.g., ATP).

  • Measurement: After each addition of the competitor, record the decrease in fluorescence as the TNP-ATP is displaced from the protein.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the competitor. Fit the data to an appropriate competition binding equation (e.g., Cheng-Prusoff equation) to calculate the inhibition constant (Ki) of the competitor.

Radiolabeled ATP Filter Binding Assay

This assay directly measures the binding of a radiolabeled ligand to a protein by separating the protein-ligand complex from the free ligand using a filter membrane that retains the protein.[3][7]

Protocol for Kd Determination (Saturation Binding):

  • Reaction Setup: Prepare a series of reaction tubes, each containing a constant amount of the purified protein in a suitable binding buffer.

  • Ligand Addition: To each tube, add increasing concentrations of radiolabeled ATP (e.g., [γ-³²P]ATP or [³H]ATP). Include a set of control tubes with a large excess of non-radiolabeled ("cold") ATP to determine non-specific binding.

  • Incubation: Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a suitable filter membrane (e.g., nitrocellulose or phosphocellulose) using a vacuum manifold. The protein and any bound radiolabeled ATP will be retained on the filter.[8]

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radiolabeled ATP.[7]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding (from the control tubes) from the total binding to get the specific binding at each radiolabeled ATP concentration. Plot the specific binding against the concentration of radiolabeled ATP. Fit the resulting saturation curve to a one-site binding model to calculate the Kd and the maximum number of binding sites (Bmax).[9]

Visualizing the Concepts

To better illustrate the context and workflows, the following diagrams are provided.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binding Dimer EGFR Dimer (Active) EGFR->Dimer Dimerization & Activation ADP ADP Dimer->ADP Autophosphorylation Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimer->Pathway Initiates Cascade ATP ATP ATP->Dimer Binds to Kinase Domain

Caption: EGFR signaling pathway initiated by ATP binding.

G cluster_tnp TNP-ATP Assay cluster_radio Radiolabeled ATP Assay tnp1 Mix Protein + TNP-ATP tnp2 Measure Fluorescence (Exc: 410nm, Em: ~540nm) tnp1->tnp2 tnp3 Titrate with Competitor (ATP) tnp2->tnp3 tnp4 Measure Fluorescence Decrease tnp3->tnp4 tnp5 Calculate Ki tnp4->tnp5 rad1 Incubate Protein with [³²P]ATP concentrations rad2 Filter to separate bound from free ligand rad1->rad2 rad3 Wash Filter rad2->rad3 rad4 Quantify Radioactivity (Scintillation Counting) rad3->rad4 rad5 Calculate Kd rad4->rad5

Caption: Experimental workflows for binding affinity assays.

G cluster_choice Choosing a Probe for ATP Binding Affinity start Primary Goal? ht_screening High-Throughput Screening or Competitive Assays start->ht_screening Speed & Safety direct_binding Direct Kd of Native ATP or 'Gold Standard' Data start->direct_binding Highest Accuracy tnp_atp Use TNP-ATP ht_screening->tnp_atp radio_atp Use Radiolabeled ATP direct_binding->radio_atp

Caption: Decision logic for probe selection.

Conclusion: Making the Right Choice

The choice between TNP-ATP and radiolabeled ATP depends heavily on the specific research question, available resources, and desired throughput.

Choose TNP-ATP for:

  • High-throughput screening of compound libraries.

  • Competitive binding assays to determine the affinity of unlabeled ligands.

  • When avoiding radioactivity is a priority due to safety, regulatory, or cost constraints.

Choose Radiolabeled ATP for:

  • The most accurate determination of the dissociation constant (Kd) for native ATP.

  • When a "gold standard" measurement is required for publication or regulatory submission.

  • When the ATP-binding pocket may be too small to accommodate the bulky TNP group.

While radiolabeled ATP remains the benchmark for accuracy, the safety, cost, and high-throughput advantages of TNP-ATP make it an invaluable and versatile tool for modern drug discovery and biochemical research, especially when used in well-designed competition assays to probe the binding of unmodified ligands.

References

A Head-to-Head Comparison: TNP-ATP Outshines in Fluorescent ATP Analog Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent ATP analogs, selecting the optimal tool is paramount for generating robust and reliable data. This guide provides an objective comparison of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) with other common fluorescent ATP analogs, namely N-methylanthraniloyl-ATP (MANT-ATP) and BODIPY-FL-ATP. Supported by experimental data and detailed protocols, this comparison highlights the distinct advantages of TNP-ATP in studying ATP-protein interactions.

Key Advantages of TNP-ATP

TNP-ATP has emerged as a powerful probe in molecular biology and biochemistry due to a unique combination of spectral properties that offer significant advantages over other fluorescent ATP analogs.[1][2][3] The primary benefits of utilizing TNP-ATP include:

  • Significant Fluorescence Enhancement Upon Binding: One of the most notable features of TNP-ATP is the dramatic increase in its fluorescence intensity upon binding to a protein.[1][2][4] In aqueous solutions, TNP-ATP exhibits weak fluorescence. However, when it binds to the hydrophobic environment of a protein's ATP-binding pocket, its fluorescence can increase by 3- to 5-fold or even more, leading to a high signal-to-noise ratio.[1][4]

  • Environmentally Sensitive Blue Shift: Accompanying the increase in fluorescence intensity is a pronounced blue shift in the emission maximum of TNP-ATP upon binding to a protein.[1][2][4] This spectral shift provides an additional, independent confirmation of the binding event.

  • Favorable Spectral Overlap for FRET: TNP-ATP is an excellent acceptor molecule for Förster Resonance Energy Transfer (FRET) studies.[2] Its broad absorption spectrum overlaps well with the emission spectra of common FRET donors, making it a versatile tool for measuring conformational changes and distances within proteins and protein complexes.[2]

  • High Binding Affinity: In many instances, TNP-ATP exhibits a significantly higher binding affinity (often in the nanomolar to low micromolar range) for ATP-binding proteins compared to ATP itself and other analogs like MANT-ATP and BODIPY-FL-ATP.[3] While this can be a consideration in interpreting absolute binding constants for ATP, it is highly advantageous for displacement assays, as lower concentrations of the fluorescent probe are required.

  • Versatility in Applications: TNP-ATP has been successfully employed in a wide range of applications, including fluorescence spectroscopy to determine binding affinities and stoichiometry, fluorescence microscopy for visualizing ATP binding sites, and as a tool in drug discovery to screen for inhibitors of ATP-binding proteins.[1][2][5]

Quantitative Comparison of Fluorescent ATP Analogs

To provide a clear overview of the performance of TNP-ATP relative to its counterparts, the following table summarizes key quantitative parameters. The values presented are representative and can vary depending on the specific protein and experimental conditions.

PropertyTNP-ATPMANT-ATPBODIPY-FL-ATP
Excitation Wavelength (λex) ~408 nm, ~470 nm~355 nm~503 nm
Emission Wavelength (λem) - Free ~561 nm~448 nm~512 nm
Emission Wavelength (λem) - Bound Blue-shifted (~540-550 nm)Blue-shifted (~440-445 nm)Relatively insensitive to binding
Fluorescence Enhancement High (often >3-fold)ModerateLow to Moderate
Quantum Yield - Free LowModerateHigh
Quantum Yield - Bound Significantly IncreasedIncreasedRelatively Unchanged
Binding Affinity (Kd) Often higher than ATP (nM to low µM)Closer to ATP (µM)Variable

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent ATP analogs. Below are protocols for two key experiments: a direct fluorescence titration to determine binding affinity and a competition assay to measure the binding of a non-fluorescent ligand.

Fluorescence Titration Assay for Determining TNP-ATP Binding Affinity

This experiment measures the increase in TNP-ATP fluorescence upon direct binding to a protein of interest, allowing for the determination of the dissociation constant (Kd).

Materials:

  • Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES)

  • TNP-ATP stock solution (e.g., 1 mM in buffer)

  • Spectrofluorometer

  • Cuvette or microplate

Protocol:

  • Preparation: Dilute the protein of interest to a fixed concentration (e.g., 1 µM) in the assay buffer.

  • Instrument Setup: Set the spectrofluorometer to the excitation wavelength for TNP-ATP (~410 nm) and the emission wavelength at the expected peak for the bound state (e.g., 540 nm).[1][6] Alternatively, a scan of the emission spectrum (e.g., 500-600 nm) can be performed.[1]

  • Titration:

    • To a cuvette containing the protein solution, make sequential additions of small aliquots of the TNP-ATP stock solution to achieve a range of final concentrations (e.g., 0 to 10 µM).

    • After each addition, mix gently and allow the system to equilibrate (binding is often instantaneous).[1]

    • Record the fluorescence intensity at the designated emission wavelength.

  • Control: Perform a parallel titration of TNP-ATP into the buffer alone to measure the background fluorescence of free TNP-ATP.

  • Data Analysis:

    • Subtract the background fluorescence from the fluorescence measured in the presence of the protein for each TNP-ATP concentration.

    • Plot the corrected fluorescence intensity as a function of the TNP-ATP concentration.

    • Fit the resulting saturation curve to a suitable binding model (e.g., a one-site binding hyperbola) to determine the Kd.

Experimental Workflow for Fluorescence Titration

G Workflow for TNP-ATP Fluorescence Titration Assay prep Prepare Protein Solution (Fixed Concentration) setup Set up Spectrofluorometer (λex=~410 nm, λem=~540 nm) prep->setup titrate Titrate with TNP-ATP (Sequential Additions) setup->titrate measure Measure Fluorescence Intensity titrate->measure measure->titrate Repeat for each concentration analyze Data Analysis (Subtract Background, Plot, and Fit) measure->analyze control Control Titration (TNP-ATP in Buffer) control->analyze kd Determine Kd analyze->kd

Caption: A flowchart of the experimental steps for determining the dissociation constant (Kd) of TNP-ATP binding to a protein.

Competition Assay for Determining ATP Binding Affinity

This assay is used to determine the binding affinity of a non-fluorescent competitor, such as ATP, by measuring its ability to displace pre-bound TNP-ATP from the protein.

Materials:

  • Purified protein of interest

  • TNP-ATP stock solution

  • Non-fluorescent competitor (e.g., ATP) stock solution

  • Spectrofluorometer

  • Cuvette or microplate

Protocol:

  • Preparation: Prepare a solution containing the protein of interest and TNP-ATP at concentrations that result in a significant fluorescence signal (typically with the protein concentration greater than the Kd of TNP-ATP and TNP-ATP at a concentration that gives a good signal).

  • Instrument Setup: Set the spectrofluorometer as described in the fluorescence titration assay.

  • Competition Titration:

    • To the pre-incubated protein-TNP-ATP complex, add increasing concentrations of the non-fluorescent competitor (e.g., ATP).

    • After each addition, mix and allow the system to reach equilibrium.

    • Record the fluorescence intensity. A decrease in fluorescence indicates the displacement of TNP-ATP by the competitor.[2]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the bound TNP-ATP).

    • Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation, which relates the IC50 to the Kd of the fluorescent ligand.

Signaling Pathway for Competitive Binding

G Competitive Displacement of TNP-ATP Protein Protein Complex Protein-TNP-ATP Complex (High Fluorescence) Protein->Complex Binds TNP_ATP TNP-ATP TNP_ATP->Complex ATP ATP (Competitor) Displaced Protein-ATP Complex (Low Fluorescence) ATP->Displaced Complex->Displaced Displaced by

Caption: Diagram illustrating the principle of a competitive binding assay where unlabeled ATP displaces fluorescently labeled TNP-ATP.

Conclusion

TNP-ATP stands out as a superior fluorescent ATP analog for a multitude of applications due to its pronounced fluorescence enhancement, environmentally sensitive spectral shift, and high binding affinity. These characteristics contribute to high-sensitivity assays with excellent signal-to-noise ratios. While the higher affinity of TNP-ATP compared to ATP must be considered when determining the absolute binding affinity of the natural nucleotide, this feature is particularly advantageous for displacement assays aimed at screening for inhibitors or determining the binding of other non-fluorescent ligands. For researchers seeking a robust and versatile tool to investigate ATP-protein interactions, TNP-ATP offers a clear advantage over other commercially available fluorescent ATP analogs.

References

A Comparative Guide to Triethylammonium and Other Salt Forms of TNP-ATP for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biochemical and pharmacological research, 2',3'-O-(2,4,6-Trinitrophenyl)adenosine-5'-triphosphate (TNP-ATP) stands out as a versatile fluorescent analogue of ATP. It is extensively utilized as a potent antagonist for P2X purinergic receptors and as a fluorescent probe to investigate the kinetics of ATP-binding proteins. TNP-ATP is commercially available in various salt forms, with the triethylammonium (B8662869) and sodium salts being the most common. This guide provides a detailed comparison of the triethylammonium salt form of TNP-ATP with other salt forms, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable form for their experimental needs.

Physicochemical and Biological Properties: A Tabular Comparison

The selection of a particular salt form of TNP-ATP can be critical for experimental success, influencing factors such as solubility, stability, and handling. Below is a summary of the available data for the triethylammonium and sodium salt forms of TNP-ATP.

Table 1: General and Physicochemical Properties of TNP-ATP Salt Forms

PropertyTNP-ATP Triethylammonium SaltTNP-ATP Sodium SaltTNP-ATP Monolithium Trisodium Salt
Molecular Formula C₁₆H₁₃N₈O₁₉P₃ • 4C₆H₁₆N[1][2]C₁₆H₁₃N₈O₁₉P₃ • 4Na[3]C₂₂H₁₄LiN₁₁Na₃O₂₅P₃[4]
Molecular Weight 1123.0 g/mol [1][2]806.2 g/mol [3]1001.24 g/mol [4]
Appearance Orange solution (typically 10 mM in water) or solid[5][6]Red to orange solid[4] or a solution in water[3]Red to orange solid[4]
Solubility Soluble in water; often supplied as a 10 mM solution.[1][2][7]Soluble in water.[3]H₂O: >20 mg/mL[4]
Storage Conditions Store at -20°C.[1][2]Store at -80°C.Not specified.
Reported Stability ≥ 2 years at -20°C.[2]≥ 2 years at -80°C.Not specified.

Table 2: Biological Activity as a P2X Receptor Antagonist

Receptor SubtypeTNP-ATP Triethylammonium Salt (IC₅₀)TNP-ATP Sodium Salt (IC₅₀)
P2X₁ 6 nM[1][7]6 nM[3]
P2X₃ 0.9 nM[1][7]0.9 nM[3]
P2X₂/₃ 7 nM[1][7]7 nM[3]
P2X₂ 2,000 nM[2]2 µM[3]
P2X₄ 15,200 nM[2]15.2 µM[3]
P2X₇ >30,000 nM[2]>30 µM[3]

The available data indicates that the biological activity of the triethylammonium and sodium salt forms of TNP-ATP as P2X receptor antagonists is virtually identical. The choice between these forms is therefore unlikely to impact the outcome of experiments focused on P2X receptor antagonism.

Experimental Considerations and Protocols

The utility of TNP-ATP extends beyond its role as a receptor antagonist to its application as a fluorescent probe for studying ATP-binding proteins. The fluorescence of TNP-ATP is environmentally sensitive, exhibiting a significant increase in quantum yield and a blue shift in its emission maximum upon binding to the hydrophobic pocket of a protein.[9]

Experimental Workflow for Fluorescence Titration

The following diagram outlines a typical workflow for a fluorescence titration experiment to determine the binding affinity of a protein to TNP-ATP.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_buffer Add Buffer to Cuvette prep_buffer->add_buffer prep_tnp Prepare TNP-ATP Stock add_tnp Add TNP-ATP to Cuvette prep_tnp->add_tnp prep_protein Prepare Protein Stock titrate_protein Titrate with Protein prep_protein->titrate_protein add_buffer->add_tnp measure_bg Measure Background Fluorescence add_tnp->measure_bg measure_bg->titrate_protein measure_fluorescence Measure Fluorescence at Each Titration Point titrate_protein->measure_fluorescence correct_data Correct for Dilution and Background measure_fluorescence->correct_data plot_data Plot Fluorescence Change vs. Protein Concentration correct_data->plot_data fit_curve Fit Binding Curve to Determine Kd plot_data->fit_curve

A typical workflow for a fluorescence titration experiment.
Detailed Protocol: Fluorescence Titration to Determine Binding Affinity

This protocol is adapted from established methods for measuring protein-ligand interactions using TNP-ATP.[10][11]

Materials:

  • TNP-ATP salt form of choice

  • Purified protein of interest

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH, with appropriate salts like MgCl₂)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvette

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of TNP-ATP (e.g., 1 mM) in the assay buffer. Determine the precise concentration by spectrophotometry using the molar extinction coefficient at 408 nm or 470 nm.[5]

    • Prepare a concentrated stock solution of the purified protein of interest in the assay buffer.

  • Instrument Setup:

    • Set the fluorometer to an excitation wavelength of 408 nm or 410 nm.

    • Set the emission scan range from 500 nm to 600 nm.

  • Measurement:

    • Add a known volume of assay buffer to the cuvette.

    • Add a small volume of the TNP-ATP stock solution to the cuvette to achieve a final concentration typically in the low micromolar range (e.g., 1-5 µM).[10]

    • Record the fluorescence spectrum of TNP-ATP alone. This serves as the baseline fluorescence.

    • Incrementally add small aliquots of the concentrated protein stock solution to the cuvette.

    • After each addition, allow the solution to equilibrate (typically 1-2 minutes) and then record the fluorescence spectrum.

  • Data Analysis:

    • For each titration point, determine the change in fluorescence intensity at the emission maximum.

    • Correct the fluorescence values for dilution effects.

    • Plot the change in fluorescence as a function of the total protein concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Signaling Pathway of P2X Receptors

TNP-ATP is a potent antagonist of several P2X receptor subtypes. Understanding the signaling pathway of these receptors is crucial for interpreting experimental results. P2X receptors are ligand-gated ion channels that open in response to extracellular ATP.[12][13]

p2x_pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling P2X P2X Receptor Ca_influx Ca²⁺ Influx P2X->Ca_influx Channel Opening Na_influx Na⁺ Influx P2X->Na_influx ATP Extracellular ATP ATP->P2X Binds and Activates TNP_ATP TNP-ATP (Antagonist) TNP_ATP->P2X Binds and Inhibits Downstream Downstream Signaling Cascades (e.g., activation of kinases, gene expression) Ca_influx->Downstream Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Downstream

Simplified signaling pathway of P2X receptors.

Activation of P2X receptors by ATP leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of various downstream signaling cascades.[12][14] TNP-ATP acts as a competitive antagonist, binding to the receptor to prevent ATP-mediated activation.[13][15]

Conclusion

The triethylammonium salt of TNP-ATP is a widely used and effective tool for studying P2X receptors and ATP-binding proteins. While direct, quantitative comparisons of its physicochemical properties with other salt forms like the sodium salt are scarce, the available data on biological activity show remarkable similarity. The choice of salt form may be influenced by factors such as the solvent system (with triethylammonium salts potentially offering better solubility in non-aqueous environments) and established laboratory protocols. For most aqueous-based biological assays, both the triethylammonium and sodium salt forms of TNP-ATP can be expected to perform comparably. Researchers should prioritize consistency in the salt form used within a study to ensure the reproducibility of their results.

References

Illuminating Enzyme Inhibition: A Comparative Guide to TNP-ATP Binding Assays and Ki Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction between a potential drug candidate and its target enzyme is paramount. This guide provides a comprehensive comparison of two key methodologies used to characterize enzyme inhibitors: the fluorescent TNP-ATP binding assay and the determination of the enzyme inhibition constant (Ki). By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to clarify the correlation between these two critical parameters in drug discovery.

The development of effective enzyme inhibitors relies on accurate and reproducible methods to quantify their potency. The half-maximal inhibitory concentration (IC50) derived from a 2',3'-O-(2,4,6-trinitrophenyl) adenosine (B11128) 5'-triphosphate (TNP-ATP) displacement assay offers a valuable measure of a compound's ability to bind to the ATP-binding site of a kinase. However, the inhibitor constant (Ki) provides a more fundamental measure of the inhibitor's binding affinity. This guide explores the relationship between these two values, offering a framework for interpreting inhibitor performance.

Correlating Binding Affinity with Inhibition Potency: A Comparative Analysis

To illustrate the relationship between TNP-ATP binding displacement and enzymatic inhibition, this guide focuses on two well-characterized protein kinases: p38α Mitogen-Activated Protein Kinase (MAPK) and Abl kinase. The following tables present a hypothetical, yet representative, dataset for a series of inhibitors against these kinases.

p38α MAPK Inhibitor Profile
InhibitorTNP-ATP Displacement IC50 (nM)Enzymatic Ki (nM)
Inhibitor A158
Inhibitor B5028
Inhibitor C12075
Inhibitor D52.5
Inhibitor E250140
Abl Kinase Inhibitor Profile
InhibitorTNP-ATP Displacement IC50 (nM)Enzymatic Ki (nM)
Inhibitor F2515
Inhibitor G84
Inhibitor H15090
Inhibitor I31.2
Inhibitor J300180

Experimental Protocols: A Detailed Look at the Methodologies

Accurate and consistent experimental execution is the bedrock of reliable data. The following sections provide detailed protocols for the key experiments cited in this guide.

TNP-ATP Displacement Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace the fluorescent ATP analog, TNP-ATP, from the ATP-binding site of the target kinase.

Materials:

  • Purified kinase (e.g., p38α MAPK or Abl kinase)

  • TNP-ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitors dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a solution of the kinase and TNP-ATP in the assay buffer. The concentration of the kinase should be in the low nanomolar range, and the TNP-ATP concentration should be close to its dissociation constant (Kd) for the kinase.

  • Add a small volume of the test inhibitor, serially diluted in DMSO, to the wells of the microplate.

  • Add the kinase/TNP-ATP mixture to the wells containing the inhibitor. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Enzyme Inhibition Constant (Ki)

The Ki value is determined from the IC50 value obtained from an enzymatic assay using the Cheng-Prusoff equation.[1]

Enzymatic Assay (e.g., for a protein kinase):

  • The kinase reaction is performed in a suitable buffer containing the kinase, a peptide substrate, and ATP.

  • The reaction is initiated by the addition of ATP.

  • The amount of phosphorylated substrate is measured over time, typically using methods such as radioactivity, fluorescence, or luminescence.

  • To determine the IC50, the assay is performed in the presence of varying concentrations of the inhibitor.

  • The rate of the reaction at each inhibitor concentration is measured.

  • The IC50 value is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Calculation of Ki: The Ki is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([S] / Km))

Where:

  • IC50 is the half-maximal inhibitory concentration of the inhibitor.

  • [S] is the concentration of the substrate (ATP in the case of kinases).

  • Km is the Michaelis-Menten constant of the enzyme for the substrate.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

G Experimental Workflow for Ki Determination cluster_0 TNP-ATP Displacement Assay cluster_1 Enzymatic Assay Prepare Kinase/TNP-ATP Mix Prepare Kinase/TNP-ATP Mix Add Inhibitor Dilutions Add Inhibitor Dilutions Prepare Kinase/TNP-ATP Mix->Add Inhibitor Dilutions Incubate Incubate Add Inhibitor Dilutions->Incubate Measure Fluorescence Polarization Measure Fluorescence Polarization Incubate->Measure Fluorescence Polarization Calculate IC50_binding Calculate IC50_binding Measure Fluorescence Polarization->Calculate IC50_binding Correlate Data Correlate Data Calculate IC50_binding->Correlate Data Prepare Kinase/Substrate Mix Prepare Kinase/Substrate Mix Add Inhibitor Dilutions Add Inhibitor Dilutions Prepare Kinase/Substrate Mix->Add Inhibitor Dilutions Initiate with ATP Initiate with ATP Add Inhibitor Dilutions ->Initiate with ATP Measure Product Formation Measure Product Formation Initiate with ATP->Measure Product Formation Calculate IC50_enzymatic Calculate IC50_enzymatic Measure Product Formation->Calculate IC50_enzymatic Calculate Ki Calculate Ki Calculate IC50_enzymatic->Calculate Ki Cheng-Prusoff Equation Calculate Ki->Correlate Data G p38 MAPK Signaling Pathway Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammation/Apoptosis Inflammation/Apoptosis Transcription Factors->Inflammation/Apoptosis G Abl Kinase Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Adapter Proteins Adapter Proteins Receptor Tyrosine Kinase->Adapter Proteins Abl Kinase Abl Kinase Adapter Proteins->Abl Kinase Substrate Phosphorylation Substrate Phosphorylation Abl Kinase->Substrate Phosphorylation Cell Proliferation/Survival Cell Proliferation/Survival Substrate Phosphorylation->Cell Proliferation/Survival

References

A Comparative Guide: TNP-ATP as a Superior Alternative to Radioactive Assays for ATP Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of ATP-binding proteins, the choice of assay methodology is a critical determinant of experimental success, efficiency, and safety. This guide provides an objective comparison between the fluorescent TNP-ATP binding assay and the traditional radioactive filter binding assay, supported by experimental data and detailed protocols to inform your selection.

Adenosine triphosphate (ATP) is a ubiquitous molecule essential for cellular energy metabolism and signal transduction. The proteins that bind ATP, such as kinases, ATPases, and motor proteins, are crucial targets for drug discovery and fundamental biological research. Consequently, robust and reliable assays to measure ATP binding are indispensable. For decades, radioactive assays, primarily utilizing [γ-³²P]ATP or [α-³²P]ATP, were the gold standard. However, the emergence of fluorescent analogs, particularly 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), has provided a safer, more efficient, and equally potent alternative.

The Principle Behind the Probes: Fluorescence vs. Radioactivity

TNP-ATP: A Fluorescent Reporter of Binding

TNP-ATP is a fluorescent analog of ATP where the trinitrophenyl (TNP) group is attached to the ribose moiety of the ATP molecule.[1] In an aqueous solution, TNP-ATP exhibits weak fluorescence. However, upon binding to the hydrophobic ATP-binding pocket of a protein, its quantum yield increases significantly, resulting in a substantial enhancement of its fluorescent signal and often a blue shift in its emission maximum.[1][2] This change in fluorescence provides a direct and real-time measure of the binding event. The excitation wavelength for TNP-ATP is typically around 410 nm, with an emission maximum around 540-560 nm.[2][3] This spectral property is advantageous as it minimizes interference from the intrinsic fluorescence of proteins.[3]

Radioactive Assays: The Classic Filter-Binding Approach

Traditional radioactive ATP binding assays rely on the use of ATP molecules labeled with a radioactive isotope, most commonly Phosphorus-32 (³²P) or Phosphorus-33 (³³P), at the gamma phosphate (B84403) position ([γ-³²P]ATP). The principle of the most common format, the filter binding assay, is the separation of the protein-ATP complex from the unbound, free radiolabeled ATP.[4][5] This is typically achieved by passing the reaction mixture through a nitrocellulose filter. Proteins, due to their charge, bind to the filter, and any radiolabeled ATP bound to the protein is retained.[4] The unbound radiolabeled ATP passes through the filter. The amount of radioactivity on the filter is then quantified using a scintillation counter or a phosphorimager, providing a measure of the ATP bound to the protein.[5]

Head-to-Head Comparison: TNP-ATP vs. Radioactive Assays

To facilitate an informed decision, the following table summarizes the key performance characteristics of both assay types.

FeatureTNP-ATP AssayRadioactive Assay
Principle Fluorescence enhancement upon bindingDetection of radioactivity from bound, labeled ATP
Safety Non-radioactive, minimal safety concernsRequires handling of radioactive materials, specialized waste disposal, and adherence to strict safety protocols
Cost Generally lower cost for reagents and disposalHigher costs associated with radioactive isotopes, licensing, and waste management
Throughput High-throughput compatible (96- and 384-well plates) with plate readersCan be adapted for high-throughput, but often more labor-intensive and slower
Sensitivity High sensitivity, capable of measuring dissociation constants (Kd) in the nanomolar to micromolar range[1][6]Very high sensitivity, considered the "gold standard" for quantifying kinase activity[5][7]
Ease of Use Simple, homogeneous "mix-and-read" format[2]Multi-step procedure involving filtration, washing, and specialized detection equipment[5]
Real-time Monitoring Allows for real-time kinetic measurementsTypically provides endpoint measurements
Compound Interference Potential for interference from fluorescent compoundsLess susceptible to chemical interference, but can be affected by compounds that alter filter binding
Data Acquisition Rapid, with measurements taking seconds to minutes per plateSlower, requiring filter processing and often lengthy exposure times for imaging

Experimental Protocols: A Step-by-Step Guide

TNP-ATP Fluorescence Binding Assay Protocol (96-Well Plate Format)

This protocol is a generalized procedure and may require optimization for specific proteins.[2]

Materials:

  • Purified ATP-binding protein of interest

  • TNP-ATP stock solution (e.g., 1 mM in water or buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • Black, opaque 96-well microplate

  • Fluorescence plate reader with excitation at ~410 nm and emission detection at ~540 nm

Procedure:

  • Prepare Protein Dilutions: Prepare a series of dilutions of the ATP-binding protein in the assay buffer.

  • Prepare TNP-ATP Working Solution: Dilute the TNP-ATP stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

  • Set up the Assay Plate:

    • Blank wells: Add assay buffer only.

    • TNP-ATP only wells: Add the TNP-ATP working solution to wells containing only assay buffer.

    • Experimental wells: Add the TNP-ATP working solution to wells containing the different concentrations of the protein.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the binding to reach equilibrium. Protect the plate from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using the plate reader.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • The fluorescence enhancement is calculated by subtracting the fluorescence of the "TNP-ATP only" wells from the experimental wells.

    • Plot the change in fluorescence as a function of protein concentration to determine the dissociation constant (Kd).

Radioactive Filter Binding Assay Protocol ([γ-³²P]ATP)

This protocol is a generalized procedure and requires appropriate safety precautions for handling radioactive materials.[5][7]

Materials:

  • Purified ATP-binding protein of interest

  • [γ-³²P]ATP (high specific activity)

  • Unlabeled ("cold") ATP stock solution

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Nitrocellulose filter membranes (e.g., 0.45 µm pore size)

  • Vacuum filtration manifold

  • Wash buffer (ice-cold assay buffer)

  • Scintillation vials and scintillation fluid

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a constant concentration of [γ-³²P]ATP (often mixed with cold ATP to achieve the desired specific activity), and varying concentrations of the ATP-binding protein.

  • Incubation: Incubate the reactions at the desired temperature (e.g., 30°C) for a time sufficient to reach binding equilibrium (e.g., 30 minutes).

  • Filtration:

    • Pre-wet the nitrocellulose filters with wash buffer.

    • Place the filters on the vacuum manifold.

    • Apply the reaction mixture to the center of the filter under vacuum.

  • Washing: Immediately wash each filter with several volumes of ice-cold wash buffer to remove unbound [γ-³²P]ATP.

  • Quantification:

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Phosphorimaging: Arrange the dried filters on a phosphor screen, expose for an appropriate amount of time, and image the screen.

  • Data Analysis:

    • Determine the amount of bound [γ-³²P]ATP for each protein concentration.

    • Plot the amount of bound ATP as a function of protein concentration to determine the binding parameters, such as the Kd.

Visualizing the Processes: Workflows and Signaling Pathways

To further clarify the experimental procedures and the biological context, the following diagrams illustrate the workflows and a relevant signaling pathway.

TNP_ATP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Protein ATP-Binding Protein (Varying Concentrations) Mix Mix Protein and TNP-ATP in 96-well Plate Protein->Mix TNP_ATP TNP-ATP Solution (Fixed Concentration) TNP_ATP->Mix Incubate Incubate at RT (10-15 min) Mix->Incubate Read Measure Fluorescence (Ex: 410nm, Em: 540nm) Incubate->Read Analyze Data Analysis (Calculate Kd) Read->Analyze

TNP-ATP Assay Workflow

Radioactive_Assay_Workflow cluster_prep_rad Preparation cluster_assay_rad Assay Execution cluster_detection_rad Detection & Analysis Protein_rad ATP-Binding Protein (Varying Concentrations) Mix_rad Mix Protein and [γ-³²P]ATP Protein_rad->Mix_rad Radio_ATP [γ-³²P]ATP Solution (Fixed Concentration) Radio_ATP->Mix_rad Incubate_rad Incubate at 30°C (30 min) Mix_rad->Incubate_rad Filter Vacuum Filtration (Nitrocellulose Filter) Incubate_rad->Filter Wash Wash Filter to Remove Unbound [γ-³²P]ATP Filter->Wash Count Quantify Radioactivity (Scintillation/Phosphorimaging) Wash->Count Analyze_rad Data Analysis (Calculate Binding) Count->Analyze_rad

Radioactive Assay Workflow

GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR binds G_Protein G-Protein GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA binds and activates PKA_active Protein Kinase A (Active) Substrate Substrate Protein PKA_active->Substrate phosphorylates Substrate_P Phosphorylated Substrate Protein Substrate->Substrate_P Response Cellular Response Substrate_P->Response

Generic GPCR Signaling Pathway

Conclusion: Embracing a Safer and More Efficient Future for ATP Binding Assays

While radioactive assays have historically been instrumental in advancing our understanding of ATP-binding proteins, the advantages offered by TNP-ATP are compelling for modern research environments.[1][8] The elimination of radiation hazards, coupled with a simpler, faster, and more cost-effective workflow, makes TNP-ATP an attractive alternative for both fundamental research and high-throughput drug screening.[2][8] The ability to perform real-time measurements and the reduced potential for certain types of compound interference further solidify its position as a superior choice for many applications. For laboratories seeking to enhance safety, improve efficiency, and reduce costs without compromising data quality, transitioning to TNP-ATP-based assays represents a significant step forward in the study of ATP-binding proteins.

References

A Comparative Guide to the Selectivity of TNP-ATP for P2X Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) for various P2X receptor subtypes. The information presented herein, supported by experimental data, is intended to assist researchers in the design and interpretation of studies involving this widely used P2X receptor antagonist.

Quantitative Analysis of TNP-ATP Selectivity

TNP-ATP exhibits a distinct selectivity profile, demonstrating high potency as an antagonist at specific P2X receptor subtypes. The following table summarizes the inhibitory concentrations (IC50) of TNP-ATP across a range of P2X receptors, highlighting its preferential antagonism. Data has been compiled from multiple studies to provide a comprehensive overview.

P2X Receptor SubtypeSpeciesIC50 (nM)Fold Selectivity vs. P2X2Reference(s)
P2X1 Human / Rat6~467-fold[1]
P2X2 Human / Rat~2800 - 35001[2]
P2X3 Human / Rat0.9 - 3~933 - 3111-fold[2]
P2X2/3 (heteromeric)Human / Rat3 - 7~400 - 933-fold[3]
P2X4 Human / Rat>1000<1-fold[4]
P2X5 -Not Widely Reported-[4]
P2X6 -Not Widely Reported-
P2X7 Human / Rat>1000<1-fold[1][4]

Key Observations:

  • High Potency at P2X1, P2X3, and P2X2/3: TNP-ATP is a potent antagonist of homomeric P2X1 and P2X3 receptors, as well as heteromeric P2X2/3 receptors, with IC50 values in the low nanomolar range.[1][4]

  • Remarkable Selectivity: It displays a selectivity of over 1000-fold for P2X3-containing receptors (P2X3 and P2X2/3) when compared to P2X2, P2X4, and P2X7 receptors. This makes TNP-ATP a valuable pharmacological tool for discriminating between these subtypes.

  • Low Potency at P2X2, P2X4, and P2X7: TNP-ATP is significantly less effective at inhibiting P2X2, P2X4, and P2X7 receptors, with IC50 values in the micromolar range or higher.[1][2][4]

  • Limited Data for P2X5 and P2X6: The inhibitory activity of TNP-ATP on P2X5 and P2X6 receptor subtypes is not extensively documented in the current scientific literature.[4]

Experimental Methodologies

The determination of TNP-ATP's antagonist potency and selectivity is primarily achieved through electrophysiological and calcium imaging techniques. These methods allow for the direct or indirect measurement of P2X receptor ion channel function in the presence of an agonist and the subsequent inhibition by TNP-ATP.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents passing through P2X receptor channels in the cell membrane.

  • Objective: To determine the IC50 value of TNP-ATP by quantifying the inhibition of agonist-induced currents.

  • Cell Preparation: HEK293 cells or other suitable cell lines are transfected to express a specific P2X receptor subtype of interest. These cells are then cultured on glass coverslips for recording.

  • Recording Procedure:

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell.

    • The cell membrane is then ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of total membrane current.

    • The cell is held at a negative membrane potential (e.g., -60 mV).

    • A P2X receptor agonist, such as ATP or the more stable analog α,β-methylene ATP (α,β-meATP), is applied to the cell to evoke an inward current.

    • After a washout period, the agonist is co-applied with varying concentrations of TNP-ATP.

    • The reduction in the agonist-induced current in the presence of TNP-ATP is measured.

  • Data Analysis: The inhibited current is normalized to the control agonist-induced current, and a concentration-response curve is plotted to calculate the IC50 value.

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Transfection Transfect Cells with P2X Receptor Subtype Culture Culture Cells on Coverslips Transfection->Culture Patch Establish Whole-Cell Patch Clamp Culture->Patch Agonist Apply Agonist (e.g., ATP) Patch->Agonist Washout Washout Agonist->Washout CoApplication Co-apply Agonist and TNP-ATP Washout->CoApplication Record Record Ion Current CoApplication->Record Normalize Normalize Current Record->Normalize Plot Plot Concentration- Response Curve Normalize->Plot Calculate Calculate IC50 Plot->Calculate

Experimental workflow for determining IC50 via patch clamp.
Intracellular Calcium Influx Assay

This method indirectly measures P2X receptor activation by detecting the subsequent rise in intracellular calcium concentration ([Ca2+]i) that occurs when these non-selective cation channels open.

  • Objective: To determine the IC50 value of TNP-ATP by measuring the inhibition of agonist-induced increases in intracellular calcium.

  • Cell Preparation: Cells expressing the P2X receptor subtype of interest are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Procedure:

    • The baseline fluorescence of the cells is measured.

    • Cells are pre-incubated with various concentrations of TNP-ATP.

    • A specific concentration of a P2X receptor agonist (typically the EC50 or EC80 concentration) is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is recorded using a fluorescence plate reader or microscope.

  • Data Analysis: The inhibition of the calcium response by TNP-ATP is calculated relative to the response with the agonist alone, and this data is used to generate a concentration-response curve and determine the IC50 value.

P2X Receptor Signaling and Antagonism

P2X receptors are ligand-gated ion channels that are activated by extracellular ATP.[1] Upon ATP binding, the channel undergoes a conformational change, opening a pore that allows the influx of cations such as Na+ and Ca2+. This influx leads to membrane depolarization and the initiation of various downstream signaling events. TNP-ATP acts as a competitive antagonist, binding to the same site as ATP but without activating the channel, thereby blocking the physiological effects of ATP.[3]

G cluster_pathway P2X Receptor Signaling Pathway cluster_antagonism Antagonism by TNP-ATP ATP Extracellular ATP P2X P2X Receptor ATP->P2X Binds to Cation Cation Influx (Na+, Ca2+) P2X->Cation Opens Channel Depolarization Membrane Depolarization Cation->Depolarization Signaling Downstream Signaling Depolarization->Signaling TNP_ATP TNP-ATP TNP_ATP->P2X Competitively Binds

Mechanism of P2X receptor activation and TNP-ATP antagonism.

References

A Comparative Analysis of TNP-ATP and Natural ATP Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ATP and its binding proteins is paramount. 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), a fluorescent analog of ATP, has become an invaluable tool in these investigations. This guide provides an objective comparison of the binding kinetics of TNP-ATP and its natural counterpart, supported by experimental data, to aid in the design and interpretation of molecular studies.

Quantitative Data Summary

The binding affinity of TNP-ATP to ATP-binding sites is often higher than that of natural ATP.[1][2][3] This enhanced affinity is a critical consideration when using TNP-ATP as a proxy for the natural nucleotide. The following table summarizes the dissociation constants (Kd) for TNP-ATP and ATP with several well-characterized proteins.

ProteinLigandDissociation Constant (Kd)
Myosin TNP-ATP~1 µM
ATP2.4 µM
Ca2+-ATPase TNP-ATP~1 µM
ATP2.4 µM
CheA (Histidine Kinase) TNP-ATP1.9 µM[4]
ATP260 µM[4]
EnvZ (Histidine Kinase) TNP-ATP0.5 µM[4]
ATP60 µM[4]
PhoQcat (Histidine Kinase) TNP-ATP-
ATP412 ± 72 µM[4]
Insulysin TNP-ATP1.15 µM[5]
ATP1.3 mM[5]
STRADα (Pseudokinase) TNP-ATP1.1 µM[6]
ATP30-100x higher than TNP-ATP[6]
CASK (Pseudokinase) TNP-ATP0.563 mM[6]
ATP-

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Precise determination of binding kinetics relies on robust experimental methodologies. The following are detailed protocols for key experiments used to characterize the binding of TNP-ATP and ATP.

Fluorescence Spectroscopy for Kd Determination

This technique leverages the significant increase in fluorescence and the blue shift in the emission maximum of TNP-ATP upon binding to a protein.[1][7]

Principle: The change in fluorescence intensity of TNP-ATP is directly proportional to the fraction of the fluorescent ligand bound to the protein. By titrating a fixed concentration of protein with increasing concentrations of TNP-ATP, a saturation binding curve can be generated to determine the dissociation constant (Kd).

G cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis P Prepare Protein Solution (1-4 µM in buffer) Titrate Add increasing concentrations of TNP-ATP to protein solution P->Titrate TNP Prepare TNP-ATP Stock (e.g., 6.4 mM) TNP->Titrate Measure Measure fluorescence intensity (Excitation: ~410 nm, Emission: 500-600 nm) Titrate->Measure Plot Plot change in fluorescence vs. [TNP-ATP] Measure->Plot Fit Fit data to a binding isotherm to calculate Kd Plot->Fit

Caption: Workflow for Kd determination by fluorescence spectroscopy.

Stopped-Flow Kinetics for kon and koff

To measure the rates of association (kon) and dissociation (koff), the rapid kinetics of binding are monitored using a stopped-flow instrument.[8][9]

Principle: By rapidly mixing the protein and ligand, the pre-steady-state kinetics of the binding event can be observed in real-time. For TNP-ATP, the increase in fluorescence upon binding is monitored over milliseconds. To measure the dissociation rate, a pre-formed protein-TNP-ATP complex is rapidly mixed with an excess of unlabeled ATP, and the decrease in fluorescence is tracked as the TNP-ATP is displaced.

G cluster_kon Association Rate (kon) cluster_koff Dissociation Rate (koff) Mix_on Rapidly mix Protein and TNP-ATP Monitor_on Monitor fluorescence increase over time Mix_on->Monitor_on Analyze_on Fit data to determine k_obs Monitor_on->Analyze_on Plot_on Plot k_obs vs. [TNP-ATP] to get kon Analyze_on->Plot_on Mix_off Rapidly mix Protein-TNP-ATP complex with excess unlabeled ATP Monitor_off Monitor fluorescence decrease over time Mix_off->Monitor_off Analyze_off Fit data to determine koff Monitor_off->Analyze_off

Caption: Experimental workflow for stopped-flow kinetics.

Signaling Pathway Context: The Role of ATP in DNA Mismatch Repair

ATP binding and hydrolysis are crucial for the function of many DNA repair proteins, such as the Msh2-Msh6 complex, which is involved in recognizing and initiating the repair of DNA mismatches.

G cluster_pathway Simplified Msh2-Msh6 DNA Mismatch Repair Initiation Mismatch DNA Mismatch Msh26 Msh2-Msh6 Mismatch->Msh26 binds Complex Msh2-Msh6-Mismatch-ATP (Sliding Clamp Formation) Msh26->Complex binds ATP ATP ATP ATP->Complex ADP_Pi ADP + Pi Complex->ADP_Pi ATP Hydrolysis Downstream Recruitment of Downstream Repair Factors Complex->Downstream initiates

References

The Imperfect Mimic: A Comparative Guide to the Limitations of TNP-ATP in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

The core utility of TNP-ATP lies in its 2,4,6-trinitrophenol (TNP) group attached to the ribose sugar of ATP.[1] This modification renders the molecule fluorescent, with an emission maximum around 561 nm in aqueous solution.[3] When TNP-ATP binds to the hydrophobic environment of a protein's ATP-binding pocket, its fluorescence intensity typically increases, and the emission maximum undergoes a blue shift.[1][4] While this property is the foundation of its use, the bulky and chemically distinct TNP moiety introduces significant deviations from the behavior of native ATP.

Key Limitations of TNP-ATP

The primary drawbacks of using TNP-ATP stem from the fact that the TNP group itself can interact with the target protein, altering binding affinity and kinetics compared to ATP.

  • Altered Binding Affinity: One of the most significant limitations is that the TNP moiety often enhances the binding affinity of the analog for the protein.[1][2][5] This can result in a dissociation constant (Kd) that is orders of magnitude lower than that for ATP, providing an inaccurate measure of the protein's natural affinity for its substrate. The TNP group can form additional interactions with amino acid residues in or near the ATP-binding pocket that are not available to ATP.

  • Steric and Allosteric Effects: The bulky TNP group can lead to steric hindrance, potentially altering the conformation of the protein upon binding in a way that ATP does not. This can lead to non-competitive or allosteric effects, where TNP-ATP may bind to sites other than the primary ATP-binding pocket.[1] For example, in some proteins, TNP-ATP has been shown to act as an allosteric activator, a function not observed with ATP.[1]

  • Modified Enzyme Kinetics: For ATP-hydrolyzing enzymes such as kinases and ATPases, TNP-ATP is often a poor substrate. While it may be hydrolyzed, the rate is typically much slower than that of ATP.[1] This makes it unsuitable for accurately studying the catalytic activity of these enzymes.

  • Antagonistic Activity: In certain protein families, most notably the P2X receptors, TNP-ATP acts as a potent antagonist, inhibiting the channel's activation by ATP.[6][7] This is a clear functional divergence from ATP, which is the natural agonist for these receptors.

  • Fluorescence Artifacts: The fluorescence of TNP-ATP is sensitive to its environment, including changes in pH, solvent polarity, and the presence of detergents.[1][2][8] This can lead to changes in fluorescence that are not due to protein binding, potentially confounding the interpretation of experimental results.

Quantitative Comparison: TNP-ATP vs. ATP Binding Affinity

The following table summarizes the dissociation constants (Kd) for TNP-ATP and ATP for a selection of proteins, illustrating the often-significant discrepancy in binding affinities.

ProteinOrganismKd (TNP-ATP) (µM)Kd (ATP) (µM)Fold Difference (ATP/TNP-ATP)
Selenophosphate Synthetase (SPS)Aquifex aeolicus0.03>3>100
HexokinaseYeast1.5150100
Na,K-ATPase (H4-H5 loop)Recombinant3.16200~2000
CheA (Site 1)Thermotoga maritima0.00160.2125
CASK (CaM-kinase domain)Human~1~1000~1000

Data compiled from various sources.[1][9][10]

Comparison with Other ATP Analogs

TNP-ATP is one of several commonly used ATP analogs. The choice of analog should be guided by the specific experimental question.

  • ATPγS (Adenosine 5'-O-(3-thiotriphosphate)): A non-hydrolyzable analog where a sulfur atom replaces a non-bridging oxygen on the γ-phosphate.[11] It is a good choice for studying ATP binding without hydrolysis and for trapping enzymes in a pre-hydrolysis state.[11] Unlike TNP-ATP, it lacks a bulky fluorescent reporter group, making it less likely to introduce steric artifacts.

  • MANT-ATP (2'-(or-3')-O-(N-Methylanthraniloyl) adenosine (B11128) 5'-triphosphate): Another fluorescent ATP analog. MANT has a smaller fluorophore than TNP and excites at a shorter wavelength.[12] The choice between TNP-ATP and MANT-ATP may depend on the specific protein and the instrumentation available.[12]

  • AMP-PNP (Adenosine 5'-(β,γ-imido)triphosphate): A non-hydrolyzable analog where an imido group replaces the oxygen between the β and γ phosphates. It is a competitive inhibitor of many ATP-dependent enzymes and is useful for structural studies.[11]

Experimental Protocols

Determining Binding Affinity using Fluorescence Titration

This protocol describes a standard method for measuring the dissociation constant (Kd) of TNP-ATP for a protein of interest.

Materials:

  • Spectrofluorometer

  • Quartz cuvette

  • Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, pH 7.2)

  • TNP-ATP stock solution (e.g., 1 mM in buffer)

  • Buffer solution

Procedure:

  • Set the spectrofluorometer to an excitation wavelength of 410 nm and record the emission spectrum from 500 nm to 600 nm.

  • Add a known volume of buffer to the cuvette and record a blank spectrum.

  • Add a small, fixed amount of TNP-ATP to the cuvette (final concentration typically 1-5 µM) and record the fluorescence spectrum.[4]

  • Successively add small aliquots of the concentrated protein solution to the cuvette.

  • After each addition, mix gently and allow the system to equilibrate (usually instantaneous) before recording the fluorescence spectrum.[4]

  • Continue adding the protein until the change in fluorescence upon addition is negligible (saturation).

  • Correct the fluorescence data for dilution at each step.

  • Plot the change in fluorescence intensity at the emission maximum (e.g., ~540 nm) as a function of the total protein concentration.

  • Fit the resulting saturation curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.

ATP Competition Assay

This protocol is used to determine the binding affinity of ATP by competing it against the fluorescent TNP-ATP.

Materials:

  • Same as for the fluorescence titration experiment.

  • ATP stock solution (e.g., 100 mM in buffer).

Procedure:

  • Prepare a solution containing the protein of interest at a concentration above the Kd of TNP-ATP, and TNP-ATP at a concentration around its Kd.

  • Record the fluorescence spectrum of this complex.

  • Add increasing concentrations of ATP to the cuvette.

  • After each addition, mix and allow the system to equilibrate before recording the fluorescence spectrum.

  • The addition of ATP will displace the bound TNP-ATP, leading to a decrease in fluorescence.[4]

  • Plot the fluorescence intensity as a function of the ATP concentration.

  • Fit the data to a competitive binding equation to determine the inhibitory constant (Ki) for ATP, which represents its dissociation constant.

Visualizing Workflows and Pathways

To better understand the application and context of TNP-ATP, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis prep_buffer Prepare Buffer prep_protein Purify & Dilute Protein prep_buffer->prep_protein prep_tnp_atp Prepare TNP-ATP Stock prep_buffer->prep_tnp_atp titration Titrate Protein into TNP-ATP Solution prep_protein->titration prep_tnp_atp->titration setup_spectro Setup Spectrofluorometer (Ex: 410nm, Em: 500-600nm) setup_spectro->titration record_spectra Record Fluorescence Spectra titration->record_spectra correct_dilution Correct for Dilution record_spectra->correct_dilution plot_data Plot ΔF vs. [Protein] correct_dilution->plot_data fit_curve Fit to Binding Isotherm plot_data->fit_curve calc_kd Calculate Kd fit_curve->calc_kd

Caption: Workflow for determining TNP-ATP binding affinity.

p2x_signaling cluster_membrane Plasma Membrane P2X_receptor P2X Receptor ion_influx Cation Influx (Na+, Ca2+) P2X_receptor->ion_influx Opens Channel ATP Extracellular ATP (Agonist) ATP->P2X_receptor Binds & Activates TNP_ATP TNP-ATP (Antagonist) TNP_ATP->P2X_receptor Binds & Inhibits depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling depolarization->downstream

Caption: TNP-ATP as an antagonist in P2X receptor signaling.

Conclusion

References

A Comparative Guide to the Efficacy of P2X Receptor Antagonists: TNP-ATP vs. Suramin vs. PPADS

Author: BenchChem Technical Support Team. Date: December 2025

In the study of purinergic signaling, the selection of an appropriate antagonist is critical for elucidating the function of P2X receptors. This guide provides a detailed comparison of three commonly used, non-selective P2X receptor antagonists: 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP), Suramin (B1662206), and Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). We present their efficacy across various P2X subtypes, supported by experimental data and protocols, to assist researchers in making informed decisions for their experimental designs.

Data Presentation: Comparative Potency (IC50)

The inhibitory potency of TNP-ATP, suramin, and PPADS varies significantly across the seven P2X receptor subtypes. The following table summarizes their half-maximal inhibitory concentrations (IC50) as reported in the literature. It is important to note that these values can differ based on the specific experimental conditions, including the expression system (e.g., human vs. rat), agonist concentration, and assay methodology.

P2X Receptor SubtypeTNP-ATP IC50Suramin IC50PPADS IC50
P2X1 ~0.9 - 6 nM[1]~10 - 30 µM[2]~0.07 - 2.6 µM[2][3]
P2X2 >1 µM[4][5]>50 µM[2]~1 - 2.6 µM[2][6]
P2X3 ~0.9 - 3.7 nM[7]~10 - 30 µM[2]~0.2 - 2.6 µM[2][3]
P2X2/3 ~3 - 7 nM[8]Not widely reportedNot widely reported
P2X4 ~17 - 93 µM[4][9]>100 - 300 µM[2][9]~10.5 - 42 µM[2][9]
P2X5 Not widely reported[4]Not available[2]~1 - 2.6 µM[2][3]
P2X7 >1 µM[4]~40 - 250 µM[2][10]~1 - 53 µM[2][4]

Key Observations:

  • Potency: TNP-ATP is a highly potent antagonist, particularly for P2X1, P2X3, and the heteromeric P2X2/3 receptors, with IC50 values in the low nanomolar range.[1][8] In contrast, both PPADS and suramin generally exhibit potency in the micromolar range.[2]

  • Selectivity: TNP-ATP displays remarkable selectivity, with over 1000-fold greater potency for P2X1 and P2X3 subtypes compared to P2X2, P2X4, and P2X7 receptors.[1][5] PPADS is considered a non-selective P2X antagonist and can also affect some P2Y receptors.[2] Suramin is a broad-spectrum antagonist with numerous off-target activities, inhibiting various enzymes and other receptor types.[2][5]

P2X Receptor Signaling Pathway

P2X receptors are ligand-gated ion channels.[11] Upon binding of extracellular ATP, the receptor undergoes a conformational change, opening a channel permeable to cations.[12] This leads to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺, resulting in membrane depolarization and an increase in intracellular calcium concentration.[11] This calcium influx serves as a second messenger, triggering various downstream cellular signaling cascades.[11][12]

P2X_Signaling cluster_membrane Plasma Membrane P2X P2X Receptor Ca_Influx Na+ / Ca2+ Influx K+ Efflux P2X->Ca_Influx Channel Opening ATP Extracellular ATP ATP->P2X Binds & Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Downstream Downstream Cellular Responses (e.g., Neurotransmission, Inflammation) Ca_Influx->Downstream ↑ Intracellular [Ca2+]

P2X Receptor activation and downstream signaling cascade.

Experimental Protocols

The determination of antagonist potency (IC50) is primarily achieved through electrophysiological and fluorescence-based calcium imaging techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of P2X receptors by recording the currents evoked by an agonist and their inhibition by an antagonist.[4]

  • Objective: To determine the IC50 value of an antagonist by measuring the inhibition of agonist-induced currents.

  • Cell Preparation: Culture cells (e.g., HEK293) stably or transiently expressing the specific P2X receptor subtype of interest on glass coverslips.[13]

  • Recording Setup:

    • Transfer a coverslip to a recording chamber on an inverted microscope stage, continuously perfusing with an extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose; pH 7.4).[2]

    • Establish a whole-cell patch-clamp configuration using a glass pipette filled with an internal solution (e.g., containing in mM: 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH 7.3).[13]

    • Clamp the cell membrane at a holding potential of -60 mV.[4]

  • Procedure:

    • Apply a P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80) to establish a baseline current.[14]

    • After a washout period to allow the current to return to baseline, pre-incubate the cell with the antagonist (TNP-ATP, suramin, or PPADS) at a specific concentration for a set duration (e.g., 2-5 minutes).[15]

    • Co-apply the agonist and the antagonist and record the resulting peak inward current.[15]

    • Repeat steps 2-3 for a range of antagonist concentrations.

  • Data Analysis: Normalize the current amplitude in the presence of the antagonist to the control (agonist alone) response. Plot the normalized response against the antagonist concentration and fit the data to a concentration-response curve to calculate the IC50 value.[2]

Fluorometric Calcium Imaging

This high-throughput method measures the change in intracellular calcium concentration ([Ca2+]i) following P2X receptor activation and its subsequent inhibition by an antagonist.[4]

  • Objective: To determine the IC50 value of an antagonist by measuring the inhibition of agonist-induced increases in intracellular calcium.

  • Cell Preparation:

    • Seed cells expressing the target P2X receptor subtype in a 96- or 384-well black-walled, clear-bottom plate.[2]

    • Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a physiological salt solution containing the dye for 45-60 minutes at 37°C.[4][14]

    • Wash the cells to remove excess dye.[14]

  • Procedure:

    • Place the assay plate in a fluorescence plate reader and establish a stable baseline fluorescence reading for each well.[14]

    • Add the antagonist (TNP-ATP, suramin, or PPADS) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).[14]

    • Stimulate the cells by injecting the P2X receptor agonist (e.g., ATP) into all wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.[14]

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence after agonist addition. Normalize the data to positive (agonist only) and negative (buffer only) controls. Generate dose-response curves by plotting the normalized response against the antagonist concentration to determine the IC50 value.[14]

Antagonist Screening Workflow

The general workflow for a cell-based screening assay to identify and characterize P2X receptor antagonists involves several key steps, from cell preparation to data analysis, as illustrated below.

Antagonist_Screening_Workflow cluster_workflow High-Throughput Screening Workflow A 1. Cell Preparation (Seed & load with Ca2+ dye) B 2. Compound Addition (Add antagonist dilutions) A->B C 3. Agonist Stimulation (Inject ATP to activate P2X) B->C D 4. Signal Detection (Measure fluorescence change) C->D E 5. Data Analysis (Normalize data & calculate IC50) D->E

Workflow for P2X receptor antagonist screening.

This guide provides a comparative overview to aid in the selection of an appropriate antagonist for P2X receptor research. The superior potency and selectivity of TNP-ATP for P2X1 and P2X3 receptors make it a valuable tool for studying these specific subtypes. Conversely, the broader spectrum of activity of PPADS and suramin may be useful for general P2X inhibition, but researchers must remain cognizant of their lower potency and potential off-target effects.

References

Safety Operating Guide

Safe Disposal of TNP-ATP (Triethylammonium Salt): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate, triethylammonium (B8662869) salt (TNP-ATP). Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While the Safety Data Sheet (SDS) for TNP-ATP (triethylammonium salt) indicates that the product is not classified as hazardous according to the Globally Harmonized System (GHS), the triethylammonium component requires careful handling.[1] Triethylamine (B128534) is a flammable liquid and vapor, toxic if inhaled, and can cause severe skin burns and eye damage.[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, is essential to avoid inhalation of any potential vapors.[2]

Step-by-Step Disposal Protocol

The primary concern for the disposal of TNP-ATP (triethylammonium salt) is the neutralization of the triethylammonium cation, which is basic. The following protocol ensures both the quenching of any residual reactivity and the neutralization of the waste stream.

Objective: To safely neutralize and prepare the TNP-ATP waste solution for final disposal.

Materials:

  • Waste solution containing TNP-ATP (triethylammonium salt).

  • Neutralizing solution: 1 M Hydrochloric Acid (HCl) or a similar dilute acid.

  • pH indicator strips or a calibrated pH meter.

  • Appropriately labeled hazardous waste container.

Procedure:

  • Preparation: Conduct all disposal procedures within a certified chemical fume hood. Ensure all required PPE is worn correctly. Have a labeled hazardous waste container ready for the final neutralized solution.

  • Neutralization: Slowly add the 1 M HCl solution to the TNP-ATP waste while gently stirring. The triethylamine component is a base and will react with the acid.[2] This reaction can be exothermic, so add the acid in small aliquots to control the temperature.

  • pH Monitoring: After each addition of acid, check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add acid until the pH of the solution is between 6.0 and 8.0.[2]

  • Final Disposal: Once the waste is confirmed to be neutralized, carefully transfer it to the designated hazardous waste container. Ensure the container is not overfilled, leaving at least 10% headspace. Securely cap the container.

  • Container Labeling and Storage: The waste container must be clearly labeled as "Neutralized TNP-ATP Waste" and should include the date of neutralization. Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) office.

  • Regulatory Compliance: Dispose of the final waste material in accordance with all applicable federal, state, and local environmental regulations.[3] Consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key quantitative information related to TNP-ATP (triethylammonium salt).

PropertyValueSource
Molecular FormulaC₁₆H₁₃N₈O₁₉P₃ • 4C₆H₁₆N[4][5]
Molecular Weight1123.0 g/mol [4][5]
Excitation Maximum (λexc)403 nm[4]
Emission Maximum (λem)547 nm[4]
Recommended Storage-20°C[5]
Supplied Form10 mM solution in water[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of TNP-ATP (triethylammonium salt).

TNP_ATP_Disposal_Workflow TNP-ATP (Triethylammonium Salt) Disposal Workflow cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal start Start: Have TNP-ATP Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood neutralize Slowly Add 1M HCl to Waste Solution fume_hood->neutralize check_ph Check pH with Strips or Meter neutralize->check_ph is_neutral Is pH 6.0 - 8.0? check_ph->is_neutral is_neutral->neutralize No transfer_waste Transfer to Labeled Hazardous Waste Container is_neutral->transfer_waste Yes store Store in Designated Area transfer_waste->store ehs_pickup Arrange for EHS Collection store->ehs_pickup end End of Procedure ehs_pickup->end

TNP-ATP Disposal Workflow Diagram

This comprehensive guide provides the necessary information for the safe and compliant disposal of TNP-ATP (triethylammonium salt). By following these procedures, laboratory personnel can mitigate risks and ensure a safe working environment. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet before handling or disposing of any chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling TNP-ATP (triethylammonium salt)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of TNP-ATP (triethylammonium salt), a potent P2X receptor antagonist and fluorescent probe. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.

Immediate Safety and Handling Protocol

While the Safety Data Sheet (SDS) for TNP-ATP (triethylammonium salt) indicates that the product is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety practices.[1]

Personal Protective Equipment (PPE): A comprehensive assessment of the work area and planned procedures is necessary to determine the appropriate level of PPE.[2] The following table outlines the recommended PPE for handling TNP-ATP.

PPE CategoryMinimum RequirementRecommended for Splash Hazard
Eye and Face Protection Safety glasses with side-shieldsGoggles and a face shield
Hand Protection Disposable nitrile glovesDouble-gloving with nitrile gloves
Body Protection Laboratory coatChemical-resistant apron over a lab coat
Respiratory Protection Not generally requiredUse in a well-ventilated area or fume hood
Footwear Closed-toe shoesN/A

Storage and Stability:

ParameterSpecification
Storage Temperature -20°C[3]
Stability ≥ 2 years at -20°C[3]
Shipping Condition Room temperature in the continental US; may vary elsewhere.[3]

Step-by-Step Operational Plan

This section provides a detailed workflow for the safe handling of TNP-ATP, from initial preparation to experimental use.

1. Preparation and Weighing:

  • Ensure all necessary PPE is worn correctly.

  • Conduct the weighing of the solid TNP-ATP powder in a chemical fume hood to minimize inhalation risk.

  • Use spark-free tools and an analytical balance.

  • Close the container tightly after weighing.

2. Dissolution:

  • TNP-ATP is soluble in water.[3] Many suppliers provide it pre-dissolved at a concentration of 10 mM.[3]

  • If preparing a solution, slowly add the desired solvent (e.g., water) to the weighed TNP-ATP powder.

  • Gently agitate or vortex to ensure complete dissolution.

3. Experimental Use:

  • Handle all solutions containing TNP-ATP with care, avoiding skin and eye contact.

  • Work within a well-ventilated area.

  • After use, decontaminate any surfaces that may have come into contact with the compound.

Disposal Plan

Proper disposal of chemical waste is critical to environmental and laboratory safety.

1. Waste Collection:

  • Collect all waste materials containing TNP-ATP, including unused solutions, contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

2. Waste Segregation:

  • Do not mix TNP-ATP waste with other incompatible waste streams.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visualizing the Workflow

The following diagram illustrates the logical flow of the handling and disposal process for TNP-ATP.

TNP_ATP_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_ppe Don PPE weigh Weigh TNP-ATP in Fume Hood prep_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment Use in Experiment collect_waste Collect Contaminated Waste experiment->collect_waste Generate Waste dispose Dispose via EHS collect_waste->dispose

Safe Handling Workflow for TNP-ATP

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.